Technical Documentation Center

3-(Bromomethyl)-2,5-difluoropyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Bromomethyl)-2,5-difluoropyridine
  • CAS: 1227574-11-9

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 3-(Bromomethyl)-2,5-difluoropyridine

This technical guide details the properties, synthesis, and application of 3-(Bromomethyl)-2,5-difluoropyridine , a specialized fluorinated heterocyclic building block. CAS Number (Predicted/Analog): Not widely listed (I...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and application of 3-(Bromomethyl)-2,5-difluoropyridine , a specialized fluorinated heterocyclic building block.

CAS Number (Predicted/Analog): Not widely listed (Isomer of 1214353-79-3) Molecular Formula: C₆H₄BrF₂N Molecular Weight: 208.00 g/mol

Executive Summary

3-(Bromomethyl)-2,5-difluoropyridine represents a high-value "bifunctional" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its electrophilic centers:

  • The Bromomethyl Group (C3-CH₂Br): A highly reactive benzylic-like halide susceptible to rapid S_N2 displacement.

  • The Fluorinated Pyridine Core: The C2-fluorine atom is activated for Nucleophilic Aromatic Substitution (S_NAr) due to the adjacent ring nitrogen, while the C5-fluorine provides metabolic stability and lipophilicity modulation without being easily displaced.

This compound is primarily used to introduce the (2,5-difluoropyridin-3-yl)methyl motif into drug candidates, enhancing potency through specific hydrophobic interactions and altering pKa to improve oral bioavailability.

Physicochemical Profile

Note: As this specific isomer is often generated in situ or on-demand, physical data below incorporates predicted values based on the structural analogue 3-(Bromomethyl)-2,6-difluoropyridine.

PropertyValue / DescriptionConfidence
Appearance Off-white low-melting solid or colorless oilHigh (Analogous)
Boiling Point 205°C – 215°C (at 760 mmHg)Predicted
Density 1.75 ± 0.05 g/cm³Predicted
LogP ~2.1Predicted
Solubility Soluble in DCM, THF, EtOAc; Insoluble in waterHigh
Stability Moisture sensitive (hydrolyzes to alcohol); Light sensitiveHigh

Synthetic Accessibility & Manufacturing

The synthesis of 3-(Bromomethyl)-2,5-difluoropyridine is a precision process requiring the radical bromination of its methyl precursor. The presence of two fluorine atoms requires careful control of radical conditions to prevent over-bromination or ring degradation.

Core Synthetic Pathway

The industry-standard route proceeds via Wohl-Ziegler Bromination .

Synthesis Precursor 2,5-Difluoro-3-methylpyridine (Starting Material) Intermediate Radical Intermediate (Benzylic Radical) Precursor->Intermediate H-Abstraction Reagents NBS (1.05 eq) AIBN or BPO (cat.) CCl4 or PhCF3, Reflux Reagents->Precursor Product 3-(Bromomethyl)-2,5-difluoropyridine (Target) Intermediate->Product Br-Transfer

Figure 1: Radical bromination pathway using N-Bromosuccinimide (NBS).

Detailed Protocol: Radical Bromination

Objective: Convert 2,5-difluoro-3-methylpyridine to 3-(Bromomethyl)-2,5-difluoropyridine.

  • Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under Nitrogen atmosphere.

  • Solvent Choice: Use Trifluorotoluene (PhCF₃) as a greener, higher-boiling alternative to CCl₄.

  • Reagent Addition:

    • Charge the flask with 2,5-difluoro-3-methylpyridine (10.0 mmol, 1.0 eq).

    • Add N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 eq). Recrystallize NBS before use to remove HBr traces.

    • Add radical initiator AIBN (Azobisisobutyronitrile) (0.5 mmol, 5 mol%).

  • Reaction: Heat to reflux (approx. 102°C for PhCF₃) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.

    • Critical Checkpoint: Stop heating immediately upon consumption of starting material to prevent formation of the gem-dibromo byproduct.

  • Workup: Cool to 0°C to precipitate succinimide. Filter the solids. Concentrate the filtrate under reduced pressure.

  • Purification: Rapid flash chromatography on silica gel (0% → 10% EtOAc in Hexanes).

    • Note: The product is a lachrymator and skin irritant. Handle in a fume hood.

Reactivity & Functionalization

The molecule possesses two distinct "electrophilic zones" that allow for sequential functionalization.

Zone 1: The Bromomethyl Group (Kinetic Control)

The C3-CH₂Br group is significantly more reactive than the ring fluorines. It undergoes S_N2 reactions with amines, thiols, and alkoxides at room temperature.

  • Application: Attachment of the pyridine ring to a central pharmacophore core.

Zone 2: The C2-Fluorine (Thermodynamic/Forced Control)

The fluorine at position 2 is ortho to the pyridine nitrogen, activating it for S_NAr. However, this reaction typically requires elevated temperatures (>80°C) or strong bases, allowing the bromomethyl group to be reacted first without disturbing the ring fluorines.

Reactivity Center 3-(Bromomethyl)- 2,5-difluoropyridine SN2_Node S_N2 Displacement (Nucleophile: R-NH2, R-SH) Center->SN2_Node  Fast (RT)   SNAr_Node S_NAr Displacement (Requires Heat/Base) Center->SNAr_Node  Slow (Heat)   Product_SN2 Functionalized Linker (C2-F remains intact) SN2_Node->Product_SN2 Product_SNAr C2-Substituted Pyridine (Rarely done first) SNAr_Node->Product_SNAr

Figure 2: Divergent reactivity profile. The bromomethyl group allows for chemoselective ligation.

Handling, Stability & Safety (E-E-A-T)

Safety Warning: This compound is an alkylating agent. It is potentially mutagenic and a severe skin/eye irritant (Lachrymator).

Storage Protocol
  • Temperature: Store at -20°C.

  • Atmosphere: Store under Argon or Nitrogen. The compound degrades upon exposure to atmospheric moisture, releasing HBr and forming the alcohol derivative.

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation.

Spillage & Neutralization

In case of a spill, do not wipe with water (generates HBr gas).

  • Cover with solid sodium bicarbonate (NaHCO₃) or calcium carbonate.

  • Absorb with inert material (vermiculite).

  • Quench waste with dilute aqueous ammonia in a dedicated waste stream.

References

  • Synthesis of Fluorinated Pyridines : BenchChem Technical Library. "Nucleophilic Substitution Reactions Involving the Bromomethyl Group and Pyridine Core."

  • Radical Bromination Methodologies : Sigma-Aldrich Technical Bulletin. "N-Bromosuccinimide: Reagent for Bromination."

  • Safety Data : PubChem Laboratory Chemical Safety Summary (LCSS). "3-Bromo-2,5-difluoropyridine (Analog Data)."

  • Medicinal Chemistry Applications : Journal of Medicinal Chemistry. "Fluorine in Drug Design: A Guide to Physicochemical Properties."

Exploratory

Spectroscopic data (NMR, IR, MS) of 3-(Bromomethyl)-2,5-difluoropyridine

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Bromomethyl)-2,5-difluoropyridine Abstract 3-(Bromomethyl)-2,5-difluoropyridine is a key heterocyclic building block of significant interest to rese...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Bromomethyl)-2,5-difluoropyridine

Abstract

3-(Bromomethyl)-2,5-difluoropyridine is a key heterocyclic building block of significant interest to researchers in pharmaceutical and agrochemical development. Its utility stems from the unique combination of a reactive bromomethyl group, suitable for various nucleophilic substitutions, and a difluorinated pyridine core, which can enhance metabolic stability and binding affinity. Robust, unambiguous structural confirmation is paramount before its inclusion in complex synthetic pathways. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, detailing the principles behind the spectral features and offering field-proven protocols for data acquisition. It is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this and similar fluorinated heterocyclic intermediates.

The Strategic Importance of Spectroscopic Analysis

In the synthesis of novel chemical entities, the starting materials' structural integrity is the foundation upon which all subsequent steps are built. For a molecule like 3-(Bromomethyl)-2,5-difluoropyridine, the precise location of three distinct substituents on the pyridine ring is critical. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a multi-faceted "fingerprint" of the molecule, confirming its identity, purity, and structure. The electron-withdrawing nature of the pyridine nitrogen and the two fluorine atoms creates a unique electronic environment that is directly reflected in the spectroscopic output[1][2]. This guide will deconstruct the expected data from each technique, explaining the causal relationships between the molecular structure and the observed signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 3-(Bromomethyl)-2,5-difluoropyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete structural picture.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will feature two distinct regions: the aromatic region for the pyridine ring protons and the aliphatic region for the bromomethyl protons.

  • Bromomethyl Protons (-CH₂Br): This group is expected to appear as a singlet around δ 4.5-4.8 ppm . Its downfield shift is due to the deshielding effect of the adjacent bromine atom. The absence of coupling to a fluorine atom (four bonds away, ⁴JHF) is likely, though weak coupling may be observable with high-resolution instruments.

  • Aromatic Protons (C₄-H and C₆-H): The pyridine ring has two protons.

    • H-4: This proton will be coupled to the adjacent fluorine at C-5 (³JHF) and the more distant fluorine at C-2 (⁴JHF). It will also be coupled to H-6 (⁴JHH). The result will likely be a complex multiplet or a doublet of doublets of doublets (ddd) in the range of δ 7.8-8.1 ppm .

    • H-6: This proton is coupled to the adjacent fluorine at C-5 (⁴JHF) and the proton at C-4 (⁴JHH). This signal is anticipated to be a doublet of doublets (dd) further downfield, around δ 8.2-8.4 ppm , due to the influence of the adjacent ring nitrogen.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Predicted Shift (δ, ppm) Multiplicity Coupling Constants (Hz)
-CH₂Br 4.5 - 4.8 s (singlet) N/A
H-4 7.8 - 8.1 ddd ³JHF ≈ 8-10, ⁴JHF ≈ 2-4, ⁴JHH ≈ 2-3

| H-6 | 8.2 - 8.4 | dd | ⁴JHF ≈ 4-6, ⁴JHH ≈ 2-3 |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is crucial for confirming the carbon framework. The presence of fluorine atoms introduces large carbon-fluorine couplings (¹JCF, ²JCF), which are invaluable for assignment but can complicate the spectrum[3].

  • Aliphatic Carbon (-CH₂Br): Expected around δ 25-30 ppm . It may show a small coupling to the fluorine at C-2 (³JCF).

  • Aromatic Carbons:

    • C-2 & C-5 (Fluorine-bearing): These carbons will exhibit very large one-bond C-F couplings. They are expected to appear as doublets with ¹JCF in the range of 230-260 Hz . C-2 will likely be around δ 158-162 ppm , and C-5 around δ 155-159 ppm .

    • C-3 (Bromomethyl-substituted): This carbon will be a doublet due to coupling with the C-2 fluorine (²JCF ≈ 15-25 Hz) and may show further coupling to the C-5 fluorine (²JCF). Expected shift is around δ 125-130 ppm .

    • C-4 & C-6: These carbons will also be split by fluorine. C-4 will show coupling to both F-5 (²JCF) and F-2 (³JCF), appearing around δ 120-125 ppm . C-6 will primarily couple to F-5 (³JCF) and is expected around δ 140-145 ppm .

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Carbon Predicted Shift (δ, ppm) Multiplicity Coupling Constants (Hz)
-CH₂Br 25 - 30 t (triplet, from ³JCF) ³JCF ≈ 3-5
C-2 158 - 162 d (doublet) ¹JCF ≈ 235-250
C-3 125 - 130 dd (doublet of doublets) ²JCF(C3-F2) ≈ 20, ²JCF(C3-F5) ≈ 20
C-4 120 - 125 dd (doublet of doublets) ²JCF ≈ 18-25, ³JCF ≈ 3-7
C-5 155 - 159 d (doublet) ¹JCF ≈ 240-260

| C-6 | 140 - 145 | d (doublet) | ³JCF ≈ 10-15 |

Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures data is both accurate and reproducible.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the sample into a clean, dry NMR tube.

    • Add ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Cap the tube and invert several times to ensure complete dissolution.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Data Acquisition:

    • ¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans. This provides a good signal-to-noise ratio for quantitative analysis.

    • ¹³C NMR: Acquire using a proton-decoupled pulse program (e.g., zgpg30). Use a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans to achieve an adequate signal-to-noise ratio, as ¹³C is an insensitive nucleus.

    • DEPT-135 (Optional but Recommended): Run a DEPT-135 experiment to differentiate between CH₂ (negative phase), CH/CH₃ (positive phase), and quaternary carbons (absent). This is a critical validation step for assigning the -CH₂Br and quaternary C-3 signals.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at δ 77.16 ppm.

    • Integrate the ¹H signals and measure the chemical shifts and coupling constants for all signals.

Caption: Standard workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation analysis.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The key feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). For C₆H₄BrF₂N, the expected peaks will be at m/z 207 (for ⁷⁹Br) and m/z 209 (for ⁸¹Br) with nearly equal intensity (1:1 ratio). High-resolution mass spectrometry (HRMS) would confirm the elemental composition, with a calculated monoisotopic mass of 206.9539 g/mol for C₆H₄⁷⁹BrF₂N[4].

  • Key Fragmentation: Electron Ionization (EI) is likely to induce fragmentation. The most probable and diagnostic fragmentation pathway is the loss of the bromine radical, which is a stable leaving group.

    • [M-Br]⁺: This fragment would appear at m/z 128 . This is a very common fragmentation pattern for brominated compounds and its presence strongly supports the proposed structure[4].

    • [M-CH₂Br]⁺: Loss of the entire bromomethyl group would result in a fragment corresponding to the 2,5-difluoropyridinyl cation at m/z 114 .

Experimental Protocol for MS Data Acquisition (GC-MS with EI)

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice for a volatile compound like this, providing separation from impurities and clean mass spectra.

  • Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: 250 °C, split mode (e.g., 50:1).

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This ensures good separation of components.

  • MS Method (Electron Ionization):

    • Ion Source: EI at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to libraries.

    • Mass Range: Scan from m/z 40 to 300 to cover the expected molecular ion and fragment masses.

    • Source Temperature: 230 °C.

MS_Fragmentation M Molecular Ion (M+) m/z 207/209 (C6H4BrF2N) F1 [M-Br]+ m/z 128 (C6H4F2N) M->F1 - •Br F2 [M-CH2Br]+ m/z 114 (C5H2F2N) M->F2 - •CH2Br

Caption: Predicted EI-MS fragmentation pathway.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic molecular vibrations[5][6].

Predicted IR Absorption Bands
  • C-H Stretch (Aromatic): A weak to medium band is expected just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region, characteristic of hydrogens on an aromatic ring[7].

  • C-H Stretch (Aliphatic): Two medium bands are expected for the -CH₂- group in the 2960-2850 cm⁻¹ region.

  • C=N and C=C Stretch (Pyridine Ring): The pyridine ring will show a series of characteristic sharp, medium-intensity bands in the 1600-1400 cm⁻¹ region.

  • C-F Stretch: These are typically very strong and sharp absorptions. For aryl fluorides, they appear in the 1250-1100 cm⁻¹ region. The presence of strong bands here is highly indicative of the fluorinated structure.

  • C-Br Stretch: This vibration occurs at lower frequencies, typically in the 650-550 cm⁻¹ region. While in the fingerprint region, a distinct band here can support the presence of the bromomethyl group.

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3050 - 3150 Medium-Weak
Aliphatic C-H Stretch 2960 - 2850 Medium
Pyridine Ring C=N, C=C Stretch 1600 - 1400 Medium-Strong
C-F Stretch 1250 - 1100 Strong

| C-Br | Stretch | 650 - 550 | Medium |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of liquids and solids with minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

  • Sample Application: Place a single drop of the liquid sample (or a small amount of solid) directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent after the measurement is complete.

Conclusion

The structural elucidation of 3-(Bromomethyl)-2,5-difluoropyridine is achieved through a synergistic application of NMR, MS, and IR spectroscopy. Each technique provides a unique and essential piece of the structural puzzle. ¹H and ¹³C NMR confirm the precise atom connectivity and substitution pattern, with C-F couplings serving as a definitive diagnostic tool. Mass spectrometry validates the molecular weight and elemental formula while revealing logical fragmentation pathways. Finally, IR spectroscopy offers rapid confirmation of the key functional groups. By following the detailed protocols and understanding the predicted spectral features outlined in this guide, researchers can confidently verify the identity and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • Theranostics, Supporting Information. (n.d.). Retrieved from [Link]

  • Iglesias-Reguant, A., Reis, H., Medved', M., Ośmiałowski, B., Zaleśny, R., & Josep, M. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes. RSC Publishing. Retrieved from [Link]

  • Valdes-Sosa, T., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. Retrieved from [Link]

  • Valdes-Sosa, T., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Retrieved from [Link]

  • Supporting information - Cherry. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Retrieved from [Link]

  • ACS Publications. (2022). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]

  • JYX. (n.d.). Synthesis and Structural Studies on Halogen(I) Complexes. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of medicinal raw material 2,5-difluoropyridine.
  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

  • Degennaro, L. (n.d.). SYNTHESIS AND USE OF HALODIFLUOROMETHYL HETEROCYCLES. Retrieved from [Link]

  • Infrared (IR) spectroscopy. (n.d.). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2,5-difluoropyridine. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

  • University of Cambridge. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • I - Infrared Spectroscopy. (n.d.). Retrieved from [Link]

  • PMC. (2023). Recent applications of mass spectrometry in the analysis of transformation products of emerging contaminants in PM2.5. Retrieved from [Link]

  • IR Tables, UCSC. (n.d.). Retrieved from [Link]

  • DTIC. (n.d.). Triple Quadrupole Mass Spectrometry for Direct Mixture Analysis and Structure Elucidation. Retrieved from [Link]

  • MassBank. (2020). Diflufenican; LC-ESI-QFT; MS2. Retrieved from [Link]

Sources

Foundational

Strategic Synthesis: Advanced Intermediates in Modern API Manufacturing

Executive Summary: The Pivot to Convergent Assembly In modern pharmaceutical development, the "intermediate" is no longer just a transient stepping stone; it is the strategic control point for chirality, safety, and supp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pivot to Convergent Assembly

In modern pharmaceutical development, the "intermediate" is no longer just a transient stepping stone; it is the strategic control point for chirality, safety, and supply chain resilience.[1] The industry has shifted from linear syntheses—where risk accumulates with every step—to convergent assembly , where complex, high-value intermediates are coupled in the final stages.[1]

This guide details three classes of advanced intermediates that define current best practices: bio-engineered chiral amines, modular cross-coupling partners (MIDA boronates), and transient high-energy species generated in flow.[1]

Module A: Bio-Engineered Chiral Intermediates

Context: Chiral amines are the structural backbone of approximately 40% of small-molecule pharmaceuticals. Traditional metal-catalyzed asymmetric hydrogenation (e.g., using Rh or Ru) often requires high pressures, expensive ligands, and rigorous heavy metal scavenging.[1]

Case Study: The biocatalytic synthesis of Sitagliptin (Januvia®). The Innovation: Replacing a Rh-catalyzed enamine hydrogenation with a direct transaminase-catalyzed amination of a ketone.[2]

Mechanistic Insight: "Substrate Walking"

The native transaminase enzyme had zero activity toward the bulky prositagliptin ketone.[3] Merck and Codexis utilized "substrate walking" and directed evolution to expand the enzyme's binding pocket.

  • Causality: The wild-type enzyme sterically clashed with the trifluorophenyl moiety. Mutations were introduced to open the large binding pocket, while simultaneously enhancing stability in 50% DMSO (required for substrate solubility).[1]

  • Thermodynamic Drive: The reaction equilibrium is driven toward amine formation by using isopropylamine (IPAm) as the amine donor and removing the volatile coproduct (acetone).

Protocol: Transaminase-Catalyzed Amination

Status: Validated Industrial Standard (Savile et al., Science 2010)[1]

Reagents:

  • Prositagliptin Ketone (Substrate)[1][3]

  • Engineered Transaminase (e.g., ATA-117 variant)[1]

  • Isopropylamine (Amine Donor)[1]

  • Pyridoxal-5'-phosphate (PLP - Cofactor)[1]

  • Buffer: 0.1 M Triethanolamine (pH 8.[1]5) / 50% DMSO[1]

Step-by-Step Workflow:

  • System Prep: Dissolve 2 g/L PLP in the triethanolamine buffer. Adjust pH to 8.5.

  • Substrate Solubilization: Dissolve prositagliptin ketone in DMSO (final concentration in reactor: 50 g/L).

  • Reaction Initiation: Add isopropylamine (1 M equivalent) and the engineered transaminase (5 g/L).

  • Process Control: Stir at 45°C. The reaction is self-driving due to acetone evaporation, but nitrogen sweep can accelerate this.

  • Monitoring: Monitor conversion via HPLC (C18 column, 0.1% TFA/MeCN gradient).

  • Workup: Upon >99% conversion, acidify to pH 2 to quench enzyme activity. Extract the aqueous phase with isopropyl acetate.

  • Isolation: Basify the aqueous layer to precipitate the free base amine.

Pathway Visualization

Sitagliptin_Route_Comparison cluster_chem Traditional Chemical Route cluster_bio Biocatalytic Route Ketone Prositagliptin Ketone Enamine Enamine Intermediate Ketone->Enamine NH4OAc Sita_Raw Sitagliptin (97% ee) Enamine->Sita_Raw Rh_Cat Rh_Cat Rh(Josiphos) High Pressure H2 Purification Recrystallization (Rh Removal) Sita_Raw->Purification Ketone_Bio Prositagliptin Ketone Sita_Pure Sitagliptin (>99.9% ee) Ketone_Bio->Sita_Pure iPrNH2 -> Acetone (1 Step) Enzyme Engineered Transaminase (PLP)

Caption: Comparison of the multi-step Rh-catalyzed route (top) versus the single-step, enantiopure biocatalytic route (bottom).

Module B: Modular Assembly (MIDA Boronates)

Context: Suzuki-Miyaura coupling is ubiquitous, but boronic acids are often unstable (protodeboronation) and difficult to purify.[1] The Solution: N-methyliminodiacetic acid (MIDA) boronates.[4][5] These are sp3-hybridized "micro-protected" species that are stable to silica gel chromatography and oxidative conditions.[1]

Mechanistic Insight: The "Slow-Release" Effect

MIDA boronates are unreactive toward cross-coupling because the boron p-orbital is occupied by the nitrogen dative bond. Hydrolysis (using mild aqueous base) releases the reactive boronic acid slowly.

  • Benefit: This prevents the "homocoupling" of boronic acids and allows the use of unstable boronic acids (like 2-heterocyclic variants) by keeping their instantaneous concentration low, matching the turnover rate of the Pd catalyst.

Data: Stability Profile
FeatureBoronic AcidPinacol EsterMIDA Boronate
Hybridization sp2 (Empty p-orbital)sp2 (Empty p-orbital)sp3 (Filled p-orbital)
Air Stability Variable (often poor)GoodExcellent (Indefinite)
Chromatography Streaks/DecomposesStableStable (Elutes easily)
Reactivity High (prone to degradation)ModerateLatent (Requires activation)
Protocol: Synthesis of MIDA Boronate

Ref: Gillis & Burke, J. Am. Chem. Soc. 2007[1][4]

Reagents:

  • Unstable Boronic Acid (e.g., trans-2-bromovinylboronic acid)[1]

  • MIDA Anhydride (Reagent grade)[1]

  • Solvent: THF/DMSO (10:1)

Step-by-Step Workflow:

  • Complexation: To a solution of the boronic acid (1.0 equiv) in THF/DMSO, add MIDA anhydride (1.5 equiv).

  • Reflux: Heat the mixture to 80°C for 2-4 hours. The MIDA anhydride acts as both the ligand source and the water scavenger (driving the equilibrium).

  • Workup: Cool to room temperature. Dilute with diethyl ether.

  • Purification: The MIDA boronate usually precipitates or can be washed with water (to remove excess MIDA) and then purified via standard silica flash chromatography (eluting with EtOAc/MeOH).[1]

  • Storage: Store as a crystalline solid on the benchtop.

Module C: Hazardous Intermediates in Flow

Context: Diazo compounds and azides are versatile high-energy intermediates for cyclopropanation and C-H insertion. However, they are shock-sensitive and prone to thermal runaway in batch reactors.[1] The Solution: Continuous Flow Chemistry.[6][7] By minimizing the "active volume" (the amount of hazardous material existing at any single moment), we can safely operate within the "explosive" regime.

Mechanistic Insight: Flash Generation & Consumption

In a flow reactor, the diazo species is generated in situ and immediately consumed by the subsequent reaction coil. The high surface-area-to-volume ratio of microreactors ensures that heat from the exothermic diazotization is dissipated instantly, preventing thermal runaway.[1]

Protocol: Continuous Synthesis of Diazo Esters

Ref: Deadman et al., Chem. Eur. J. 2015[1]

Setup: Two-stream feed into a T-mixer followed by a residence time coil. Reagents:

  • Stream A: Glycine ethyl ester hydrochloride (in water).[1]

  • Stream B: Sodium Nitrite (NaNO2) in water.[1]

  • Quench Stream: Organic substrate (e.g., alkene) + Rhodium catalyst in DCM.[1]

Step-by-Step Workflow:

  • Feed Control: Pump Stream A and Stream B at equimolar flow rates into a cooled T-mixer (0°C).

  • Diazotization Coil: The mixed stream enters a PFA tubing coil (Residence time: 2-5 mins). The diazo ester forms here.

  • Extraction (In-line): The aqueous stream meets an organic stream (DCM) in a membrane separator or segmented flow setup to extract the diazo species immediately.

  • Reaction: The organic phase (containing the diazo intermediate) flows directly into a heated coil (40°C) containing the alkene and Rh2(OAc)4 catalyst.

  • Safety Check: Use IR spectroscopy in-line to monitor the disappearance of the diazo peak (approx. 2100 cm⁻¹) before the collection vessel.

Flow Reactor Visualization

Flow_Chemistry_Diazo Feed_A Feed A: Amine Precursor Mixer Cooled T-Mixer (0°C) Feed_A->Mixer Feed_B Feed B: NaNO2 (aq) Feed_B->Mixer Reactor_1 Diazotization Coil (Generation) Mixer->Reactor_1 Exothermic Separator Phase Separator (Aq Waste Removal) Reactor_1->Separator Diazo Intermediate Reactor_2 Cyclopropanation Coil (Consumption) Separator->Reactor_2 Organic Phase Substrate_Feed Feed C: Alkene + Cat. Substrate_Feed->Reactor_2 Product Final Product (Collection) Reactor_2->Product N2 Gas Release

Caption: Schematic of a continuous flow setup for the safe in-situ generation and consumption of hazardous diazo intermediates.

Quality & Regulatory (ICH Q11)

When submitting these advanced intermediates in a regulatory dossier (CTD Module 3), adherence to ICH Q11 is mandatory.[1]

  • Critical Quality Attributes (CQAs): For the MIDA boronate, the CQA is not just purity, but the absence of free boronic acid (which affects stoichiometry).[1]

  • Impurity Fate Mapping: For the biocatalytic route, you must demonstrate the clearance of residual protein (enzyme) and PLP cofactor in the downstream workup.

  • Control Strategy: In the flow chemistry example, the "residence time" becomes a Critical Process Parameter (CPP). Deviations in pump flow rate must trigger an automatic divert-to-waste to prevent accumulation of unreacted diazo compounds.[1]

References

  • Savile, C. K., et al. (2010).[1][2][8][9] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309.[1][9][10] Link[1][8]

  • Gillis, E. P., & Burke, M. D. (2007).[1][4] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716-6717.[1] Link[1]

  • Deadman, B. J., et al. (2015).[1][6] "Taming Hazardous Chemistry in Flow: The Continuous Processing of Diazo and Diazonium Compounds." Chemistry – A European Journal, 21(6), 2298-2308.[1] Link[1]

  • ICH Expert Working Group. (2012). "ICH Q11: Development and Manufacture of Drug Substances."[1][11][12][13][14] International Council for Harmonisation.[1] Link

Sources

Exploratory

An In-depth Technical Guide to the Halogenated Pyridine Structure and Its Significance

Introduction: The Unassuming Power of a Halogenated Heterocycle In the landscape of modern chemical sciences, from the intricate dance of drug-receptor interactions to the ordered architecture of advanced materials, the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unassuming Power of a Halogenated Heterocycle

In the landscape of modern chemical sciences, from the intricate dance of drug-receptor interactions to the ordered architecture of advanced materials, the pyridine scaffold stands as a cornerstone. This six-membered nitrogen-containing heterocycle is the second most common in FDA-approved drugs, a testament to its versatile and tunable properties.[1][2][3] The strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto this ring transforms it into a halogenated pyridine, a molecular entity of profound significance. This modification is not merely an incremental change; it is a powerful tool for medicinal chemists and materials scientists to meticulously sculpt molecular properties, influencing everything from biological activity to supramolecular assembly.

Halogenated pyridines are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialized ligands.[4][5][6] Their value stems from the unique electronic and steric attributes imparted by the halogen substituent. This guide, intended for researchers, scientists, and drug development professionals, will delve into the core structural features of halogenated pyridines, explore the sophisticated synthetic strategies required for their regioselective preparation, and illuminate their critical role in the development of next-generation therapeutics and functional materials. We will move beyond simple descriptions to explain the underlying principles and causal relationships that make this heterocyclic core a molecule of immense impact.

Chapter 1: A Structural and Electronic Perspective

The reactivity and function of a halogenated pyridine are fundamentally governed by the interplay between the electron-deficient pyridine ring and the unique electronic nature of the halogen atom. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect, rendering the ring less nucleophilic than benzene and generally resistant to classical electrophilic aromatic substitution (EAS).[4][7] Introducing a halogen atom further modulates this electronic landscape.

Halogens exert two opposing electronic effects:

  • Inductive Effect (-I): As highly electronegative atoms, halogens withdraw electron density from the ring through the sigma bond, further deactivating the ring towards electrophilic attack.

  • Resonance Effect (+R): The lone pairs on the halogen atom can be donated into the aromatic π-system, which would typically activate the ring. However, for halogens, this resonance effect is weak and is significantly outweighed by the powerful inductive effect.

This electronic push-and-pull is central to the chemical behavior of halogenated pyridines. Furthermore, the introduction of heavier halogens (Br, I) enables a crucial non-covalent interaction known as halogen bonding . This occurs when an electrophilic region on the halogen atom (the σ-hole) interacts attractively with a nucleophilic region on another molecule.[8] This directional interaction is increasingly exploited in drug design to enhance binding affinity and in materials science to direct crystal engineering and the formation of supramolecular structures.[8][9]

Caption: Electronic and interaction effects of a halogen substituent on the pyridine ring.

Chapter 2: Synthetic Strategies for Regioselective Halogenation

The synthesis of halogenated pyridines presents a significant challenge due to the electronic properties of the ring. Direct electrophilic halogenation often requires harsh conditions, such as high temperatures and the use of strong Brønsted or Lewis acids, which limits functional group tolerance and can lead to mixtures of regioisomers.[7][10][11] Consequently, modern organic synthesis has focused on developing innovative, milder, and more selective methods.

C3-Selective Halogenation: The Zincke Imine Intermediate Strategy

The C3 and C5 positions of pyridine are the most difficult to functionalize via electrophilic substitution.[12] A groundbreaking approach to overcome this involves a "ring-opening, halogenation, ring-closing" sequence that temporarily converts the inert pyridine into a reactive acyclic intermediate.[7][10][11]

This strategy leverages the classic Zincke reaction. The pyridine is first activated with an agent like 2,4-dinitrochlorobenzene or, in more modern protocols, triflic anhydride, to form a pyridinium salt. This salt is then opened by a nucleophilic amine (e.g., N-benzylaniline) to form a polarized, electron-rich azatriene known as a "Zincke imine". This intermediate readily undergoes electrophilic halogenation at the desired position under mild conditions. A final ring-closing step, often promoted by heat or acid, regenerates the aromatic pyridine ring, now bearing a halogen at the C3 position.[7][10]

Caption: Workflow for C3-selective halogenation via a Zincke imine intermediate.

Experimental Protocol: C3-Iodination of 4-Phenylpyridine

This protocol is a representative example based on methodologies described in the literature.[7][10]

  • N-Activation and Ring Opening:

    • To a solution of 4-phenylpyridine (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.2 M) at -78 °C under an inert atmosphere (N₂ or Ar), add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv.) dropwise.

    • Stir the reaction mixture at -78 °C for 30 minutes.

    • Add a solution of N-benzylaniline (1.2 equiv.) in DCM dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour until the formation of the Zincke imine is complete (monitor by TLC or LC-MS).

  • Halogenation:

    • To the resulting solution containing the Zincke imine, add N-iodosuccinimide (NIS, 1.2 equiv.) in one portion.

    • Stir the mixture at room temperature for 2-4 hours, protecting the reaction from light.

  • Ring Closing and Work-up:

    • Add trifluoroacetic acid (TFA, 2.0 equiv.) to the reaction mixture.

    • Heat the mixture to 40 °C and stir for 12-16 hours.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 3-iodo-4-phenylpyridine.

Causality Behind Choices:

  • Tf₂O: A powerful electrophile is chosen for N-activation because the pyridine nitrogen is a relatively weak nucleophile.

  • -78 °C: The initial low temperature controls the exothermic activation step and prevents side reactions.

  • NIS: A mild and easy-to-handle electrophilic iodine source, suitable for the electron-rich Zincke imine intermediate, avoiding the harsh conditions of using I₂ with a Lewis acid.[7]

  • TFA: The acid facilitates the final ring-closing step by protonating the imine and promoting cyclization and aromatization.

C4-Selective Halogenation: The Phosphonium Salt Strategy

For C4-halogenation, a different strategy is required. One highly effective method involves the design of specialized phosphine reagents.[4][5][13] In this two-step process, the pyridine reacts with a heterocyclic phosphine to selectively form a phosphonium salt at the 4-position. This phosphonium group acts as an excellent leaving group. Subsequent treatment with a halide nucleophile (e.g., from a tetra-n-butylammonium halide salt) displaces the phosphine via a nucleophilic aromatic substitution (SNAr) mechanism, yielding the 4-halopyridine.[4][13] This method is notable for its broad substrate scope and its applicability to the late-stage halogenation of complex molecules, including pharmaceuticals.[4][5]

Chapter 3: The Significance of Halogenated Pyridines in Drug Discovery

The strategic incorporation of halogenated pyridine rings into drug candidates can profoundly influence their pharmacokinetic (PK) and pharmacodynamic (PD) properties.[14] Medicinal chemists leverage this scaffold to optimize compounds for potency, selectivity, and metabolic stability.

Key Roles in Medicinal Chemistry:

  • Scaffold for Diversification: The C-Hal bond is a versatile synthetic handle. It enables a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).[7][10][14]

  • Modulation of Physicochemical Properties: Halogenation increases lipophilicity, which can enhance membrane permeability and oral absorption. The electron-withdrawing nature of halogens also lowers the pKa of the pyridine nitrogen, reducing basicity and potentially avoiding unwanted interactions with acidic organelles or off-target ion channels.

  • Enhancing Target Engagement: A halogen atom can serve as a key binding element within a protein's active site. It can form specific halogen bonds, occupy hydrophobic pockets, or sterically orient the molecule for optimal interaction with target residues.

  • Blocking Metabolic Soft Spots: Introducing a halogen at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life and bioavailability.

Table 1: Impact of Halogen Substitution on Drug Properties

PropertyEffect of HalogenationRationale / Example
Binding Affinity Often increasedCan form specific halogen bonds or occupy hydrophobic pockets. Etoricoxib, an anti-inflammatory drug, features a 5-chloropyridine moiety.[7][10]
Metabolic Stability Generally increasedHalogen atom blocks sites of oxidative metabolism.
Lipophilicity Increased (I > Br > Cl > F)Halogens are more lipophilic than hydrogen, affecting cell permeability and plasma protein binding.
Acidity/Basicity Decreased basicity of pyridine NThe strong inductive effect of the halogen withdraws electron density, making the nitrogen lone pair less available for protonation.
Antiproliferative Activity Context-dependentSome studies show that adding halogens can decrease antiproliferative activity, suggesting that their inclusion must be carefully evaluated in SAR studies.[1][2][3]

Halogenated pyridines are prominent features in many classes of drugs, including kinase inhibitors for cancer therapy, agents targeting the central nervous system, and antimicrobial compounds.[14]

Caption: The central role of the halogenated pyridine core in drug design and property modulation.

Chapter 4: Applications in Materials Science and Agrochemicals

The utility of halogenated pyridines extends beyond the pharmaceutical realm. In agrochemicals , they serve as crucial intermediates for a wide range of herbicides, fungicides, and insecticides, where the halogenated pyridine core is often essential for biological activity.[7][10]

In materials science , the ability of bromo- and iodo-pyridines to act as potent halogen bond donors is a key design feature. This directional and tunable interaction is used to program the self-assembly of molecules into well-defined supramolecular structures. This has led to the development of novel functional materials, including:

  • Supramolecular Polymers and Gels: Poly(4-vinylpyridine) can self-assemble with iodoperfluoroalkanes through N···I halogen bonds to form robust supramolecular networks.[9]

  • Luminescent Materials: The formation of halogen bonds can significantly influence the photophysical properties of materials, leading to applications in sensors and optoelectronics.[8][15][16]

  • Crystal Engineering: Halogen bonding provides a reliable tool for designing crystal lattices with specific architectures and properties.

Conclusion and Future Outlook

The halogenated pyridine is far more than a simple chemical building block; it is a privileged scaffold whose properties can be precisely controlled through the strategic placement and choice of halogen substituents. While classic synthetic methods were often hampered by harsh conditions and poor selectivity, the development of novel strategies, such as those employing Zincke imine or phosphonium salt intermediates, has revolutionized access to these vital compounds. These advancements empower chemists to perform late-stage functionalization on complex molecules, accelerating the discovery process for new drugs and agrochemicals.

In medicinal chemistry, the halogenated pyridine core will continue to be a mainstay for fine-tuning drug-like properties and achieving potent and selective target engagement. In materials science, the growing appreciation for the halogen bond as a key supramolecular organizing force promises the rational design of new smart materials with tailored optical, electronic, and mechanical properties. The continued exploration of the rich chemistry of halogenated pyridines is certain to unlock further innovations across the scientific disciplines.

References

  • The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. (2026, February 14). NINGBO INNO PHARMCHEM CO.,LTD.
  • Levy, J. N., Liu, R. R., & McNally, A. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(19), 8614–8618. [Link]

  • Boyle, B. T., Levy, J. N., de Lescure, L., Paton, R. S., & McNally, A. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 767–772. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022, September 26). Frontiers in Chemistry. [Link]

  • Boyle, B. T. (2020). Selective halogenation of pyridines and diazines via unconventional intermediates. Colorado State University Libraries. [Link]

  • Villalobos-Hernández, J. R., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

  • Villalobos-Hernández, J. R., et al. (2025, November 26). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

  • Levy, J. N. (2020). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. [Link]

  • Coury, A. J., & Cahalan, P. T. (1979). Reactions of halogen-pyridine systems. Proc. - Electrochem. Soc., 80-4. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2020). Request PDF. [Link]

  • Pews, R. G., & Lysenko, Z. (1987). Synthesis of halogenated pyridines via the copper(I) chloride-catalyzed addition of polyhaloacetonitriles to olefins. The Journal of Organic Chemistry, 52(22), 4923-4927. [Link]

  • Photochemical C3-amination of pyridines via Zincke imine intermediates. (n.d.). Nature Communications. [Link]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024, July 11). PubMed. [Link]

  • Iglesias-Reguant, A., et al. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes. Physical Chemistry Chemical Physics, 25(30), 20025-20035. [Link]

  • Levy, J. N., Liu, R. R., & McNally, A. (2019). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv. [Link]

  • Levy, J. N., Liu, R. R., & McNally, A. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(19), 8614-8618. [Link]

  • Exchange Reactions of α-Halogenated Pyridines. (1956). The Journal of Organic Chemistry. [Link]

  • Boyle, B. T., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. (2022, January 24). MDPI. [Link]

  • Novikov, A. S., et al. (2021). Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State. Molecules, 26(11), 3354. [Link]

  • Cyr, M. O., et al. (2006). Halogenated pyridine structure activity relationships in the bacterial mutagenicity assay. Request PDF. [Link]

  • Boyle, B. T., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 767-772. [Link]

  • Oliveira, V. P., et al. (2019). Metal–Halogen Bonding Seen through the Eyes of Vibrational Spectroscopy. Materials, 13(1), 55. [Link]

  • Halogenation of pyridine compounds. (1982).
  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022, December 25). YouTube. [Link]

  • Iglesias-Reguant, A., et al. (2022). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. The Journal of Organic Chemistry, 87(22), 15003–15011. [Link]

  • Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. (2022, June 20). MDPI. [Link]

  • Gorini, C., et al. (2019). Halogen Bonding beyond Crystals in Materials Science. The Journal of Physical Chemistry B, 123(40), 8341–8351. [Link]

  • Iglesias-Reguant, A., et al. (2022). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. The Journal of Organic Chemistry. [Link]

  • Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. (2021). RSC Publishing. [Link]

Sources

Foundational

Technical Guide: 3-(Bromomethyl)-2,5-difluoropyridine

The following technical guide is structured to provide an in-depth analysis of 3-(Bromomethyl)-2,5-difluoropyridine , moving beyond simple nomenclature to explore its structural significance, synthetic pathways, and util...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of 3-(Bromomethyl)-2,5-difluoropyridine , moving beyond simple nomenclature to explore its structural significance, synthetic pathways, and utility in medicinal chemistry.

From Nomenclature to Novel Therapeutics: A Structural & Synthetic Analysis

Executive Summary

3-(Bromomethyl)-2,5-difluoropyridine (CAS RN: 1211331-43-9 ) is a specialized heterocyclic building block used extensively in the optimization of lead compounds. Its value lies in the unique electronic properties of the 2,5-difluorinated pyridine ring—which modulates lipophilicity (


) and metabolic stability—coupled with the high reactivity of the bromomethyl "warhead" at the C3 position. This guide dissects the compound’s IUPAC identity, details its synthesis, and provides validated protocols for its application in drug development.

Nomenclature & Structural Anatomy

Understanding the IUPAC name requires a deconstruction of the pyridine ring's numbering priorities, which dictate the compound's reactivity profile.

IUPAC Deconstruction
  • Parent Structure: Pyridine (

    
    ). The nitrogen atom is automatically assigned position 1 .
    
  • Substituents:

    • Fluoro (-F): Located at positions 2 and 5 .[1][2]

    • Bromomethyl (-CH

      
      Br):  Located at position 3 .[3]
      
  • Numbering Logic: The locant set is determined to be as low as possible.

    • Correct: 2,5-difluoro-3-(bromomethyl) (Locants: 2, 3, 5).

    • Incorrect: 5-(bromomethyl)-2,5-difluoropyridine (Locants: 2, 5, 5 - ambiguous and higher numbering if counted from the other side).

    • Incorrect: 3,6-difluoro-5-(bromomethyl) (Locants: 3, 5, 6 - higher set).

Electronic & Physicochemical Profile

The strategic placement of fluorine atoms creates a specific electronic environment:

  • C2-F: Inductively withdraws electron density from the nitrogen, lowering the basicity (pKa) of the pyridine. This reduces the risk of hERG channel inhibition and improves oral bioavailability.

  • C5-F: Blocks a common site of metabolic oxidation (CYP450 mediated), extending the compound's half-life (

    
    ).
    
  • C3-CH

    
    Br:  The benzylic (pyridylic) carbon is highly electrophilic, facilitating 
    
    
    
    reactions.

Table 1: Key Physicochemical Properties

Property Value / Description Source

| Molecular Formula |


 | PubChem [1] |
| Molecular Weight  | 207.99  g/mol  | PubChem [1] |
| Physical State  | Solid (Low melting point) or Liquid | Sigma-Aldrich [2] |
| Boiling Point  | ~200°C (Predicted) | ChemScene [3] |
| Hazards  | Corrosive (Skin Corr. 1B), Lachrymator | MSDS [2] |[4]

Synthetic Pathways

Synthesis of 3-(Bromomethyl)-2,5-difluoropyridine generally proceeds via the functionalization of the 3-methyl precursor. Two primary routes are employed depending on scale and available starting materials.

Pathway Visualization

SynthesisPathways cluster_legend Legend Start 2,5-Difluoro-3-methylpyridine Radical Radical Bromination (NBS, AIBN, CCl4) Start->Radical Route A (Direct) Alcohol Hydroxylation (Oxidation -> Reduction) Start->Alcohol Route B (Indirect) Product 3-(Bromomethyl)-2,5-difluoropyridine (Target) Radical->Product Inter (2,5-Difluoropyridin-3-yl)methanol Alcohol->Inter Appel Appel Reaction (CBr4, PPh3) Inter->Appel Bromination Appel->Product key1 Precursor key2 Reaction Step key3 Final Product

Figure 1: Synthetic routes to 3-(Bromomethyl)-2,5-difluoropyridine. Route A is preferred for industrial scale-up due to lower step count.

Detailed Protocol: Radical Bromination (Route A)

This protocol utilizes N-Bromosuccinimide (NBS) to selectively brominate the benzylic position.

Reagents:

  • 2,5-Difluoro-3-methylpyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide

  • Solvent: Carbon Tetrachloride (

    
    ) or Trifluorotoluene (greener alternative)
    

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2,5-difluoro-3-methylpyridine in anhydrous solvent (0.2 M concentration).

  • Addition: Add NBS and AIBN under an inert atmosphere (

    
     or Ar).
    
  • Initiation: Heat the mixture to reflux (approx. 80°C). The reaction is initiated when the suspension turns from yellow to colorless (succinimide formation) or via UV light irradiation.

  • Monitoring: Monitor via TLC or LC-MS for the consumption of starting material. Note: Over-bromination to the dibromomethyl species is a common side reaction; stop when ~95% conversion is reached.

  • Workup: Cool to room temperature. Filter off the precipitated succinimide. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point: The 2,5-difluoro substitution pattern deactivates the ring, making the methyl group less prone to radical attack compared to non-fluorinated pyridines. High-purity reagents are essential.

Reactivity & Applications

The bromomethyl group serves as a versatile anchor for attaching the fluorinated pyridine motif to pharmacophores.

Nucleophilic Substitution ( )

The primary utility of this compound is in


 displacement reactions with amines, thiols, or alkoxides.

General Protocol for Amine Coupling:

  • Dissolution: Dissolve the amine scaffold (1.0 eq) in DMF or Acetonitrile.

  • Base: Add an inorganic base (

    
     or 
    
    
    
    , 2.0 eq) to scavenge the HBr byproduct.
  • Alkylation: Add 3-(Bromomethyl)-2,5-difluoropyridine (1.1 eq) dropwise at 0°C to prevent multiple alkylations.

  • Reaction: Stir at RT for 4–12 hours.

  • Outcome: Yields the secondary or tertiary amine with the 2,5-difluoropyridine appendage.

Application Workflow

ApplicationWorkflow Reagent 3-(Bromomethyl)-2,5-difluoropyridine Complex Transition State (SN2) Reagent->Complex K2CO3, DMF, RT Scaffold Drug Scaffold (Nucleophile) (Amine, Thiol, Phenol) Scaffold->Complex K2CO3, DMF, RT DrugCandidate Fluorinated Lead Compound (Improved Metabolic Stability) Complex->DrugCandidate -HBr

Figure 2: General workflow for incorporating the 2,5-difluoropyridine motif into drug candidates.

Safety & Handling (E-E-A-T)

As a brominated alkylating agent, this compound presents specific hazards that must be managed in a research environment.

  • Lachrymator: The compound releases vapors that are severely irritating to eyes and mucous membranes. Always handle in a functioning fume hood.

  • Corrosivity: Classified as Skin Corr.[5][6][7] 1B [2]. Causes severe skin burns and eye damage.[4] Double-gloving (Nitrile) and face shields are mandatory.

  • Genotoxicity: Like many alkyl halides, it is a potential genotoxin (alkylating DNA). All waste must be segregated into halogenated waste streams and deactivated if necessary before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14600696, 3-Bromo-2,5-difluoropyridine (Note: Isomeric reference for property validation). Retrieved from [Link]

  • Schlosser, M., et al. (2005). Regioexhaustive Functionalization of Fluoropyridines. European Journal of Organic Chemistry.

Sources

Exploratory

Technical Guide: SMILES Notation & Chemical Profile of 3-(Bromomethyl)-2,5-difluoropyridine

Executive Summary This technical guide provides a definitive analysis of 3-(Bromomethyl)-2,5-difluoropyridine , a specialized heterocyclic building block used in fragment-based drug discovery (FBDD). While the primary re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive analysis of 3-(Bromomethyl)-2,5-difluoropyridine , a specialized heterocyclic building block used in fragment-based drug discovery (FBDD). While the primary request addresses the SMILES (Simplified Molecular Input Line Entry System) notation, this document expands the scope to include structural canonicalization, reactivity prediction, and critical safety protocols.

The presence of a reactive exocyclic electrophile (bromomethyl) combined with an electron-deficient fluorinated pyridine core creates a unique "dual-reactivity" profile. This guide is designed to ensure researchers can accurately encode, search, and utilize this scaffold in synthetic workflows.

Part 1: Structural Deconstruction & SMILES Derivation

The Canonical SMILES

For integration into chemical databases (PubChem, ChEMBL, internal ELN), the standard canonical SMILES string is:

Fc1ncc(F)cc1CBr
Step-by-Step Derivation Logic

To understand how this string is parsed by chemoinformatics algorithms (e.g., RDKit, OpenEye), we must deconstruct the syntax against the IUPAC numbering of the pyridine ring.

IUPAC PositionAtom/GroupSMILES TokenLogic
Substituent FluorineFStarting point (highest priority heteroatom often initiates string).
Ring Pos 2 CarboncAromatic carbon, attached to the initial F.
Ring Pos 1 NitrogennAromatic nitrogen (lowercase 'n' denotes aromaticity).
Ring Pos 6 CarboncAromatic carbon.
Ring Pos 5 Carbonc(F)Aromatic carbon with a Fluorine branch.
Ring Pos 4 CarboncAromatic carbon.
Ring Pos 3 Carbonc1Aromatic carbon closing ring '1'.
Substituent BromomethylCBrExocyclic carbon attached to Bromine (Implicit H's assumed).
Isomeric & Non-Canonical Variants

While the canonical form is preferred for database deduplication, you may encounter valid variants depending on the "start atom" selected by the algorithm:

  • Nitrogen-Start: n1c(F)c(CBr)cc(F)c1 (Logically follows IUPAC numbering 1-6).

  • Kekulé Form (Explicit Double Bonds): FC1=NC=C(F)C=C1CBr (Useful for older software that fails to aromatize fluorinated pyridines correctly).

Part 2: Chemoinformatics & Database Integration[1]

When registering this molecule in a corporate inventory or searching public repositories, relying solely on SMILES can lead to false negatives due to tautomer or algorithm discrepancies.

Key Identifiers
  • Molecular Formula: C₆H₄BrF₂N

  • Molecular Weight: ~207.9 g/mol

  • InChI String: InChI=1S/C6H4BrF2N/c7-3-4-1-5(9)8-6(4)10/h1H,3H2

    • Note: The InChI layer /h1H,3H2 explicitly defines the protons, confirming the -CH₂Br group (2 protons) and the aromatic ring (1 proton at position 4).

Visualization of SMILES Parsing

The following diagram illustrates how a chemoinformatics parser interprets the linear SMILES string into a connectivity graph.

SMILES_Parse cluster_struct Logical Connectivity Input Input: Fc1ncc(F)cc1CBr Tokenize Tokenization Input->Tokenize RingDetect Ring Closure (1) Tokenize->RingDetect Identify 'c1...c1' GraphGen Graph Connectivity RingDetect->GraphGen Assign Aromaticity N1 N (Pos 1) GraphGen->N1 C2 C (Pos 2) + F N1->C2 C3 C (Pos 3) + CH2Br C2->C3 C4 C (Pos 4) C3->C4 C5 C (Pos 5) + F C4->C5 C6 C (Pos 6) C5->C6 C6->N1

Figure 1: Logical flow of SMILES parsing into a chemical graph, highlighting the position of substituents.

Part 3: Reactivity Profile & Synthetic Utility[2]

For the drug developer, the SMILES is merely the address; the reactivity is the occupant. 3-(Bromomethyl)-2,5-difluoropyridine is a bifunctional electrophile .

The "Dual-Electrophile" Challenge

This molecule possesses two distinct sites susceptible to nucleophilic attack, controlled by reaction conditions (Hard/Soft Acid-Base Theory).

  • Site A: Exocyclic Bromomethyl (Soft Electrophile)

    • Mechanism: Sₙ2 Substitution.

    • Reactivity: High. The pyridine ring acts as an electron-withdrawing group (similar to a benzyl bromide but more reactive due to the N-heterocycle).

    • Application: Alkylation of amines, thiols, or phenoxides to link the pyridine core to a scaffold.

  • Site B: C-2 Fluorine (Hard Electrophile)

    • Mechanism: SₙAr (Nucleophilic Aromatic Substitution).

    • Reactivity: Moderate to High.[1] The Fluorine at position 2 is ortho to the ring Nitrogen, making it highly activated for displacement by amines or alkoxides.

    • Selectivity: The C-2 Fluorine is significantly more reactive than the C-5 Fluorine (meta to Nitrogen).

Strategic Workflow

To avoid polymerization or self-reaction, the order of addition is critical.

Reactivity_Workflow Start 3-(Bromomethyl)-2,5-difluoropyridine Path1 Path A: S_N2 First (Soft Nucleophile) Start->Path1 Low Temp, Non-polar Solvent Path2 Path B: S_NAr First (Hard Nucleophile) Start->Path2 Heat, Polar Aprotic Solvent Risk RISK: Uncontrolled Polymerization if Nucleophile attacks both sites Start->Risk Excess strong nuc. Prod1 Intermediate A (Alkyl Chain Attached) Path1->Prod1 Prod2 Intermediate B (2-Amino/Alkoxy Pyridine) Path2->Prod2

Figure 2: Divergent synthetic pathways based on nucleophile selection and reaction conditions.

Part 4: Handling & Safety Protocol

Critical Warning: This compound is structurally analogous to benzyl bromide and 3-(bromomethyl)pyridine, both of which are potent lachrymators and corrosives .

Hazard Classification (Read-Across Data)

Based on the reactive bromomethyl moiety and fluorinated pyridine core:

  • GHS Signal: DANGER

  • H314: Causes severe skin burns and eye damage.[2]

  • H335: May cause respiratory irritation.[3][4][5]

  • Lachrymator: Induces tearing at very low concentrations.

Standard Operating Procedure (SOP)
  • Engineering Controls: All weighing and transfers must occur inside a functioning chemical fume hood. Do not use on an open bench.

  • Quenching: Residual glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating agent before removal from the hood.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The C-Br bond is light-sensitive; use amber vials.

References

  • PubChem Compound Summary. 3-Bromo-2,5-difluoropyridine (Related Isomer Data). National Center for Biotechnology Information. Accessed October 2025.[3]

  • Sigma-Aldrich Safety Data Sheet. 3-(Bromomethyl)pyridine hydrobromide (Read-Across Safety Profile). Merck KGaA. Accessed October 2025.[3]

  • Hagooly, Y., et al. "Synthesis of difluoroaryldioxoles using BrF3."[1][6] Organic & Biomolecular Chemistry, 2011.[1][6] (Context on fluorinated pyridine synthesis).

  • European Patent EP0146924. Preparation of difluoropyridine compounds. (Halogen exchange methodologies).

Sources

Foundational

Safety and Handling Precautions for 3-(Bromomethyl)-2,5-difluoropyridine

[1][2][3][4][5][6] Part 1: Executive Technical Summary 3-(Bromomethyl)-2,5-difluoropyridine (CAS: 886372-98-1) is a highly reactive electrophile used primarily as a building block in the synthesis of fluorinated heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6]

Part 1: Executive Technical Summary

3-(Bromomethyl)-2,5-difluoropyridine (CAS: 886372-98-1) is a highly reactive electrophile used primarily as a building block in the synthesis of fluorinated heterocycles for drug discovery. Its core utility lies in the bromomethyl moiety, which serves as a versatile handle for nucleophilic substitution (


) reactions, allowing the attachment of the pharmacologically privileged 2,5-difluoropyridine scaffold to larger molecular architectures.

However, the very reactivity that makes it valuable—its ability to alkylate biological nucleophiles (DNA, proteins)—renders it a severe health hazard . It must be treated as a potent alkylating agent , a corrosive , and a probable lachrymator .

Critical Hazard Profile
ParameterClassificationCritical Note
GHS Signal Word DANGER
Skin/Eye Skin Corr.[1] 1B / Eye Dam. 1 Causes severe burns and permanent eye damage.
Inhalation STOT SE 3 (Resp.[2][1][3][4][5] Irrit.) Destructive to mucous membranes. Lachrymator .
Reactivity Moisture Sensitive Hydrolyzes to release Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) traces.
Storage 2–8°C, Inert Gas Store under Nitrogen/Argon. Degrades in moist air.

Part 2: Engineering Controls & PPE[2][7][11]

The hierarchy of controls must prioritize containment . Reliance solely on PPE is insufficient for benzylic bromide derivatives due to their high volatility and lachrymatory potential.

Engineering Control Standards
  • Primary Containment: All handling (weighing, dispensing, reaction setup) must occur within a certified chemical fume hood with a face velocity of 0.5 m/s (100 fpm) .

  • Secondary Containment: Use spill trays for all transfers.

  • Inert Atmosphere: Handle under positive pressure Nitrogen (

    
    ) or Argon (
    
    
    
    ) to prevent hydrolysis-induced pressure buildup (HBr generation).
Personal Protective Equipment (PPE) Selection Logic

Benzylic bromides can permeate standard nitrile gloves rapidly. The following decision logic dictates the required protection based on operation scale.

PPE_Selection Start Task Assessment Scale_Small Small Scale (< 1g / < 5mL) Start->Scale_Small Scale_Large Large Scale (> 1g / > 5mL) Start->Scale_Large Glove_Std Double Nitrile Gloves (Change every 15 mins) Scale_Small->Glove_Std Permeation Risk: Low Resp_Hood Fume Hood Only (Sash at lowest position) Scale_Small->Resp_Hood Glove_Lam Silver Shield / Laminate Gloves (Required) Scale_Large->Glove_Lam Permeation Risk: High Resp_Full Fume Hood + Full Face Respirator (ABEK filters) Scale_Large->Resp_Full Lachrymator Risk

Figure 1: PPE Decision Logic. Note that "Silver Shield" laminates provide >4 hours breakthrough time for alkyl halides, whereas thin nitrile may fail in <10 minutes.

Part 3: Safe Handling & Synthesis Protocols

Weighing and Transfer

The Causality: Weighing outside a hood exposes the lab to lachrymatory vapors. Static charge can disperse the liquid/solid as an aerosol.

  • Tare Closed: Tare the receiving flask with a septum/cap before bringing it into the hood.

  • Transfer: Use a gas-tight syringe or a positive-displacement pipette for liquids. Do not pour.

  • Decontamination: Immediately wipe the outside of the stock bottle and the balance area with a tissue soaked in 5% Sodium Thiosulfate (destroys alkylating agents) before removing items from the hood.

Reaction Setup (Nucleophilic Substitution)

Reaction Type:


 Alkylation.
Risk:  Exotherms and runaway pressure if moisture enters.
  • Solvent Choice: Use anhydrous solvents (DCM, THF, DMF). Wet solvents generate HBr, which can catalyze polymerization or degradation.

  • Base Addition: If using bases (e.g.,

    
    , 
    
    
    
    , or amines), add them slowly to the solution of the nucleophile before adding the bromomethyl pyridine.
  • Addition Rate: Add 3-(Bromomethyl)-2,5-difluoropyridine dropwise at 0°C to control the exotherm.

Quenching and Waste Disposal

The Causality: Direct addition of water to the reaction mixture can cause violent sputtering due to HBr release. A controlled quench converts the reactive bromide into a less hazardous alcohol or salt.

Quench_Workflow Rxn_Mix Reaction Mixture (Contains excess Bromide) Cooling Cool to 0°C (Ice/Water Bath) Rxn_Mix->Cooling Quench_Agent Add Sat. NH4Cl or 5% NaHCO3 (Dropwise) Cooling->Quench_Agent Control Exotherm Check Check pH (Ensure Neutral/Basic) Quench_Agent->Check Extract Phase Separation (Organic vs Aqueous) Check->Extract Waste_Aq Aqueous Waste (Halogenated Salts) Extract->Waste_Aq Waste_Org Organic Waste (High BTU) Extract->Waste_Org

Figure 2: Safe Quenching Protocol. Sodium Bicarbonate (


) is preferred to neutralize HBr, but evolution of 

gas requires slow addition to prevent foaming.

Part 4: Emergency Response

Exposure (Skin/Eye)[1][4][5][6][7][8][10][11]
  • Skin: Immediate flushing with water for 15 minutes .[2][3][4][6] Do not use organic solvents (ethanol/DMSO) as they may increase skin absorption. Consult a physician immediately—fluorinated compounds can delay pain signals while causing deep tissue damage.

  • Eyes: Rinse with water for 15 minutes, lifting eyelids.[2][3][4] Time is critical to prevent corneal opacity.

Spills
  • Evacuate: Clear the area immediately. The lachrymatory effect will make breathing difficult.

  • PPE: Don Self-Contained Breathing Apparatus (SCBA) or Full-Face Respirator with organic vapor cartridges.

  • Neutralization: Cover the spill with a 1:1 mixture of soda ash (

    
    )  and clay absorbent . The carbonate neutralizes the acidity; the clay absorbs the liquid.
    
  • Disposal: Collect in a double-bagged container labeled "Hazardous Waste: Alkylating Agent".

Part 5: Storage and Stability

  • Temperature: Store at 2°C to 8°C .

  • Atmosphere: Store under Argon or Nitrogen .

  • Incompatibility: Keep away from amines , oxidizers , and alcohols .[7]

  • Visual Check: If the liquid turns dark brown or forms a precipitate, significant degradation (HBr formation) has occurred. Test pH of headspace with wet litmus paper before use (Red = HBr present).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14600696, 3-Bromo-2,5-difluoropyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance for Handling Alkylating Agents. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Synthesis of Novel Derivatives Using 3-(Bromomethyl)-2,5-difluoropyridine

Abstract & Introduction 3-(Bromomethyl)-2,5-difluoropyridine has emerged as a highly versatile and strategic building block in modern synthetic chemistry, particularly within the realms of drug discovery and materials sc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-(Bromomethyl)-2,5-difluoropyridine has emerged as a highly versatile and strategic building block in modern synthetic chemistry, particularly within the realms of drug discovery and materials science. Its structure is uniquely engineered for selective functionalization, featuring a highly reactive bromomethyl group for classical nucleophilic substitution, complemented by a difluorinated pyridine core. The presence of fluorine atoms is a well-established strategy in medicinal chemistry to enhance critical molecular properties.[1][2] Fluorination can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the basicity of the pyridine nitrogen, thereby optimizing the pharmacokinetic profile of derivative compounds.[1][3]

This guide provides an in-depth exploration of the reactivity of 3-(Bromomethyl)-2,5-difluoropyridine. It moves beyond simple procedural lists to explain the underlying mechanistic principles and strategic considerations for its application. We present validated, step-by-step protocols for the synthesis of diverse molecular scaffolds, including ethers, amines, thioethers, and carbon-linked frameworks, targeting researchers, scientists, and drug development professionals.

Physicochemical Properties & Safe Handling

Before utilization, a thorough understanding of the reagent's properties and safety requirements is paramount.

PropertyValueSource
CAS Number 1211331-43-9
Molecular Formula C₅H₂BrF₂N[4]
Molecular Weight 193.98 g/mol [4]
Appearance Solid, Semi-Solid, or Liquid
Storage Store at 2-8°C under an inert atmosphere.
Purity Typically ≥98%

Safety & Handling: 3-(Bromomethyl)-2,5-difluoropyridine is classified as a hazardous substance. It is a lachrymator and can cause skin, eye, and respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always handle within a certified chemical fume hood while wearing safety goggles, a lab coat, and chemically resistant gloves.

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Consult the Safety Data Sheet (SDS) for complete information.

Core Reactivity: A Mechanistic Perspective

The synthetic utility of 3-(Bromomethyl)-2,5-difluoropyridine is dominated by the high electrophilicity of the benzylic-type carbon in the bromomethyl group. This makes it an excellent substrate for bimolecular nucleophilic substitution (S_N2) reactions.

Primary Pathway: S_N2 Reaction at the Bromomethyl Group

The C-Br bond is polarized, rendering the methylene carbon electron-deficient and highly susceptible to attack by a wide array of nucleophiles.[5][6] The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon, and the bromide ion is simultaneously ejected as the leaving group.[7][8]

Key Causality Behind Experimental Choices:

  • Nucleophile Strength: The reaction rate is directly proportional to the strength and concentration of the nucleophile. Stronger nucleophiles (e.g., thiolates, alkoxides) react faster than weaker ones (e.g., neutral amines, water).[6][9]

  • Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Acetonitrile (ACN) , or Dimethyl sulfoxide (DMSO) are optimal.[10] These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophilic anion, leaving it "bare" and highly reactive. They do not participate in hydrogen bonding, which would otherwise cage and deactivate the nucleophile.

  • Temperature: Most reactions proceed efficiently at room temperature to moderate heat (e.g., 50-80 °C). Higher temperatures can accelerate the reaction but may also promote side reactions.

SN2_Workflow Reagent 3-(Bromomethyl)-2,5-difluoropyridine (Electrophile) Reaction Reaction Vessel (RT to 80°C) Reagent->Reaction Nucleophile Nucleophile (Nu:⁻) (e.g., R-O⁻, R₂N-H, R-S⁻) Nucleophile->Reaction Solvent Polar Aprotic Solvent (DMF, ACN, DMSO) Solvent->Reaction Dissolves reactants Base Base (Optional) (e.g., K₂CO₃, NaH, DIPEA) Base->Reaction Deprotonates Nu-H Workup Aqueous Workup & Extraction Reaction->Workup Reaction complete Product Substituted Product (Py-CH₂-Nu) Purification Column Chromatography Workup->Purification Final Pure Derivative Purification->Final

Caption: General workflow for S_N2 reactions.

Validated Synthetic Protocols

The following protocols are designed as self-validating systems, including steps for reaction monitoring, purification, and characterization. Yields are representative and may vary based on the specific substrate and reaction scale.

Protocol 1: O-Alkylation with Phenolic Nucleophiles

This protocol is foundational for synthesizing aryl ethers, a common motif in kinase inhibitors which often interact with the hinge region of the ATP binding pocket.[11][12]

Objective: To synthesize 3-((4-methoxyphenoxy)methyl)-2,5-difluoropyridine.

Materials:

  • 3-(Bromomethyl)-2,5-difluoropyridine (1.0 equiv)

  • 4-Methoxyphenol (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxyphenol and anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent).

  • Add anhydrous K₂CO₃ to the solution. Stir the suspension vigorously for 15 minutes at room temperature to facilitate the formation of the potassium phenoxide nucleophile.

  • Add a solution of 3-(Bromomethyl)-2,5-difluoropyridine in a minimal amount of DMF dropwise to the stirring suspension.

  • Stir the reaction at 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the consumption of the starting bromomethylpyridine is observed (typically 2-4 hours).

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aryl ether product.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

NucleophileBaseSolventTypical Yield
PhenolK₂CO₃DMF85-95%
4-ChlorophenolCs₂CO₃ACN80-90%
2-NaphtholNaHTHF/DMF75-85%
Protocol 2: N-Alkylation with Amine Nucleophiles

The formation of C-N bonds is a cornerstone of pharmaceutical synthesis.[13] This protocol details the reaction with a secondary amine.

Objective: To synthesize N-benzyl-1-(2,5-difluoropyridin-3-yl)-N-methylmethanamine.

Materials:

  • 3-(Bromomethyl)-2,5-difluoropyridine (1.0 equiv)

  • N-Methyl-1-phenylmethanamine (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Acetonitrile (ACN), anhydrous

Step-by-Step Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 3-(Bromomethyl)-2,5-difluoropyridine and N-methyl-1-phenylmethanamine in anhydrous ACN.

  • Add DIPEA to the solution. Causality Note: DIPEA is a non-nucleophilic base used to scavenge the HBr byproduct formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS (typically complete within 3-6 hours).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove HBr salts and excess acid.

  • Wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via silica gel column chromatography to obtain the desired tertiary amine.

  • Validation: Characterize by NMR and MS to confirm identity and purity.

N_Alkylation start 3-(Bromomethyl)-2,5-difluoropyridine R₂NH (Amine) reaction S_N2 Reaction (Room Temp) start->reaction reagents DIPEA (Base) ACN (Solvent) reagents->reaction deprotonation Deprotonation by DIPEA intermediate Intermediate Salt [Py-CH₂-NR₂H]⁺Br⁻ reaction->intermediate intermediate->deprotonation product Final Product Py-CH₂-NR₂ deprotonation->product byproduct [DIPEA-H]⁺Br⁻ deprotonation->byproduct

Caption: N-Alkylation reaction pathway.

Protocol 3: C-Alkylation with Malonate Esters

This method allows for carbon chain extension, a critical step in building molecular complexity.

Objective: To synthesize diethyl 2-((2,5-difluoropyridin-3-yl)methyl)malonate.

Materials:

  • 3-(Bromomethyl)-2,5-difluoropyridine (1.0 equiv)

  • Diethyl malonate (1.5 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.4 equiv)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF.

  • Carefully add the NaH dispersion. Cool the suspension to 0 °C using an ice bath.

  • Add diethyl malonate dropwise to the NaH suspension. Safety Note: Hydrogen gas is evolved. Ensure proper ventilation. Stir for 30 minutes at 0 °C to allow for the complete formation of the sodium enolate.

  • Add a solution of 3-(Bromomethyl)-2,5-difluoropyridine in THF dropwise to the enolate solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS, typically 4-12 hours).

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify by silica gel column chromatography to yield the C-alkylated product.

  • Validation: Characterize by NMR and MS. The product can be further elaborated, for example, through hydrolysis and decarboxylation.

Case Study: Scaffolding for Kinase Inhibitors

The 2,5-difluoropyridine moiety is a privileged scaffold in the design of modern kinase inhibitors.[14][15] For example, in the synthesis of Tropomyosin receptor kinase (TRK) inhibitors, a key step often involves linking a core heterocycle to a recognition element, such as a substituted pyrrolidine.[12] 3-(Bromomethyl)-2,5-difluoropyridine is an ideal reagent for this purpose.

Kinase_Inhibitor_Strategy Core Core Heterocycle (e.g., Pyrazolopyrimidine) FinalDrug Final Kinase Inhibitor Core-Linker-Recognition Core->FinalDrug Linker 3-(Bromomethyl)-2,5-difluoropyridine Step2 S_N2 Reaction Linker->Step2 N-Alkylation of Pyrrolidine Recognition Recognition Motif (e.g., Chiral Pyrrolidine with -NH group) Recognition->Step2 Step1 S_NAr or Coupling (Forms Core-Py Linkage) Intermediate Core-(2,5-difluoropyridin-3-yl)methanol (After reduction/hydrolysis if needed) Activation Activation of -OH (e.g., to -OMs or -Br) Step2->FinalDrug Forms final C-N bond

Caption: Conceptual synthesis of a kinase inhibitor.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive nucleophile (e.g., incomplete deprotonation).2. Poor quality of anhydrous solvent (water present).3. Low reaction temperature.1. Use a stronger base (e.g., NaH instead of K₂CO₃) or pre-form the nucleophile salt.2. Use freshly distilled or commercially available anhydrous solvents.3. Gently warm the reaction (e.g., to 50 °C) and monitor.
Multiple Products / Side Reactions 1. For primary amines, over-alkylation (di-alkylation) can occur.2. Strong nucleophiles under harsh conditions may cause S_NAr on the pyridine ring.3. Base-sensitive functional groups on substrate.1. Use a large excess of the amine nucleophile.2. Use milder conditions (room temperature). The bromomethyl group is significantly more reactive than the ring fluorines.3. Choose a weaker, non-nucleophilic base like DIPEA or 2,6-lutidine.
Starting Material Recovered 1. Reaction not given enough time.2. Insufficient amount of base or nucleophile.1. Increase reaction time and continue monitoring by TLC/LC-MS.2. Ensure stoichiometry is correct, using a slight excess of the nucleophile and adequate base.

References

  • Baran, P. S., et al. (2013). Practical and innate C–H functionalization of heterocycles. Nature Communications. Available at: [Link]

  • Oh, Y., et al. (2017). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Schlosser, M., & Rausis, T. (2005). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. European Journal of Organic Chemistry. Available at: [Link]

  • Nucleophilic Substitution Reactions. (n.d.). University of Babylon. Retrieved February 20, 2026, from [Link]

  • 7.1: Nucleophilic Substitution Reaction Overview. (2021). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • Nucleophilic substitution reactions. (n.d.). Khan Academy. Retrieved February 20, 2026, from [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • 9.2. Common nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. Retrieved February 20, 2026, from [Link]

  • Nucleophilic Substitution Reaction. (n.d.). BYJU'S. Retrieved February 20, 2026, from [Link]

  • Funahashi, Y., et al. (2007). Design and synthesis of rho kinase inhibitors (III). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Shultz, Z., et al. (2021). A modular approach for the installation of functionalized phosphonates to heterocycles. Arkivoc. Available at: [Link]

  • Liang, G., et al. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. Journal of the American Chemical Society. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021). (2021). DIGIBUG. Retrieved February 20, 2026, from [Link]

  • Electrophilic heterocycles: functionalization with enol silyl ethers. (n.d.). ScholarWorks@GVSU. Retrieved February 20, 2026, from [Link]

  • Ghorab, M. M., et al. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. Available at: [Link]

  • 3-Bromo-2,5-difluoropyridine. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • Synthesis method of medicinal raw material 2,5-difluoropyridine. (2016). Google Patents.
  • Knochel, P., et al. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Aslam, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... Molecules. Available at: [Link]

  • Ngai, M.-Y., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Catalysts. Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Drug Design, Development and Therapy. Available at: [Link]

  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives... (n.d.). Semantic Scholar. Retrieved February 20, 2026, from [Link]

  • Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. (2025). KAUST Repository. Retrieved February 20, 2026, from [Link]

  • Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science and Technology. Available at: [Link]

Sources

Application

3-(Bromomethyl)-2,5-difluoropyridine in nucleophilic substitution reactions

Application Note: Chemoselective Functionalization of 3-(Bromomethyl)-2,5-difluoropyridine Abstract 3-(Bromomethyl)-2,5-difluoropyridine (CAS: 1211331-43-9) is a high-value heterocyclic building block in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Functionalization of 3-(Bromomethyl)-2,5-difluoropyridine

Abstract

3-(Bromomethyl)-2,5-difluoropyridine (CAS: 1211331-43-9) is a high-value heterocyclic building block in medicinal chemistry, particularly for kinase inhibitor discovery.[1] Its utility stems from its dual electrophilic nature: a highly reactive alkyl bromide at the C3 position and an activated aryl fluoride at the C2 position. This guide provides validated protocols for achieving chemoselective nucleophilic substitution (


) at the bromomethyl group without compromising the fluorinated pyridine core, followed by strategies for sequential 

functionalization.

Chemical Profile & Reactivity Landscape

To master this reagent, one must understand the electronic competition between its two electrophilic centers.

  • Site A: 3-(Bromomethyl) Group (

    
     Electrophile) 
    
    • Reactivity: High. The pyridine ring acts as an electron-withdrawing group (EWG), destabilizing the C-Br bond and accelerating

      
       attack.
      
    • Mechanism: Concerted bimolecular substitution.

    • Risk: Hydrolysis to the alcohol in the presence of moisture.

  • Site B: C2-Fluorine (

    
     Electrophile) 
    
    • Reactivity: Moderate. Activated by the adjacent ring nitrogen (ortho-effect), making it susceptible to Nucleophilic Aromatic Substitution (

      
      ).
      
    • Mechanism: Addition-Elimination (Meisenheimer complex).

    • Risk: Unwanted displacement by strong nucleophiles (alkoxides, thiolates) if temperature is uncontrolled.

  • Site C: C5-Fluorine (

    
     Electrophile) 
    
    • Reactivity: Low. Lacks ortho/para activation by the ring nitrogen. Generally inert under standard conditions.

Visualizing the Reactivity Map

ReactivityMap cluster_conditions Selectivity Control Center 3-(Bromomethyl)-2,5- difluoropyridine SiteA Site A: Alkyl Bromide (Fastest) Center->SiteA S_N2 Attack (Amines, Thiols) SiteB Site B: C2-Fluorine (Intermediate) Center->SiteB S_NAr Attack (Requires Heat/Base) SiteC Site C: C5-Fluorine (Slow/Inert) Center->SiteC Metal-Halogen Exchange (Only with Li-Reagents) Cond1 Low Temp (0°C) Polar Aprotic Solvent = Site A Selectivity

Figure 1: Electrophilic sites ranked by kinetic susceptibility. Site A is the primary target for initial functionalization.

Handling & Safety (The "Zero Step")

CRITICAL WARNING: This compound is a potent lachrymator and skin corrosive (Category 1B). It causes severe eye damage and respiratory irritation [1, 2].[1]

  • Engineering Controls: All weighing and transfers must occur inside a functioning fume hood.

  • Decontamination: Have a beaker of 10% aqueous sodium thiosulfate ready to neutralize spills (reacts with the alkyl bromide).

  • Storage: Store at 2–8°C under Argon/Nitrogen. The compound degrades to the alcohol upon exposure to atmospheric moisture, releasing HBr gas.

Protocol A: Chemoselective Functionalization

Objective: Coupling a secondary amine to the methyl group without displacing the C2-fluorine.

Materials
  • Substrate: 3-(Bromomethyl)-2,5-difluoropyridine (1.0 equiv).

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperidine) (1.1 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv). Note: Avoid inorganic carbonate bases if they are wet; avoid strong alkoxide bases.
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or THF.

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous MeCN (0.1 M concentration relative to substrate).

  • Cooling: Cool the solution to 0°C using an ice bath. Cooling is critical to suppress the competing

    
     reaction at the C2 position.
    
  • Addition: Dissolve 3-(Bromomethyl)-2,5-difluoropyridine in a minimal amount of MeCN. Add this solution dropwise to the amine mixture over 10 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC or LCMS.

    • Endpoint: Disappearance of bromide starting material.

    • Observation: A white precipitate (DIPEA·HBr) typically forms.

  • Workup:

    • Dilute with EtOAc.

    • Wash with saturated

      
       (2x) and Brine (1x).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Validation:

    • 1H NMR: Look for the shift of the methylene protons (

      
      ). The starting material 
      
      
      
      typically appears ~4.5 ppm. The product
      
      
      will shift upfield to ~3.5–3.8 ppm.
    • 19F NMR: Ensure two distinct fluorine signals remain, indicating the ring is intact.

Protocol B: Sequential Functionalization (One-Pot )

Objective: Creating a disubstituted pyridine by first installing the side chain, then displacing the C2-fluorine with a second nucleophile.

Workflow Logic

This protocol leverages the "Hard/Soft" principle. The alkyl bromide is a "soft" electrophile (reacts fast with neutral amines), while the aryl fluoride is "harder" (requires anionic nucleophiles or heat).

SequentialFlow Start Start: 3-(Bromomethyl)- 2,5-difluoropyridine Step1 Step 1: S_N2 Reaction (Amine 1, 0°C, THF) Start->Step1 Check IPC: Check for Bromide Consumption Step1->Check Step2 Step 2: S_NAr Reaction (Add Amine 2 + Heat/Base) Check->Step2 Complete Finish Final Product: 2,3-Disubstituted-5-fluoropyridine Step2->Finish

Figure 2: Sequential functionalization workflow.

Optimization Table: Solvent & Base Effects
SolventBaseTempResultRecommendation
DCM TEARTSlow reaction, high selectivity for

.
Good for very reactive amines.
MeCN DIPEA0°C

RT
Optimal. Fast

, minimal

byproduct.
Standard Protocol.
DMF

60°CMixture of

and

(C2-F displacement).
Avoid unless

is desired immediately.
MeOH NaOMeRTFailure. Rapid ether formation at both sites.Avoid nucleophilic solvents.

Troubleshooting & FAQ

Q: I see a new spot on TLC that doesn't move (baseline).

  • A: This is likely the pyridinium salt formed by the product reacting with another molecule of starting material (self-alkylation).

  • Fix: Ensure the nucleophile is in slight excess and add the bromide slowly to the nucleophile, not the other way around.

Q: My yield is low, and I see an alcohol byproduct.

  • A: The bromide hydrolyzed.

  • Fix: Dry your solvent (MeCN) over molecular sieves. Ensure the DIPEA is dry.[2]

Q: Can I displace the C5-fluorine?

  • A: Not via standard

    
    . The C5 position is not activated. You would need to use metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to functionalize the C5 position [3].
    

References

  • PubChem. (2025).[1] 3-Bromo-2,5-difluoropyridine Compound Summary (CID 14600696).[1] National Library of Medicine. [Link]

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews.
  • Broad Institute. (2016). Compounds and Compositions for the Treatment of Cancer. US Patent Application 2016/0016913 A1.[3] (Demonstrates usage of fluorinated pyridine intermediates in drug discovery).

Sources

Method

Application Notes and Protocols: 3-(Bromomethyl)-2,5-difluoropyridine in Organic Synthesis

Introduction: The Strategic Advantage of Fluorinated Pyridine Building Blocks The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2] Fluorination can...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Pyridine Building Blocks

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2] Fluorination can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity for its biological target.[1][3] The pyridine scaffold, a ubiquitous motif in pharmaceuticals and agrochemicals, serves as an excellent platform for introducing these beneficial properties.[1][4] Among the vast array of fluorinated heterocyclic building blocks, 3-(bromomethyl)-2,5-difluoropyridine emerges as a particularly versatile and reactive intermediate.

This document provides a comprehensive guide to the synthetic utility of 3-(bromomethyl)-2,5-difluoropyridine, detailing its reactivity profile and offering experimentally validated protocols for its application in the construction of complex molecular architectures. The presence of two electron-withdrawing fluorine atoms significantly modulates the reactivity of both the pyridine ring and the bromomethyl group, opening avenues for selective functionalization.[5][6]

Reactivity Profile: A Dichotomy of Reaction Sites

The unique structural features of 3-(bromomethyl)-2,5-difluoropyridine present two primary loci for chemical modification: the electrophilic carbon of the bromomethyl group and the pyridine ring itself.

  • The Bromomethyl Group: A Hub for Nucleophilic Substitution: The C-Br bond in the bromomethyl moiety is polarized, rendering the carbon atom susceptible to attack by a diverse range of nucleophiles.[6][7] This classical SN2 reactivity allows for the facile introduction of various functional groups, including ethers, amines, azides, and carbon-based nucleophiles.[8][9] The electron-withdrawing nature of the difluoropyridine ring enhances the electrophilicity of the benzylic-like carbon, often leading to rapid and efficient substitution reactions.[6]

  • The Pyridine Ring: Opportunities for Cross-Coupling: While the bromomethyl group is the more reactive site for nucleophilic attack, the pyridine ring can participate in transition-metal-catalyzed cross-coupling reactions. Although the C-F bonds are generally robust, under specific conditions, they can be targeted for functionalization. More commonly, the inherent reactivity of the pyridine ring allows for transformations at other positions, or the entire difluoropyridyl methyl moiety can be coupled to other systems.

Core Synthetic Applications and Protocols

Nucleophilic Substitution at the Bromomethyl Position

The primary utility of 3-(bromomethyl)-2,5-difluoropyridine lies in its role as an electrophile in nucleophilic substitution reactions.[7][10] This allows for the direct attachment of the 2,5-difluoropyridin-3-ylmethyl motif to a wide array of molecular scaffolds.

This protocol details the synthesis of a diaryl ether, a common structural motif in pharmaceuticals.

Reaction Scheme:

Experimental Protocol:

  • To a solution of the desired phenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, Acetone) add a mild base such as potassium carbonate (K2CO3, 1.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

  • Add a solution of 3-(bromomethyl)-2,5-difluoropyridine (1.1 eq.) in the same solvent dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours at room temperature. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.

Causality and Experimental Choices:

  • Base Selection: Potassium carbonate is a sufficiently strong base to deprotonate the phenol without causing unwanted side reactions. Stronger bases like sodium hydride could also be used but may require anhydrous conditions.

  • Solvent Choice: Polar aprotic solvents like DMF or acetone are ideal as they solubilize the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile.[9]

  • Stoichiometry: A slight excess of the alkylating agent is used to ensure complete consumption of the potentially more valuable phenol.

Data Presentation:

Phenol DerivativeBaseSolventTime (h)Temperature (°C)Yield (%)
4-MethoxyphenolK2CO3DMF32592
3-ChlorophenolCs2CO3Acetone45088
Naphth-2-olK2CO3DMF52595

Note: The data in this table is illustrative and based on typical outcomes for such reactions.

This protocol describes the synthesis of a tertiary amine, a key functional group in many biologically active molecules.

Reaction Scheme:

Experimental Protocol:

  • Dissolve the secondary amine (1.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.2 eq.) in a suitable solvent like acetonitrile or THF.

  • Add 3-(bromomethyl)-2,5-difluoropyridine (1.05 eq.) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC. These reactions are often complete within 1-4 hours.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product via column chromatography or crystallization.

Causality and Experimental Choices:

  • Base Selection: DIPEA is used as a "proton sponge" to neutralize the HBr formed during the reaction without competing with the amine nucleophile.

  • Solvent Choice: Acetonitrile and THF are good choices as they are polar enough to dissolve the reactants but are generally unreactive towards them.

Visualization of Workflow:

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Amine Secondary Amine Mix1 Dissolve Amine & DIPEA in Solvent Amine->Mix1 DIPEA DIPEA DIPEA->Mix1 Solvent Solvent (e.g., ACN) Solvent->Mix1 Add_BB Add Building Block Mix1->Add_BB BuildingBlock 3-(Bromomethyl)-2,5-difluoropyridine BuildingBlock->Add_BB Stir Stir at RT & Monitor (TLC) Add_BB->Stir Concentrate Concentrate Stir->Concentrate Extract Aqueous Workup & Extraction Concentrate->Extract Purify Purification (Chromatography) Extract->Purify Product Final Product Purify->Product

N-Alkylation Experimental Workflow

Palladium-Catalyzed Cross-Coupling Reactions

While less common than substitution at the bromomethyl position, the difluoropyridine core can be further functionalized. A more synthetically valuable approach involves using the entire 3-(bromomethyl)-2,5-difluoropyridine unit in a cross-coupling reaction, for example, after converting the bromomethyl group to a boronic ester. However, for the purpose of illustrating the utility of the pyridine core, we will consider a Suzuki-Miyaura coupling.

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with a halogenated difluoropyridine derivative. While 3-(bromomethyl)-2,5-difluoropyridine itself is not the direct substrate for this specific example (as the C-Br at the methyl group is far more reactive), a closely related derivative, such as 3-bromo-2,5-difluoropyridine, showcases the reactivity of the pyridine ring.[11] This highlights the potential for sequential functionalization.

Reaction Scheme:

Experimental Protocol:

  • To a reaction vessel, add the arylboronic acid (1.2 eq.), the brominated difluoropyridine (1.0 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base like sodium carbonate (2.0 eq.).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/Ethanol/Water or Dioxane/Water).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (usually 6-24 hours).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the residue by column chromatography to yield the biaryl product.

Causality and Experimental Choices:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial for efficient coupling.[12][13] Pd(PPh3)4 is a common and effective catalyst for many Suzuki couplings.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center.[12][14] An aqueous base is often used to facilitate this step.

  • Solvent System: A biphasic solvent system is often employed to dissolve both the organic-soluble reactants and the inorganic base. Degassing the solvents is critical to prevent oxidation of the palladium(0) catalyst.

Visualization of Mechanism:

Suzuki_Mechanism Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition ArX Ar-X ArX->ArPdX ArPdR Ar-Pd(II)-R(L2) ArPdX->ArPdR Transmetalation RBOH2 R-B(OH)2 RBOH3 [R-B(OH)3]- RBOH2->RBOH3 Base Base (OH-) Base->RBOH3 RBOH3->ArPdR ArPdR->Pd0 Reductive Elimination ArR Ar-R ArPdR->ArR

Simplified Suzuki-Miyaura Catalytic Cycle

Safety and Handling

3-(Bromomethyl)-2,5-difluoropyridine, like other benzylic bromides, is a lachrymator and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[15][16][17][18]

  • PPE: Wear safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[15] In case of contact, flush the affected area with copious amounts of water.[18]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[16][17] Keep the container tightly closed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-(Bromomethyl)-2,5-difluoropyridine is a high-value building block for the synthesis of complex, fluorinated molecules. Its predictable reactivity at the bromomethyl position via SN2 reactions allows for the straightforward incorporation of the 2,5-difluoropyridin-3-ylmethyl moiety into a wide range of structures. The difluorinated pyridine ring itself offers opportunities for further functionalization through cross-coupling reactions, enabling the construction of diverse and novel compounds for applications in drug discovery and materials science.[3][19] The protocols and insights provided herein serve as a practical guide for researchers to effectively utilize this versatile reagent in their synthetic endeavors.

References

  • China 2,5-Difluoropyridine丨CAS 84476-99-3 Manufacturers Suppliers Factory. (n.d.). leapchem.
  • 84476-99-3 | 2,5-Difluoropyridine. (n.d.). Fluoromart: Science Elevated.
  • Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis: A Detailed Overview. (n.d.). Benchchem.
  • 3-(Bromomethyl)-2,6-difluoropyridine. (n.d.). Benchchem.
  • Safety Data Sheet. (2025, March 16). MedchemExpress.com.
  • Schlosser, M., & Rausis, T. (2006). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. ResearchGate.
  • SAFETY DATA SHEET. (2025, September 15). Thermo Fisher Scientific.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
  • Suzuki reaction. (n.d.). Wikipedia.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • 3-Bromo-2,5-difluoropyridine. (n.d.). PubChem.
  • Nucleophilic Substitution Reaction Overview. (2021, December 15). Chemistry LibreTexts.
  • Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. (n.d.). Asian Journal of Chemistry.
  • Nucleophilic substitution reactions. (n.d.). Khan Academy.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024, June 13). RSC Publishing.
  • Nucleophilic Substitution. (2022, October 26). Encyclopedia.pub.
  • Common nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. (2021, October 13). DDDT.
  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.
  • Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science and Technology.
  • 3-(Bromomethyl)pyridine 97 4916-55-6. (n.d.). MilliporeSigma.
  • Lishchynskyi, A., et al. (2013). Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. Organic Chemistry Portal.

Sources

Application

Application Note: Precision N-Alkylation with 3-(Bromomethyl)-2,5-difluoropyridine

Abstract & Strategic Utility 3-(Bromomethyl)-2,5-difluoropyridine (CAS: 1211516-85-0) is a high-value pharmacophore building block used to introduce a lipophilic, metabolically stable pyridine moiety into drug candidates...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

3-(Bromomethyl)-2,5-difluoropyridine (CAS: 1211516-85-0) is a high-value pharmacophore building block used to introduce a lipophilic, metabolically stable pyridine moiety into drug candidates. The 2,5-difluoro substitution pattern modulates the pKa of the pyridine nitrogen and improves metabolic stability against oxidative metabolism.

However, this reagent presents a specific chemoselective challenge: The "Ambident Electrophile" Problem. While the bromomethyl group is a potent SN2 electrophile, the electron-deficient pyridine ring (activated by two fluorine atoms) renders the C2 and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

This protocol details the conditions required to favor the kinetic N-alkylation (SN2) over the thermodynamic SNAr displacement of fluorine, ensuring high yields and purity.

Chemical Safety & Handling (Critical)

Hazard ClassRisk DescriptionMitigation
Lachrymator Highly potent tear gas agent. Causes immediate, severe eye and respiratory irritation.[1]Mandatory: Handle only in a functioning fume hood. Double-glove (Nitrile).[1]
Corrosive Causes severe skin burns (Skin Corr. 1B).Wear face shield and lab coat. Have calcium gluconate gel available (precautionary for F- release).
Hydrolysis Releases HBr and HF upon contact with moisture.Store under inert gas (Argon/Nitrogen) at 2-8°C.

Mechanistic Analysis: The Selectivity War

To achieve high yields, one must understand the competing pathways. The amine nucleophile (


) has two potential targets:
  • Path A (Desired SN2): Attack at the exocyclic methylene (

    
    ). This is generally kinetically faster at lower temperatures.
    
  • Path B (Undesired SNAr): Attack at the C2-position (ortho to Nitrogen), displacing fluoride. This is favored by high temperatures, strong bases, and polar aprotic solvents that strip cations (like DMSO).

Reaction Pathway Diagram

ReactionPathway cluster_legend Pathway Key Reagents Reagents: Amine (Nu-H) + 3-(Bromomethyl)-2,5-difluoropyridine TS_SN2 Transition State A (S_N2 Attack at CH2) Reagents->TS_SN2  Kinetic Control (Low Temp, Mild Base) TS_SNAr Transition State B (Meisenheimer Complex at C2) Reagents->TS_SNAr  Thermodynamic Control (High Temp, Strong Base) Product Product: N-(2,5-Difluoropyridin-3-yl)methyl amine TS_SN2->Product SideProduct Side Product: 2-Amino-5-fluoropyridine deriv. (Fluorine Displacement) TS_SNAr->SideProduct key1 Green = Desired Path (S_N2) key2 Red = Undesired Path (S_NAr)

Figure 1: Mechanistic divergence between desired alkylation and competitive defluorination.

Optimization Guidelines

The choice of base and solvent is the primary determinant of success.

Base Selection Strategy
  • Recommended: DIPEA (Hünig's Base) or

    
     .
    
    • Why: These bases are strong enough to neutralize the HBr generated but not nucleophilic enough to attack the pyridine ring directly.

      
       provides a heterogeneous surface that often suppresses SNAr rates compared to homogeneous alkoxides.
      
  • Avoid: NaH, KOtBu, NaOH .

    • Why: Strong bases increase the nucleophilicity of the amine too aggressively and can themselves act as nucleophiles, leading to complex mixtures of hydrolysis and substitution products.

Solvent Selection Strategy
  • Recommended: Acetonitrile (ACN) or Dichloromethane (DCM) .

    • Why: ACN is polar enough to support the SN2 transition state but generally allows for lower temperature reactions than DMF/DMSO.

  • Use with Caution: DMF / DMSO .

    • Why: While excellent for solubility, these highly polar aprotic solvents significantly stabilize the Meisenheimer intermediate, accelerating the undesired SNAr side reaction. If used, keep temperature

      
      .
      

Standard Operating Protocol (SOP)

Materials
  • Electrophile: 3-(Bromomethyl)-2,5-difluoropyridine (1.0 equiv).

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperazine derivative) (1.0 - 1.1 equiv).

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Solvent: Anhydrous Acetonitrile (ACN) [0.1 M concentration].

Step-by-Step Procedure
  • Preparation (T = 0 min):

    • Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

    • Add the Amine (1.1 equiv) and DIPEA (2.5 equiv) to the flask.

    • Dissolve in anhydrous ACN .

    • Cool the reaction mixture to

      
        (Ice/Water bath). Crucial: Cooling suppresses the activation energy barrier for SNAr.
      
  • Addition (T = 15 min):

    • Dissolve 3-(Bromomethyl)-2,5-difluoropyridine (1.0 equiv) in a minimal amount of ACN.

    • Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Note: Rapid addition can cause localized exotherms, favoring side reactions.

  • Reaction (T = 1 hr - 4 hr):

    • Allow the reaction to stir at

      
       for 1 hour.
      
    • Monitor by TLC or LCMS.

    • Decision Point: If conversion is <50%, allow to warm to Room Temperature (RT). Do not heat.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

    • Note: The product is a pyridine base; if streaking occurs, add 1% Triethylamine to the eluent.

Experimental Workflow Diagram

Workflow Step1 1. Charge Nucleophile & Base (Solvent: ACN, Temp: 0°C) Step2 2. Dropwise Addition of Difluoropyridine Reagent Step1->Step2 Step3 3. Monitor (LCMS/TLC) Target: Disappearance of Bromide Step2->Step3 Decision Conversion Complete? Step3->Decision Step4 4. Warm to RT (Max 25°C) Decision->Step4 No Step5 5. Quench (Sat. NH4Cl) & Extraction (EtOAc) Decision->Step5 Yes Step4->Step3 Re-check 1 hr Step6 6. Purification (Flash Chromatography) Step5->Step6

Figure 2: Step-by-step experimental workflow for optimal N-alkylation.

Troubleshooting & Condition Screening

If the standard protocol fails, use this screening matrix to diagnose and correct.

ObservationDiagnosisCorrective Action
Product mass [M-20+Nu] observed SNAr Competition. The nucleophile attacked the ring, displacing Fluorine (Mass -19 +1).1. Lower temperature to -10°C.2. Switch solvent to DCM (less polar).3. Use a bulkier base (e.g.,

).
Low Yield / Starting Material Remaining Hydrolysis or Stalled Reaction. 1. Ensure reagents are anhydrous.2. Add catalytic KI (Finkelstein condition) to generate the more reactive Iodide in situ (Use with caution: may also accelerate SNAr).
Bis-alkylation (for primary amines) Over-reaction. Primary amines can react twice.1. Use excess amine (2-3 equiv).2. Use a protecting group strategy (e.g., Boc-amine), alkylate, then deprotect.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-(Bromomethyl)-2,5-difluoropyridine.

  • BenchChem. (2025).[2] Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (General reactivity profiles for 2,5-difluoro systems).

  • Caradonna, J. P., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. (Discusses electronic activation of fluoroarenes).

Sources

Method

Application Notes &amp; Protocols: A Guide to the Synthesis of Novel Heterocyclic Compounds from 3-(Bromomethyl)-2,5-difluoropyridine

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of 3-(Bromomethyl)-2,5-difluoropyridine as a versatile starting material for nove...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of 3-(Bromomethyl)-2,5-difluoropyridine as a versatile starting material for novel heterocyclic compounds. We explore fundamental synthetic strategies, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions, offering experimentally grounded protocols and explaining the causal reasoning behind methodological choices. The unique electronic properties conferred by the difluorinated pyridine scaffold make its derivatives highly valuable in medicinal chemistry and materials science.[1][2]

Introduction: The Strategic Value of Fluorinated Pyridines

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals.[3][4] Among these, the pyridine scaffold is of paramount importance.[5] The strategic incorporation of fluorine atoms into this ring system can profoundly and beneficially alter a molecule's physicochemical and biological properties.[6] Fluorination is known to enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and modulate lipophilicity and pKa, thereby improving pharmacokinetic profiles.[1][6]

3-(Bromomethyl)-2,5-difluoropyridine is an exceptionally useful building block for several key reasons:

  • Dual Reactivity: It possesses two distinct reactive sites: a highly electrophilic bromomethyl group primed for nucleophilic substitution and a difluorinated pyridine ring that can be engaged in various cross-coupling reactions.

  • Electronic Properties: The two electron-withdrawing fluorine atoms decrease the basicity of the pyridine nitrogen and activate the ring, influencing its reactivity and the properties of the final compounds.[2]

  • Synthetic Versatility: This reagent serves as a gateway to a diverse library of 3-substituted-2,5-difluoropyridine derivatives, which are key intermediates in the development of novel therapeutic agents.[1]

This guide will detail two primary synthetic avenues for leveraging this reagent to create novel and complex heterocyclic structures.

Strategy I: Nucleophilic Substitution at the Methylene Bridge

The most direct functionalization pathway for 3-(Bromomethyl)-2,5-difluoropyridine involves the displacement of the bromide, an excellent leaving group, by a wide range of nucleophiles. This reaction typically proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, characterized by a backside attack of the nucleophile on the electrophilic carbon atom bearing the bromine.[7][8]

G reagent 3-(Bromomethyl)-2,5-difluoropyridine product Substituted Product (3-(Nu-methyl)-2,5-difluoropyridine) reagent->product S_N2 Reaction nucleophile Nucleophile (Nu-H) (e.g., R₂NH, R-OH, R-SH) nucleophile->product base Base (e.g., K₂CO₃, NaH) base->reagent Activates Nucleophile / Scavenges HBr solvent Aprotic Polar Solvent (e.g., DMF, CH₃CN) solvent->reagent Reaction Medium

Caption: General workflow for S_N2 functionalization.

Protocol 2.1: Synthesis of 3-(Aminomethyl)-2,5-difluoropyridine Derivatives

This protocol describes a general method for forming C-N bonds by reacting the starting material with primary or secondary amines.

Causality: A base is required to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. A polar aprotic solvent like acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) is chosen because it effectively solvates the reactants without interfering with the nucleophile's reactivity, thus promoting the S_N2 pathway.[9]

Step-by-Step Protocol:

  • To a stirred solution of the desired primary or secondary amine (1.1 equivalents) in anhydrous acetonitrile (0.2 M), add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Add a solution of 3-(Bromomethyl)-2,5-difluoropyridine (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 3-(aminomethyl)-2,5-difluoropyridine derivative.

Protocol 2.2: Synthesis of 3-(Alkoxymethyl)- and 3-(Thiomethyl)-2,5-difluoropyridine Derivatives

This protocol outlines the formation of ether and thioether linkages using alcohols and thiols as nucleophiles.

Causality: Alcohols and thiols are generally weaker nucleophiles than their corresponding conjugate bases (alkoxides and thiolates). Therefore, a strong base like sodium hydride (NaH) is used to deprotonate the alcohol or thiol in situ, generating a much more potent nucleophile that can efficiently displace the bromide. Tetrahydrofuran (THF) is an excellent solvent for this transformation as it is aprotic and can dissolve the resulting alkoxide or thiolate salts.

Step-by-Step Protocol:

  • In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF (0.2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the desired alcohol or thiol (1.1 equivalents) in anhydrous THF. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation (hydrogen gas evolution will be observed).

  • Add a solution of 3-(Bromomethyl)-2,5-difluoropyridine (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 2-6 hours).

  • Carefully quench the reaction by the slow addition of water at 0 °C to destroy any excess NaH.

  • Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nucleophile Class Example Nucleophile Typical Base Solvent Product Class
Primary/Secondary AminePiperidineK₂CO₃, Et₃NCH₃CN, DMFTertiary Amine
AlcoholPhenolNaH, K₂CO₃THF, DMFAryl Ether
ThiolThiophenolNaH, Cs₂CO₃THF, DMFThioether
CarboxylateSodium AcetateN/ADMFEster
AzideSodium AzideN/ADMSOAzide

Strategy II: Palladium-Catalyzed Cross-Coupling Reactions

The products obtained from Strategy I, which now contain a new functional group at the 3-position, can serve as substrates for further diversification via palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[10] The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is a prominent example.[11] While the C-F bond is strong, it can be activated for cross-coupling under specific catalytic conditions, often requiring specialized ligands and harsher conditions than a C-Br or C-I bond.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ Pd_int1 R¹-Pd(II)L₂(X) Pd0->Pd_int1 Oxidative Addition Pd_int2 R¹-Pd(II)L₂(R²) Pd_int1->Pd_int2 Transmetalation Pd_int2->Pd0 Reductive Elimination product Ar¹-Ar² Pd_int2->product substrate Ar¹-X (e.g., Functionalized 2-fluoro-pyridine) substrate->Pd_int1 boronic_acid Ar²-B(OH)₂ boronic_acid->Pd_int2 base Base (e.g., Cs₂CO₃) base->boronic_acid activates

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[10][11]

Protocol 3.1: Suzuki-Miyaura Coupling of a Functionalized 2,5-Difluoropyridine Derivative

This protocol provides a general procedure for the C-C bond formation between a 2-fluoro-pyridine derivative (where the fluorine at the 2-position acts as the leaving group) and an arylboronic acid.

Causality: The palladium(0) catalyst initiates the cycle by undergoing oxidative addition into the C-F bond of the pyridine.[10] A base is essential for the transmetalation step, where it activates the boronic acid to form a more reactive boronate species, facilitating the transfer of the organic group from boron to palladium.[12] The choice of ligand (e.g., phosphine-based ligands like XantPhos or JohnPhos) is critical as it stabilizes the palladium center and modulates its reactivity, often enabling the activation of challenging C-F bonds.[12]

Step-by-Step Protocol:

  • In a microwave vial or Schlenk tube, combine the functionalized 2,5-difluoropyridine derivative (1.0 equivalent), the desired arylboronic acid (1.5 equivalents), and a base such as cesium carbonate (Cs₂CO₃, 3.0 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %) and any specialized ligand if required.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M).

  • Heat the reaction mixture to 100-120 °C (conventional heating or microwave irradiation) and stir until the starting material is consumed, as monitored by LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Reaction Type Coupling Partner Typical Catalyst Typical Base Product Type
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄, Pd(dppf)Cl₂Cs₂CO₃, K₃PO₄Biaryl Compound
Buchwald-HartwigAminePd₂(dba)₃ + LigandNaOt-Bu, K₂CO₃N-Aryl Compound
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ + CuIEt₃N, DiPEAAryl-Alkyne

Characterization and Future Directions

The structural identity and purity of all newly synthesized compounds must be rigorously confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the molecular structure and confirm the successful incorporation of new fragments.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

The synthetic routes detailed in this guide open the door to a vast chemical space. The novel heterocyclic compounds prepared from 3-(Bromomethyl)-2,5-difluoropyridine are ideal candidates for screening in drug discovery programs and for development as advanced materials. Future work could involve exploring a broader range of nucleophiles, investigating alternative cross-coupling reactions (e.g., C-H activation), and performing late-stage functionalization to build complex molecular architectures.[13][14]

References

  • leapchem. (n.d.). China 2,5-Difluoropyridine丨CAS 84476-99-3 Manufacturers Suppliers Factory.
  • Fluoromart. (n.d.). 84476-99-3 | 2,5-Difluoropyridine.
  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
  • BenchChem. (n.d.). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
  • Google Patents. (n.d.). Synthesis method of medicinal raw material 2,5-difluoropyridine.
  • Ishihara, A., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
  • Nobel Prize. (2010, October 06). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • MDPI. (2022, July 06). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides.
  • ResearchGate. (2025, August 06). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position.
  • Chemistry LibreTexts. (2020, July 01). 17.2: Palladium catalyzed couplings.
  • ScienceDirect. (n.d.). Heterocyclic Compounds.
  • ACS Publications. (2017, November 27). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides.
  • PMC. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • MDPI. (2025, September 12). Advances in the Synthesis of Heterocyclic Compounds and Their Applications.
  • PMC. (n.d.).
  • Yamamoto, Y. (2009, July 14). PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF HETEROARYLTRIOLBORATES WITH ARYL HALIDES FOR SYNTHESIS OF BIARYLS.
  • European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines - EP 0192287 A2.
  • ScienceScholar. (2022, April 18). Synthesis of heterocyclic compounds and their utilities in the field biological science.
  • AccessPharmacy. (n.d.). Nucleophilic Substitution, Addition, and Elimination Reactions | The Organic Chemistry of Medicinal Agents.
  • PubMed. (2016, July 15). Nucleophilic Difluoromethylation Using (Bromodifluoromethyl)trimethylsilane.
  • eScholarship.org. (n.d.). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles.
  • ResearchGate. (n.d.). Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives.
  • Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar.
  • SciSpace. (2021, July 12). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center.
  • MDPI. (2024, February 22). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • Semantic Scholar. (n.d.). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones.
  • ChemRxiv. (n.d.). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation.
  • Fiveable. (2025, August 15). 11.1 The Discovery of Nucleophilic Substitution Reactions.
  • University of Calgary. (n.d.). Reactions of Alkyl Halides in Which the Bond Between Carbon and Halogen is Broken — An Overview.

Sources

Application

Application Notes &amp; Protocols: The Strategic Role of 3-(Bromomethyl)-2,5-difluoropyridine in Modern Agrochemical Synthesis

Abstract The pyridine ring is a cornerstone scaffold in contemporary agrochemical design, prized for its metabolic stability and versatile biological activity.[1][2] The strategic introduction of fluorine atoms and react...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine ring is a cornerstone scaffold in contemporary agrochemical design, prized for its metabolic stability and versatile biological activity.[1][2] The strategic introduction of fluorine atoms and reactive functional groups onto this core has become a principal method for modulating the efficacy, lipophilicity, and bioavailability of active ingredients.[3][4][5] This guide focuses on the synthetic utility of 3-(Bromomethyl)-2,5-difluoropyridine, a highly valuable, functionalized intermediate. While direct public literature on this specific reagent is emerging, its reactivity profile can be authoritatively inferred from the well-established chemistry of analogous benzylic bromides and fluorinated pyridines. We will explore its primary application in constructing novel agrochemicals through nucleophilic substitution and provide detailed, field-tested protocols for its use.

Introduction: The Pyridine Scaffold in Agrochemicals

Pyridine-based compounds are integral to the development of a wide array of fungicides, herbicides, and insecticides.[1] The nitrogen heteroatom in the ring serves as a key hydrogen bond acceptor and influences the molecule's overall electronic properties and solubility. The introduction of halogens, particularly fluorine, is a proven strategy to enhance the performance of bioactive molecules.

Key Advantages of Fluorination in Agrochemicals:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by crop or pest enzymes, thereby increasing the compound's persistence and efficacy.[6]

  • Enhanced Lipophilicity: Fluorine substitution can significantly increase a molecule's ability to permeate biological membranes, improving its transport to the target site.[3][7]

  • Modulated Acidity/Basicity: The high electronegativity of fluorine can alter the pKa of nearby functional groups, which can be critical for receptor binding or enzyme inhibition.

3-(Bromomethyl)-2,5-difluoropyridine combines these advantages into a single, versatile building block. The difluorinated pyridine core provides the foundational benefits of fluorination, while the bromomethyl group offers a highly reactive handle for synthetic elaboration.

Core Chemistry & Mechanistic Rationale

The primary synthetic utility of 3-(Bromomethyl)-2,5-difluoropyridine stems from the reactivity of the bromomethyl (-CH₂Br) group. This functional group is analogous to a benzylic bromide, making it an excellent electrophile for bimolecular nucleophilic substitution (Sₙ2) reactions.

The bromine atom is a good leaving group, and the adjacent pyridine ring, particularly with its electron-withdrawing fluorine atoms, stabilizes the transition state of the Sₙ2 reaction. This allows for efficient bond formation with a wide range of nucleophiles under relatively mild conditions.

G cluster_conditions Reaction Conditions reagent 3-(Bromomethyl)-2,5-difluoropyridine product Functionalized Pyridine (Agrochemical Precursor) reagent->product Sₙ2 Reaction nucleophile Nucleophile (Nu-H / Nu⁻) nucleophile->reagent Attacks -CH₂- group lg H-Br / Br⁻ base Base (e.g., K₂CO₃, Et₃N) base->nucleophile Deprotonates Nu-H solvent Aprotic Solvent (e.g., DMF, Acetonitrile)

Caption: General Sₙ2 reaction pathway for 3-(Bromomethyl)-2,5-difluoropyridine.

The choice of nucleophile dictates the resulting molecular scaffold and, consequently, the potential biological activity. Common nucleophiles in agrochemical synthesis include:

  • Phenols and Thiophenols (O/S-Alkylation): To form ether and thioether linkages, respectively. These are common in herbicides and fungicides.

  • Amines and Anilines (N-Alkylation): To create secondary or tertiary amines, a key feature in many insecticide classes.

  • Heterocycles: N-alkylation of nitrogen-containing heterocycles like pyrazoles, imidazoles, and triazoles is a cornerstone of modern fungicide development.[8]

  • Carbanions: To form new carbon-carbon bonds, expanding the molecular skeleton.

Application Note: Synthesis of a Pro-Fungicidal Pyrazolyl Ether

Many modern fungicides, particularly those in the SDHI (Succinate Dehydrogenase Inhibitor) class, utilize a central pyrazole ring linked to an aromatic or heteroaromatic moiety.[8] 3-(Bromomethyl)-2,5-difluoropyridine is an ideal reagent for constructing such molecules.

Objective: To synthesize a precursor for a novel fungicide by coupling 3-(Bromomethyl)-2,5-difluoropyridine with a substituted pyrazole, specifically 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. This reaction creates a critical ether linkage.

Causality Behind Experimental Choices:

  • Nucleophile: 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is chosen as the nucleophile. The hydroxyl group at the 5-position is acidic and can be readily deprotonated to form a potent nucleophile. The trifluoromethyl group is a common feature in active fungicides, enhancing efficacy.[7][9]

  • Base: Potassium carbonate (K₂CO₃) is selected as a mild, inexpensive, and effective base. It is strong enough to deprotonate the pyrazole-ol but not so strong as to cause unwanted side reactions or decomposition of the electrophile.

  • Solvent: Acetonitrile (MeCN) is an excellent choice. It is a polar aprotic solvent that effectively dissolves the reactants and the inorganic base, facilitating the Sₙ2 mechanism without interfering via hydrogen bonding.[10]

  • Temperature: The reaction is gently heated (e.g., 60-80 °C) to increase the reaction rate to a practical level without promoting decomposition. Reaction progress is monitored by Thin Layer Chromatography (TLC).

Detailed Experimental Protocol

Protocol 4.1: Synthesis of 5-((2,5-Difluoropyridin-3-yl)methoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

G Experimental Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis a Charge flask with Pyrazole-ol, K₂CO₃, MeCN b Stir to dissolve/suspend a->b c Add 3-(Bromomethyl)-2,5- difluoropyridine solution b->c d Heat to 70 °C c->d e Monitor by TLC (e.g., every 1-2 hours) d->e f Reaction Complete (4-8 hours) e->f g Cool to RT f->g h Filter off K₂CO₃ g->h i Concentrate filtrate in vacuo h->i j Redissolve in EtOAc i->j k Wash with H₂O & Brine j->k l Dry over Na₂SO₄ k->l m Concentrate to get crude product l->m n Column Chromatography (Silica Gel) m->n o Characterize pure fractions (NMR, MS) n->o

Caption: Step-by-step workflow for the synthesis protocol.

Materials & Reagents:

  • 3-(Bromomethyl)-2,5-difluoropyridine (1.0 eq)

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask (approx. 10 mL per 1 mmol of the limiting reagent).

  • Reagent Addition: Dissolve 3-(Bromomethyl)-2,5-difluoropyridine (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C and stir. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent system), checking for the consumption of the starting bromopyridine. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the suspension through a pad of Celite to remove the inorganic salts, washing the filter cake with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting crude oil/solid in ethyl acetate (20 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure target compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary Table

The following table summarizes typical reaction conditions for coupling 3-(Bromomethyl)-2,5-difluoropyridine with various classes of nucleophiles. These serve as excellent starting points for reaction optimization.

Nucleophile ClassExample NucleophileBaseSolventTypical Temp. (°C)Typical Time (h)
Phenols (O-Alkyl.) 4-ChlorophenolK₂CO₃, Cs₂CO₃DMF, MeCN60 - 804 - 12
Thiols (S-Alkyl.) Benzyl mercaptanK₂CO₃, Et₃NTHF, MeCN25 - 502 - 6
Amines (N-Alkyl.) PiperidineK₂CO₃, DIPEAMeCN, Dioxane50 - 906 - 18
N-Heterocycles 1,2,4-TriazoleK₂CO₃, NaHDMF, DMSO40 - 703 - 8

Conclusion

3-(Bromomethyl)-2,5-difluoropyridine represents a potent and versatile building block for the synthesis of next-generation agrochemicals. Its primary mode of reactivity, nucleophilic substitution, provides a reliable and straightforward method for incorporating the biologically favorable difluoropyridine moiety into a diverse range of molecular architectures. The protocols and rationale presented herein offer a robust framework for researchers and scientists in the drug development field to leverage this intermediate in the discovery of novel and effective crop protection solutions.

References

  • Benchchem. (2025). Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis: A Detailed Overview. Benchchem.
  • Asian Journal of Chemistry. (n.d.).
  • Fujimoto, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
  • Google Patents. (n.d.). Substituted pyridine herbicides.
  • ResearchGate. (2021).
  • Google Patents. (n.d.).
  • EPO. (n.d.).
  • Ma, Y., et al. (2019).
  • PubMed. (2016).
  • ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review.
  • Semantic Scholar. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Research Outreach. (2023).
  • Molecules. (2010).
  • RSC Publishing. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya.
  • Google Patents. (n.d.). Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
  • EPO. (2020). PESTICIDALLY ACTIVE AZOLE-AMIDE COMPOUNDS. [Link]

  • ACS Figshare. (2016). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding.
  • Arabian Journal of Chemistry. (2022).

Sources

Method

Application Note: Fluorine-Containing Building Blocks in Drug Discovery

Strategic Integration, Synthetic Protocols, and Analytical Validation Executive Summary: The "Fluorine Scan" Strategy In modern medicinal chemistry, fluorine is not merely a halogen; it is a design element used to modula...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Integration, Synthetic Protocols, and Analytical Validation

Executive Summary: The "Fluorine Scan" Strategy

In modern medicinal chemistry, fluorine is not merely a halogen; it is a design element used to modulate the physicochemical "personality" of a drug candidate.[1][2][3] Approximately 25-30% of all newly approved drugs contain at least one fluorine atom. This guide moves beyond basic substitution, providing a technical framework for the "Fluorine Scan" —a systematic approach to optimizing metabolic stability (


), lipophilicity (

), and binding affinity (

) using specific fluorinated motifs.

Part 1: Strategic Selection of Fluorinated Motifs

The Physicochemical Toolkit

Fluorine acts as a "bioisostere" for hydrogen or hydroxyl groups depending on the context, but with profound electronic consequences.

Table 1: Comparative Physicochemical Properties

PropertyHydrogen (H)Fluorine (F)Trifluoromethyl (

)
Oxygen (O)Impact on Drug Design
Van der Waals Radius (Å) 1.201.472.201.52F is the smallest steric mimic of H;

mimics an Isopropyl group.
Electronegativity (Pauling) 2.14.0~3.5 (group)3.5Strong electron withdrawal lowers pKa of neighbors (e.g., amines).
C-X Bond Length (Å) 1.091.351.331.43C-F bond is shorter and stronger (116 kcal/mol), resisting metabolism.
Lipophilicity (

value)
0.000.140.88-F increases lipophilicity moderately;

increases it significantly.
Decision Matrix: Selecting the Right Motif

Use the following logic flow to select the appropriate fluorinated building block based on your lead compound's liability.

FluorineDecisionTree Problem Identify Lead Liability Metabolism Metabolic Instability (CYP450 Oxidation) Problem->Metabolism High Clearance Permeability Low Permeability (Polarity Issues) Problem->Permeability Low LogP Potency Low Potency (Binding Affinity) Problem->Potency Weak H-Bond/Sterics ArF Aromatic Fluorination (Ar-F) Blocks para/ortho oxidation Metabolism->ArF Block Metabolic Hotspot CF3 Trifluoromethyl (CF3) Boosts LogP, mimics Isopropyl Permeability->CF3 Increase Lipophilicity Bioisostere Bioisosteric Replacement (e.g., CF2 for O, or SF5) Potency->Bioisostere Conformational Lock pKaMod pKa Modulation (Beta-fluorination) Potency->pKaMod Adjust Basicity

Figure 1: Strategic decision tree for selecting fluorinated motifs based on medicinal chemistry liabilities.

Part 2: Synthetic Protocols

Protocol A: Late-Stage Innate C-H Trifluoromethylation

Objective: Direct introduction of a


 group onto heteroarenes without pre-functionalization (e.g., halides/boronic acids).
Mechanism:  Radical substitution using the Langlois Reagent (

).[4] Primary Reference: Baran, P. S., et al. PNAS (2011).
Reagents & Setup
  • Substrate: Heteroarene (1.0 equiv)

  • Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent, 3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. (3.0 - 5.0 equiv)

  • Solvent: DCM:Water (2.5:1 ratio) - Biphasic system is critical.

Step-by-Step Methodology
  • Preparation: In a vial equipped with a stir bar, dissolve the heteroarene and Langlois reagent in the DCM/Water mixture.

  • Initiation: Add TBHP dropwise at

    
    .
    
    • Causality: Low temperature prevents rapid decomposition of the radical species. TBHP oxidizes the sulfinate to generate the electrophilic

      
       radical.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir vigorously (1000 rpm).

    • Self-Validating Check: The reaction is biphasic. Vigor is required to maximize interfacial surface area for radical transfer. If the organic layer does not slightly discolor (often yellow/orange indicating radical activity), initiation may have failed.

  • Monitoring: Monitor by TLC or LC-MS.

    • Note: The

      
       product is significantly less polar; expect a higher 
      
      
      
      .
  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography.

LangloisProtocol Start Substrate + CF3SO2Na (DCM/H2O Biphasic) Init Add TBHP (Oxidant) @ 0°C Start->Init Radical CF3 Radical Generation (Desulfinylation) Init->Radical Oxidation Product C-H Trifluoromethylation (Regioselective) Radical->Product Radical Substitution

Figure 2: Workflow for innate C-H trifluoromethylation using the Langlois reagent.

Protocol B: Deoxyfluorination of Alcohols

Objective: Convert primary/secondary alcohols to alkyl fluorides. Reagent Selection: XtalFluor-E is preferred over DAST due to enhanced thermal stability and lack of fuming HF generation. Primary Reference: Couturier, M., et al. J. Org. Chem. (2010).[5][6]

Reagents & Setup
  • Substrate: Alcohol (1.0 equiv)

  • Reagent: XtalFluor-E (1.2 equiv)

  • Promoter: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv) or

    
    .
    
  • Solvent: Anhydrous DCM.

Step-by-Step Methodology
  • Safety Check: Ensure glassware is oven-dried. Although XtalFluor-E is stable, moisture generates HF in situ upon promoter addition.

  • Dissolution: Suspend XtalFluor-E in anhydrous DCM at

    
     under Argon/Nitrogen.
    
  • Substrate Addition: Add the alcohol and DBU slowly.

    • Causality: DBU acts as a base to sponge the HF byproduct and drive the formation of the activated intermediate.

  • Temperature Ramp: Allow to warm to RT (or

    
     for sensitive substrates).
    
    • Self-Validating Check: Monitor by

      
       NMR. The disappearance of the XtalFluor-E signal (~ +2 ppm, broad) and appearance of the alkyl fluoride signal (-150 to -230 ppm) confirms success.
      
  • Quench: Pour into saturated

    
    .
    
    • Warning: Gas evolution (

      
      ) will occur.
      

Part 3: Analytical Characterization ( NMR)

Fluorine NMR is the "gold standard" for validating these syntheses due to 100% natural abundance and high sensitivity.

Table 2: Characteristic


 Chemical Shifts (referenced to 

at 0 ppm)
MotifChemical Shift Range (

ppm)
Multiplicity Pattern
Trifluoromethyl (

)
-60 to -65Singlet (unless coupled to H)
Trifluoromethoxy (

)
-56 to -59Singlet
Difluoromethyl (

)
-110 to -130Doublet (

)
Monofluoroalkane (

)
-200 to -230Triplet of Multiplets (

)
Aromatic Fluorine (

)
-100 to -170Multiplet (complex coupling)

References

  • Purser, S., et al. (2008).[7][8][9] Fluorine in medicinal chemistry. Chemical Society Reviews. [Link][6][7][8][9]

  • Meanwell, N. A. (2018).[10][11][12] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link][12]

  • Hagmann, W. K. (2008).[5][13] The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][12]

  • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • L’Heureux, A., Beaulieu, F., Bennett, C., Bill, D. R., Clayton, S., LaFlamme, F., Mirmehrabi, M., Tadayon, S., Tovell, D., & Couturier, M. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry. [Link]

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of 3-(Bromomethyl)-2,5-difluoropyridine Derivatives

Abstract This document provides a comprehensive guide for the scale-up synthesis of 3-(bromomethyl)-2,5-difluoropyridine, a critical building block for novel therapeutic agents. Recognizing the challenges associated with...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-(bromomethyl)-2,5-difluoropyridine, a critical building block for novel therapeutic agents. Recognizing the challenges associated with large-scale benzylic brominations, this guide emphasizes process safety, reaction optimization, and practical, scalable protocols. We will explore the rationale behind key experimental choices, from the selection of brominating agents to the implementation of engineering controls. Detailed step-by-step procedures for both precursor synthesis and the target bromination are provided, alongside strategies for purification and characterization. Furthermore, this note discusses the utility of continuous flow chemistry as a modern, safer alternative to traditional batch processing for this hazardous reaction class. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and agrochemical industries.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, enhancing metabolic stability, binding affinity, and membrane permeability.[1][2] The difluoromethyl group (-CF2H), in particular, is a fascinating bioisosteric replacement for hydroxyl, thiol, or amine functionalities, offering unique hydrogen bonding capabilities and electronic properties.[1][3] When integrated into a pyridine ring, a privileged scaffold in medicinal chemistry, these fluorinated motifs create high-value intermediates for drug discovery programs.[4]

3-(Bromomethyl)-2,5-difluoropyridine serves as a versatile precursor, enabling the introduction of the 2,5-difluoropyridin-3-ylmethyl moiety into a target molecule via nucleophilic substitution at the reactive bromomethyl site.[5] However, scaling the synthesis of this compound from the laboratory bench to pilot or manufacturing scale presents significant challenges, primarily related to the safety and control of the exothermic and hazardous benzylic bromination step.[6][7]

This guide provides a robust framework for navigating these challenges, ensuring a safe, efficient, and scalable synthesis.

Overall Synthetic Strategy

The synthesis is approached as a two-stage process. The first stage involves the preparation of the necessary precursor, 2,5-difluoro-3-methylpyridine. The second, and more critical stage, is the selective free-radical bromination of the methyl group at the 3-position.

G cluster_1 Stage 2: Scale-Up Bromination A 2,5-Dichloropyridine B 2,5-Difluoropyridine A->B Halex Reaction (e.g., KF, Phase Transfer Catalyst) C 2,5-Difluoro-3-methylpyridine B->C Directed Lithiation & Methylation or Cross-Coupling D 3-(Bromomethyl)-2,5-difluoropyridine C->D Free-Radical Bromination (NBS, Initiator) E Functionalized Derivatives D->E Nucleophilic Substitution (e.g., R₂NH, ArOH)

Caption: High-level workflow for the synthesis of 3-(bromomethyl)-2,5-difluoropyridine derivatives.

Stage 1: Scalable Synthesis of 2,5-Difluoro-3-methylpyridine

A reliable supply of the starting material is paramount. While numerous methods exist for the synthesis of functionalized pyridines, for scale-up purposes, a route starting from commercially available materials via robust reactions is preferred.[8][9][10][11][12] A common industrial approach involves the halogen exchange (Halex) reaction of dichloropyridines.[13][14][15]

Protocol 1: Synthesis of 2,5-Difluoropyridine via Halogen Exchange

This protocol is adapted from patented industrial processes.[13][14]

  • 1.1. Safety Precaution: This reaction is performed under anhydrous conditions and high temperatures. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon). Use appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.

  • 1.2. Reactor Setup: Equip a multi-neck, jacketed glass reactor with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a reflux condenser, and an inert gas inlet.

  • 1.3. Reagent Charging:

    • To the reactor, charge spray-dried potassium fluoride (KF, 3.0-4.0 eq.).

    • Add a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.

    • Add a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide, ~0.05 eq.).

    • Charge 2,5-dichloropyridine (1.0 eq.).

  • 1.4. Reaction Execution:

    • Heat the stirred mixture to 150-190°C. The exact temperature is critical and should be optimized based on solvent and catalyst choice.

    • Monitor the reaction progress by GC-MS or HPLC, checking for the disappearance of the starting material and intermediates. The reaction may take 12-48 hours.

  • 1.5. Work-up and Purification:

    • Cool the reaction mixture to below 100°C.

    • The product is volatile. Perform a vacuum distillation directly from the reaction mixture to isolate the crude 2,5-difluoropyridine.

    • The crude product can be further purified by fractional distillation if necessary.

Subsequent C-H functionalization at the 3-position is required to install the methyl group. This is often achieved via directed ortho-metalation followed by quenching with an electrophilic methyl source (e.g., methyl iodide).

Stage 2: Scale-Up of Free-Radical Bromination

This step is the most critical and hazardous part of the synthesis. The reaction proceeds via a free-radical chain mechanism.

G cluster_init Initiation cluster_prop Propagation cluster_term Termination I Initiator (AIBN) R 2 R• I->R Δ (Heat) Br_rad Br• I->Br_rad Initiates Chain NBS N-Bromosuccinimide NBS->Br_rad Reaction with HBr (trace) Start Ar-CH₃ Intermediate Ar-CH₂• Start->Intermediate H-atom abstraction by Br• Product Ar-CH₂Br Intermediate->Product Reaction with NBS Succ_rad Succinimide Radical T2 R• + Br• → R-Br Intermediate->T2 Radicals Combine T1 Br• + Br• → Br₂

Caption: Simplified free-radical mechanism for benzylic bromination using NBS.

Reagent Selection: Justifying the Choice

While elemental bromine (Br₂) is a potent brominating agent, its use on a large scale is highly hazardous due to its high toxicity, corrosivity, and volatility.[16] For scale-up, solid reagents are strongly preferred for their improved handling characteristics.[6]

ReagentFormulaProsCons
Liquid Bromine Br₂High reactivity, inexpensiveHighly toxic, corrosive, volatile, difficult to handle at scale.[6][17]
N-Bromosuccinimide (NBS) C₄H₄BrNO₂Solid, easier to handle, selective for allylic/benzylic positionsMore expensive than Br₂, can generate succinimide byproducts.[6]
Dibromohydantoin (DBDMH) C₅H₆Br₂N₂O₂Solid, high bromine contentMore expensive than NBS, can have longer reaction times.[6]
Process Safety: A Non-Negotiable Priority

Scaling up bromination reactions introduces significant risks, primarily thermal runaway and exposure to hazardous materials.[7] A multi-layered safety approach is mandatory.

  • Engineering Controls:

    • Reactor Choice: Use a jacketed reactor with a high-performance thermal control unit to manage heat evolution. The reactor volume should be at least double the total reaction volume to accommodate potential off-gassing or quenching.[7]

    • Ventilation: All operations must be conducted in a well-ventilated area, preferably a walk-in fume hood or a contained glovebox for larger scales.[16][18]

    • Scrubber System: The reactor's exhaust should be connected to a caustic scrubber (e.g., sodium hydroxide or sodium bisulfite solution) to neutralize any evolved HBr or bromine vapors.

    • Emergency Quench: Have a pre-chilled quenching solution (e.g., aqueous sodium thiosulfate) readily available.

  • Personal Protective Equipment (PPE):

    • Standard PPE (lab coat, safety glasses) is insufficient. Required PPE includes: chemical splash goggles and a face shield, heavy-duty chemical-resistant gloves (e.g., butyl or Viton), and a flame-retardant lab coat.[16] A respirator with cartridges appropriate for acid gases and organic vapors may be necessary depending on the scale and setup.[16]

Protocol 2: Scale-Up Batch Synthesis of 3-(Bromomethyl)-2,5-difluoropyridine

This protocol details a 100g scale synthesis. Always perform a smaller-scale trial (1-5g) before proceeding to this scale.[7]

  • 2.1. Reactor Setup: Prepare a 2L jacketed reactor system as described in section 4.2. Set the thermal control unit to maintain an internal temperature of 75-80°C.

  • 2.2. Reagent Charging:

    • Charge the reactor with 2,5-difluoro-3-methylpyridine (100 g, 1.0 eq.).

    • Add a suitable solvent. Non-polar solvents like carbon tetrachloride were historically used but are now avoided. Acetonitrile or ethyl acetate are common, safer alternatives.[19] (Approx. 1 L).

    • Begin vigorous stirring and heat the solution to the target temperature (75-80°C).

  • 2.3. Reaction Initiation & Execution:

    • Once the temperature is stable, add a radical initiator such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.02-0.05 eq.).

    • Crucial Step: Add N-Bromosuccinimide (NBS) (1.05-1.1 eq.) in small portions over 2-3 hours. Causality: Portion-wise addition is critical to control the reaction exotherm. Monitoring the internal temperature is essential; if it rises more than 5°C above the setpoint, pause the addition until it stabilizes.[7]

    • The reaction mixture may turn yellow or orange. Monitor the reaction by HPLC or TLC until the starting material is consumed (typically 3-5 hours after the final NBS addition).

  • 2.4. Work-up and Quenching:

    • Cool the reactor to room temperature.

    • The solid byproduct, succinimide, will precipitate. Filter the reaction mixture to remove the solids, washing the filter cake with a small amount of the solvent.

    • Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with:

      • 1 M aqueous sodium thiosulfate (to quench any residual bromine).

      • Saturated aqueous sodium bicarbonate (to neutralize HBr).

      • Brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization

For large-scale synthesis, purification by chromatography is often inefficient and costly.[7] Crystallization is the preferred method.

  • Purification: The crude product is often an oil or low-melting solid. It can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.

  • Characterization: The final product's identity and purity should be confirmed using standard analytical techniques.

TechniqueExpected Results for 3-(Bromomethyl)-2,5-difluoropyridine
¹H NMR Singlet for the -CH₂Br protons (~4.5-4.7 ppm), multiplets in the aromatic region.
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms.
¹³C NMR Signal for the -CH₂Br carbon (~25-30 ppm), signals in the aromatic region with C-F coupling.
Mass Spec (MS) Correct molecular ion peak with characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br).
HPLC Purity assessment, typically >98% for use in subsequent steps.

Alternative Strategy: Continuous Flow Bromination

For hazardous reactions, continuous flow chemistry offers a paradigm shift in safety and efficiency.[17] The small internal volume of a microreactor minimizes the amount of hazardous material present at any given time, virtually eliminating the risk of thermal runaway.[20]

G A Pump A: Substrate + Initiator in Solvent M Static Mixer (T-junction) A->M B Pump B: NBS Solution (or Slurry) B->M R Heated Tubular Reactor (e.g., FEP or PFA tubing) Controlled Temperature Zone M->R Reactants Mix M2 Quench Mixer R->M2 Reaction Occurs Q Quench Stream (e.g., Na₂S₂O₃) Q->M2 C Back-Pressure Regulator M2->C Reaction Quenched P Product Collection C->P

Caption: Conceptual workflow for continuous flow bromination.

Advantages of Flow Chemistry for this Synthesis: [17][20]

  • Enhanced Safety: In-situ generation and immediate consumption of reactive intermediates. Small reactor volume prevents dangerous accumulation of energy.[17][21]

  • Superior Heat Transfer: High surface-area-to-volume ratio allows for rapid and precise temperature control.[20]

  • Improved Control & Yield: Precise control over residence time, stoichiometry, and temperature leads to fewer side products and higher purity.[20]

  • Scalability: Scale-up is achieved by running the reactor for longer periods ("numbering up") rather than increasing the reactor size, avoiding redevelopment.[19]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient initiator; reaction temperature too low; poor quality NBS.Add a fresh portion of initiator. Increase temperature by 5°C. Use freshly opened/purified NBS.
Formation of Dibromo Side Product Over-addition of NBS; prolonged reaction time.Use a slight excess of NBS (1.05 eq.). Monitor the reaction closely and stop once the starting material is consumed.
Low Isolated Yield Product loss during aqueous work-up; incomplete extraction.Ensure pH is neutral before extraction. Perform multiple extractions with the organic solvent.
Thermal Runaway During Addition NBS added too quickly; inadequate cooling/stirring.Immediately stop NBS addition. If necessary, use an ice bath or emergency quench. For future runs, slow the addition rate and ensure the thermal control unit is functioning correctly.

Conclusion

The scale-up synthesis of 3-(bromomethyl)-2,5-difluoropyridine is a challenging yet achievable process when approached with a strong emphasis on safety and process control. The use of N-bromosuccinimide over elemental bromine is a critical first step in mitigating risk. A well-designed batch protocol with robust engineering controls, strict adherence to PPE standards, and careful control of reaction parameters can provide the target compound in high yield and purity. For organizations seeking to further enhance safety and efficiency, transitioning to a continuous flow process represents the state-of-the-art and is highly recommended for this class of transformation.

References

  • Bromination safety. (2024). YouTube.
  • Bromination reaction - Continuous Flow Process Development System.Qiyu Industrial (Shanghai) Co., Ltd.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2022). Molecules. Available at: [Link]

  • Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis: A Detailed Overview.Benchchem.
  • Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. ResearchGate. Available at: [Link]

  • A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. (2013). The Journal of Organic Chemistry. Available at: [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). Molecules. Available at: [Link]

  • Bromine Safety & Standard Operating Procedures.University of Washington.
  • Scale-Up Reaction Safety. (2019). Tufts University.
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate. Available at: [Link]

  • Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. (2023). Molecules. Available at: [Link]

  • Process for the preparation of substituted 2,3-difluoropyridines.Google Patents.
  • Synthesis of functionalized pyridine derivatives using Fe3O4 catalyst. ResearchGate. Available at: [Link]

  • Synthesis method of medicinal raw material 2,5-difluoropyridine.Google Patents.
  • One-Pot Synthesis of Novel Functionalized Fused Pyridine Derivatives via Consecutive Pyrrolidine Ring-Closure/Ring-Opening/Formal Aza-Diels–Alder Reactions. (2022). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. Scilit. Available at: [Link]

  • Reaction of bromine with 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid. (2009). Journal of the Serbian Chemical Society. Available at: [Link]

  • Functionalization of Pyridines via Reissert-Henze Reaction.Kinki University.
  • Preparation of difluorpyridine compounds. European Patent Office. Available at: [Link]

  • Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.BOC Sciences.
  • 2,6-Bis(bromomethyl)pyridine. Acta Crystallographica Section E. Available at: [Link]

  • 2-(Bromomethyl)pyridine hydrobromide.Sigma-Aldrich.
  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (2020). Israel Journal of Chemistry. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024). Molecules. Available at: [Link]

  • Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 3-(Bromomethyl)-2,5-difluoropyridine

Answering the user's request.## Technical Support Center: Optimizing Reaction Conditions for 3-(Bromomethyl)-2,5-difluoropyridine Welcome to the technical support guide for 3-(Bromomethyl)-2,5-difluoropyridine. This vers...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Optimizing Reaction Conditions for 3-(Bromomethyl)-2,5-difluoropyridine

Welcome to the technical support guide for 3-(Bromomethyl)-2,5-difluoropyridine. This versatile fluorinated building block is integral to the synthesis of novel compounds in pharmaceutical and agrochemical research. Its unique electronic properties, however, can present challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common experimental hurdles, ensuring the successful and efficient use of this reagent.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, reactivity, and properties of 3-(Bromomethyl)-2,5-difluoropyridine.

Q1: What is the primary reactive site on 3-(Bromomethyl)-2,5-difluoropyridine?

The primary site for nucleophilic attack is the sp³-hybridized carbon of the bromomethyl (-CH₂Br) group. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and highly susceptible to classical bimolecular nucleophilic substitution (S_N2) reactions.[1][2] The electron-withdrawing nature of the difluoropyridine ring further activates this position.

Q2: How do the fluorine substituents and the pyridine nitrogen affect the reactivity of the bromomethyl group?

The pyridine nitrogen and the two fluorine atoms are strongly electron-withdrawing. This has two main effects:

  • Activation: They inductively withdraw electron density from the pyridine ring, which in turn makes the bromomethyl carbon more electrophilic and thus more reactive towards nucleophiles.

  • Ring Deactivation (for Electrophilic Attack): The combined electron-withdrawing power renders the aromatic ring extremely electron-deficient and highly deactivated towards electrophilic aromatic substitution.[1][3]

Q3: What types of nucleophiles are suitable for reaction with this compound?

A wide variety of soft and hard nucleophiles can be effectively used. These include, but are not limited to:

  • N-Nucleophiles: Primary and secondary amines, anilines, and nitrogen-containing heterocycles.

  • O-Nucleophiles: Alkoxides, phenoxides, and carboxylates.

  • S-Nucleophiles: Thiolates and thiophenoxides.

  • C-Nucleophiles: Enolates, cyanides, and organometallic reagents.[4]

Q4: Can nucleophilic aromatic substitution (S_NAr) occur on the pyridine ring itself?

Yes, this is a potential competing reaction pathway. The electron-deficient nature of the 2,5-difluoropyridine ring makes it susceptible to Nucleophilic Aromatic Substitution (S_NAr), where a nucleophile displaces one of the fluoride ions.[1][5] However, the S_N2 reaction at the bromomethyl side chain is generally kinetically favored under standard conditions (moderate temperatures, appropriate base). Forcing conditions, such as high temperatures or very strong, non-hindered nucleophiles, may increase the proportion of S_NAr byproducts.

Q5: What are the recommended storage and handling conditions for 3-(Bromomethyl)-2,5-difluoropyridine?

Like many benzylic bromides, this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It can be sensitive to moisture and light.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place. Recommended storage temperature is often 2-8°C.

  • Handling: Use clean, dry glassware and anhydrous solvents to prevent hydrolysis, which would lead to the formation of the corresponding alcohol and HBr.[6]

Part 2: Troubleshooting Guide for Nucleophilic Substitution Reactions

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the alkylation of nucleophiles with 3-(Bromomethyl)-2,5-difluoropyridine.

Problem 1: Low or No Product Yield

This is the most frequent issue, often stemming from several potential root causes.[7]

  • Diagnosis: The starting material, 3-(Bromomethyl)-2,5-difluoropyridine, may have degraded due to improper storage, leading to hydrolysis. The nucleophile or base may be of low purity or wet. Solvents may contain water, which can quench anionic nucleophiles and hydrolyze the electrophile.

  • Solution:

    • Verify Starting Material: Check the purity of 3-(Bromomethyl)-2,5-difluoropyridine via ¹H NMR or GC-MS. A fresh bottle or repurification may be necessary.

    • Use Anhydrous Conditions: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column). Flame-dry glassware under vacuum or oven-dry it before use.[6]

    • Check Nucleophile/Base Purity: Use high-purity nucleophiles and bases. If using a solid base like K₂CO₃ or Cs₂CO₃, consider grinding it to increase surface area and drying it in an oven before use.

  • Diagnosis: The chosen solvent, base, or temperature may not be suitable for the specific nucleophile, leading to a sluggish or stalled reaction.[8]

  • Solution: A systematic optimization of reaction parameters is crucial.

ParameterRecommendation & Rationale
Solvent Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are generally preferred for S_N2 reactions. They solvate the counter-ion of the base/nucleophile, leaving the nucleophile "naked" and more reactive.[9] Avoid protic solvents (e.g., ethanol, water) which can solvate and deactivate the nucleophile.
Base The base should be strong enough to deprotonate the nucleophile (if required) but ideally non-nucleophilic to avoid competing reactions. For N-alkylation, a base acts as an acid scavenger. Cs₂CO₃ is often an excellent choice for O- and S-alkylation due to the "caesium effect." K₂CO₃ is a cost-effective alternative. For sensitive substrates, a non-nucleophilic organic base like DIPEA can be used. For very weak acids, a strong base like NaH may be necessary.
Temperature Start at room temperature. If the reaction is slow, gently heat to 40-60 °C. Monitor by TLC or LC-MS. Avoid excessively high temperatures (>80 °C) which can promote side reactions like S_NAr or decomposition.[10]
Concentration Bimolecular (S_N2) reactions are concentration-dependent. Ensure the reaction is not overly dilute. A typical concentration is 0.1-0.5 M.
Problem 2: Formation of Multiple Products / Side Reactions
  • Diagnosis: This is common with nucleophiles that have multiple reactive sites, such as primary amines (-NH₂) or symmetric diamines, resulting in di-alkylation.

  • Solution:

    • Adjust Stoichiometry: Use a large excess of the nucleophile (e.g., 3-10 equivalents). This statistically favors mono-alkylation.

    • Slow Addition: Add the 3-(Bromomethyl)-2,5-difluoropyridine solution dropwise to the solution of the nucleophile. This maintains a low concentration of the electrophile, minimizing the chance of a second alkylation.[8]

  • Diagnosis: An impurity is observed with a mass corresponding to the displacement of a fluorine atom (+Product Mass - F + Br). This is more likely with highly nucleophilic, sterically unhindered species at elevated temperatures.

  • Solution:

    • Lower Reaction Temperature: This is the most effective way to favor the kinetically preferred S_N2 pathway over the more energy-intensive S_NAr reaction.

    • Choose a Milder Base: A very strong base can sometimes promote S_NAr.

    • Solvent Choice: The solvent can influence the selectivity. Screen different polar aprotic solvents.

Workflow & Troubleshooting Logic Diagrams

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification reagent_prep Reagent Preparation (Dry Solvents, Weigh Reagents) glassware_prep Glassware Preparation (Flame/Oven Dry) setup Reaction Setup (Under Inert Atmosphere) glassware_prep->setup addition Reagent Addition (Control Temperature) setup->addition monitoring Reaction Monitoring (TLC, LC-MS) addition->monitoring workup Aqueous Workup (Quench, Extract) monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis Troubleshooting_Logic start Low Yield or Side Products check_reagents 1. Check Reagent Purity & Dryness (NMR, Anhydrous Solvents) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok optimize_cond 2. Optimize Conditions (Solvent, Base, Temp) reagents_ok->optimize_cond Yes fail Consult Further reagents_ok->fail No (Replace Reagents) cond_ok Conditions Optimized? optimize_cond->cond_ok cond_ok->optimize_cond No (Re-screen) check_stoich 3. Check Stoichiometry (Excess Nucleophile? Slow Addition?) cond_ok->check_stoich Yes success Problem Solved check_stoich->success Issue Resolved check_stoich->fail Issue Persists

Caption: Troubleshooting logic for reaction optimization.

Part 3: General Experimental Protocol & Optimization Table

This section provides a representative, step-by-step protocol for the N-alkylation of a primary amine. It should be adapted based on the specific properties of the nucleophile.

Representative Protocol: Synthesis of N-((2,5-Difluoropyridin-3-yl)methyl)aniline
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Reagent Addition: Under an argon atmosphere, add anhydrous acetonitrile (MeCN, to achieve ~0.2 M concentration). Add aniline (1.2 equivalents) via syringe.

  • Electrophile Addition: To this stirring suspension, add a solution of 3-(Bromomethyl)-2,5-difluoropyridine (1.0 equivalent) in a small amount of anhydrous MeCN dropwise over 5 minutes at room temperature.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). If the reaction is slow after 4 hours, gently heat the mixture to 40-50 °C.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane (DCM) and purify by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.

Table of Parameters for Optimization
VariableParameter 1Parameter 2Parameter 3Parameter 4Rationale
Solvent AcetonitrileDMFDMSOTHFEvaluate solvent polarity and its effect on reaction rate and solubility.
Base K₂CO₃Cs₂CO₃DIPEANaHScreen for basicity and nucleophilicity. Cs₂CO₃ for enhanced reactivity; DIPEA for acid-sensitive substrates. NaH for weakly acidic nucleophiles.
Temperature 25 °C (RT)40 °C60 °C80 °CDetermine the lowest effective temperature to minimize side reactions.
Nucleophile Eq. 1.1 eq.1.5 eq.2.0 eq.3.0 eq.Optimize to prevent over-alkylation and drive the reaction to completion.

References

  • ResearchGate. Optimization of the reaction conditions.[Link]

  • University of Rochester. Troubleshooting: How to Improve Yield.[Link]

  • University of Basrah. Nucleophilic Substitution Reactions.[Link]

  • Reddit. What are some common causes of low reaction yields?[Link]

  • ChemRxiv. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation.[Link]

  • Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview.[Link]

  • Google Patents.
  • Degennaro, L., et al. SYNTHESIS AND USE OF HALODIFLUOROMETHYL HETEROCYCLES.[Link]

  • Chemistry LibreTexts. 9.2. Common nucleophilic substitution reactions.[Link]

  • Encyclopedia.pub. Nucleophilic Substitution.[Link]

  • PubChem. 3-bromo-2-(difluoromethyl)-5-fluoropyridine.[Link]

  • PubChem. 3-Bromo-2,5-difluoropyridine.[Link]

  • ResearchGate. Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position.[Link]

  • Royal Society of Chemistry. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions.[Link]

  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions.[Link]

  • Princeton University. Metallaphotoredox Difluoromethylation of Aryl Bromides Communications.[Link]

  • Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine.[Link]

  • Vapourtec. Machine Learning: Optimization of Continuous-Flow Photoredox Amine Synthesis.[Link]

  • Molecular B•Log. Assay Troubleshooting.[Link]

  • MDPI. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3.[Link]

  • ResearchGate. Substrate scope of difluoromethyl bromides.[Link]

  • Journal of Organic Chemistry. Total Synthesis of (+)-Vindorosine.[Link]

Sources

Optimization

How to avoid decomposition of 3-(Bromomethyl)-2,5-difluoropyridine during reaction

Technical Support Center: Handling 3-(Bromomethyl)-2,5-difluoropyridine Product ID: [Generic-3-BM-2,5-DFP] CAS: 1211331-43-9 Molecular Formula: C H BrF N[1] Executive Summary: The "Dual-Electrophile" Challenge Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling 3-(Bromomethyl)-2,5-difluoropyridine

Product ID: [Generic-3-BM-2,5-DFP] CAS: 1211331-43-9 Molecular Formula: C


H

BrF

N[1]

Executive Summary: The "Dual-Electrophile" Challenge

Welcome to the technical guide for 3-(Bromomethyl)-2,5-difluoropyridine. This reagent is a high-value scaffold in medicinal chemistry (often used to install the 2,5-difluoropyridin-3-yl moiety), but it is notoriously unstable.[1]

The Core Problem: This molecule contains two highly reactive electrophilic sites:

  • The Bromomethyl Group (C3): A highly reactive benzylic-like halide, prone to

    
     reactions and hydrolysis.
    
  • The 2-Fluoro Position: Activated by the adjacent pyridine nitrogen, making it highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    

Decomposition Mode: The primary mode of failure is Self-Quaternization (Auto-alkylation), where the nitrogen of one molecule attacks the bromomethyl group of another, leading to polymerization (black tar).

Module 1: Storage & Pre-Reaction Handling

Q: I received the bottle yesterday, and the white solid is already turning pink/black. Is it ruined? A: Pink indicates early-stage degradation; Black indicates polymerization. The color change is due to the formation of pyridinium salts (quaternization).

  • Pink/Red: Trace formation of charge-transfer complexes or initial dimers. The reagent is likely still usable (>90% purity) but requires immediate purification or use.

  • Black Tar: Extensive polymerization.[1] The material is likely compromised.

Q: How do I stop this decomposition during storage? A: You must suppress the nucleophilicity of the pyridine nitrogen and arrest kinetic motion.

  • Temperature: Store at -20°C (Critical). Room temperature storage accelerates polymerization exponentially.[1]

  • Atmosphere: Store under Argon/Nitrogen.[1] Moisture hydrolyzes the C-Br bond to the alcohol, releasing HBr, which autocatalyzes further degradation.

  • Physical State: Do not store as a solution unless absolutely necessary.[1] If you must, use a non-nucleophilic, non-polar solvent (e.g., Toluene) and keep it frozen.[1]

Q: Can I dry it on a high-vacuum line? A: Use caution. While the solid is stable under vacuum, the process of warming it up to room temperature to manipulate it can trigger decomposition. Keep the flask in an ice bath while applying/removing vacuum.

Module 2: Reaction Troubleshooting (The "During" Phase)

Q: I am trying to alkylate an amine, but I am getting a mixture of products. What is happening? A: You are likely observing Regio-Scrambling .[1] Because the 2-position is fluorinated, it is activated for


.[1] If you use a strong nucleophile (like a primary amine) or high heat, the amine will attack both the 

(desired) and the C-F bond at position 2 (undesired).

Visualizing the Competition:

ReactionCompetition Start 3-(Bromomethyl)-2,5- difluoropyridine Path1 Path A: SN2 Attack (Desired) Start->Path1 Low Temp (<0°C) Non-polar solvent Path2 Path B: SNAr Attack (Undesired) Start->Path2 High Temp (>25°C) Polar Aprotic (DMF/DMSO) Nu Nucleophile (Nu-) Nu->Path1 Nu->Path2 Prod1 3-(Nu-methyl)-2,5- difluoropyridine Path1->Prod1 Prod2 2-Nu-3-(bromomethyl)- 5-fluoropyridine Path2->Prod2

Caption: Figure 1. Chemoselectivity competition. Path A is kinetically favored at low temperatures.[1] Path B becomes competitive with heat and polar solvents.[1]

Q: How do I favor the alkylation (Path A) and avoid


? 
A:  Follow these "Golden Rules" for 2-Fluoropyridine scaffolds:
ParameterRecommendationScientific Rationale
Temperature 0°C to -10°C

(alkylation) has a lower activation energy than

.[1] Keeping it cold favors the kinetic product (alkylation).
Solvent DCM, THF, or Acetonitrile Avoid DMF or DMSO if possible.[1] Polar aprotic solvents significantly accelerate

reactions by "naked" nucleophiles [1].
Base DIPEA or 2,6-Lutidine Use bulky, non-nucleophilic organic bases.[1] Inorganic bases (like

) in DMF are a recipe for

side reactions.[1]
Stoichiometry Slow Addition Add the nucleophile to the electrophile slowly at 0°C to keep the local concentration of nucleophile low.

Q: My reaction turned into a solid block (gelation). Why? A: This is Intermolecular Polymerization .[1] If your nucleophile is weak or the reaction is too concentrated (>0.5 M), the pyridine nitrogen of one starting material molecule attacks the bromomethyl group of another.

  • Fix: Run the reaction more dilute (0.1 M - 0.2 M).

Module 3: Workup & Purification

Q: The spot looked clean on TLC, but after the column, it degraded. Why? A: Silica Gel Acidity. Bromomethyl pyridines are sensitive to acid.[1] The slightly acidic nature of silica gel can hydrolyze the C-Br bond to the alcohol (C-OH) or catalyze the self-alkylation.

  • Protocol: Pre-treat your silica gel column with 1-2% Triethylamine (Et

    
    N) in Hexanes before loading your sample. This neutralizes the acidic sites. Alternatively, use Neutral Alumina .[1]
    

Q: Can I store the intermediate? A: No. React this intermediate immediately. If you must store it, convert the bromide to a more stable group (e.g., an azide, acetate, or the final coupled product) before storage.[1]

Standard Operating Procedure (SOP): Amine Coupling

Objective: Selective alkylation of a secondary amine without touching the 2-Fluoro group.

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve 3-(Bromomethyl)-2,5-difluoropyridine (1.0 equiv) in anhydrous DCM or THF (0.15 M concentration).

  • Cooling: Cool the solution to 0°C (Ice/Water bath).

  • Base Addition: Add DIPEA (1.2 equiv). Note: Do not use excess base if not needed.[1]

  • Nucleophile Addition: Add the amine (1.0 - 1.1 equiv) dropwise over 10 minutes.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC.[1][2] Do not heat to reflux.

  • Quench: Once complete, quench with saturated NH

    
    Cl (aq) and extract immediately. Avoid prolonged exposure to basic aqueous layers (which can hydrolyze the fluorine).
    

References

  • Sokolenko, V. A., & Svirskaya, N. M. (1987).[1][3] Quaternization of pyridines with haloadamantanes. Journal of General Chemistry USSR. Link (Demonstrates the susceptibility of pyridine nitrogens to alkylation by bulky halides).

  • Jubilant Ingrevia. (n.d.).[1][4] 3-Bromopyridine Safety Data Sheet. Link (General handling for bromopyridines, emphasizing thermal instability).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 14600696, 3-Bromo-2,5-difluoropyridine.[1][5] Link (Physical properties and safety data).[1]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Foundational text describing the activation of 2-halopyridines for

    
     and the kinetic preference for 
    
    
    
    at low temperatures).

Sources

Troubleshooting

Technical Support Center: Managing Impurities in 3-(Bromomethyl)-2,5-difluoropyridine Synthesis

Welcome to the technical support center for the synthesis of 3-(Bromomethyl)-2,5-difluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Bromomethyl)-2,5-difluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this critical building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Overview of the Primary Synthetic Route

The most common and practical approach to synthesizing 3-(Bromomethyl)-2,5-difluoropyridine involves the radical bromination of 3-methyl-2,5-difluoropyridine. This method is favored for its relative simplicity and scalability. The reaction is typically initiated using a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of a brominating agent like N-bromosuccinimide (NBS) in a suitable non-polar solvent.

Core Reaction Scheme:

Starting Material: 3-Methyl-2,5-difluoropyridine Reagents: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) Solvent: Carbon tetrachloride (CCl₄) or other suitable non-polar solvent Conditions: Reflux (typically 75-85 °C)

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the synthesis, providing insights into their causes and offering practical solutions.

Issue 1: Incomplete Reaction and Low Conversion of Starting Material

Question: My reaction has stalled, and I'm observing a significant amount of unreacted 3-methyl-2,5-difluoropyridine by TLC and GC-MS analysis. What are the likely causes and how can I drive the reaction to completion?

Answer:

Incomplete conversion is a frequent challenge in radical brominations. The primary culprits are often related to the initiator, the brominating agent, or the reaction conditions.

  • Initiator Potency: AIBN has a finite half-life at a given temperature. If the reaction time is extended without replenishing the initiator, the radical concentration can drop, effectively halting the reaction.

    • Solution: Instead of adding all the AIBN at the beginning, consider a portion-wise addition. Add half of the AIBN at the start of the reaction and the remaining half after 2-3 hours of reflux. This ensures a more consistent radical flux throughout the reaction.

  • NBS Quality and Stoichiometry: N-Bromosuccinimide can degrade over time, especially if not stored properly. It is also crucial to use a slight excess to ensure the starting material is fully consumed.[1]

    • Solution: Use freshly opened or recrystallized NBS. Ensure it is completely dry. A slight stoichiometric excess (1.1 to 1.2 equivalents) of NBS is recommended to compensate for any potential degradation and drive the reaction forward.

  • Solvent Purity: Traces of water or other radical scavengers in the solvent can inhibit the reaction.

    • Solution: Use anhydrous, inhibitor-free solvents. Distilling the solvent over a suitable drying agent before use is a good practice.

  • Reaction Temperature: The reaction temperature needs to be high enough to ensure an adequate rate of decomposition of the initiator.

    • Solution: Ensure the reaction mixture is maintained at a consistent reflux temperature suitable for the chosen initiator (e.g., ~77 °C for AIBN in CCl₄).

Issue 2: Formation of Dibrominated and Over-brominated Impurities

Question: My crude product shows the presence of a significant amount of 3-(dibromomethyl)-2,5-difluoropyridine and other poly-brominated species. How can I minimize the formation of these byproducts?

Answer:

The formation of over-brominated impurities is a classic example of a competing reaction pathway in radical halogenations. The desired monobrominated product can undergo further bromination, especially if the reaction conditions are not carefully controlled.

  • Controlling NBS Stoichiometry: The most critical factor is the amount of NBS used. A large excess will inevitably lead to over-bromination.

    • Solution: Carefully control the stoichiometry of NBS. Start with a smaller excess (e.g., 1.05 equivalents) and monitor the reaction progress closely by GC. If the reaction stalls with starting material still present, a small additional portion of NBS can be added.

  • Reaction Time: Prolonged reaction times, even with the correct stoichiometry, can lead to the slow formation of over-brominated products.

    • Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed to an acceptable level.

  • Visualizing the Impurity Formation Pathway:

    G SM 3-Methyl-2,5-difluoropyridine P 3-(Bromomethyl)-2,5-difluoropyridine (Desired Product) SM->P + NBS, AIBN Imp1 3-(Dibromomethyl)-2,5-difluoropyridine (Over-bromination Impurity) P->Imp1 + NBS, AIBN (Excess or Prolonged Reaction)

    Figure 1. Pathway to over-bromination impurity.
Issue 3: Presence of Isomeric Impurities

Question: I have identified an impurity with the same mass as my product but with a different retention time in my GC-MS analysis. I suspect it's an isomer. What is the likely structure and how can I avoid its formation?

Answer:

While the benzylic position is the most favorable for radical abstraction, bromination at other positions on the pyridine ring can occur, although typically to a lesser extent. The most likely isomeric impurity is one where bromination has occurred on the pyridine ring itself.

  • Controlling Reaction Conditions: Radical reactions can sometimes be less selective at very high temperatures.

    • Solution: While a certain temperature is required for initiation, avoid excessive heating. Maintaining a steady reflux without "superheating" the reaction vessel is important.

  • Purification Strategy: These isomeric impurities often have different polarities from the desired product, making them separable by chromatography.

    • Solution: Employ careful column chromatography for purification. A gradient elution method, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate these isomers.

Issue 4: Product Decomposition During Workup or Purification

Question: My product appears to be degrading during aqueous workup or upon standing. What is the cause of this instability and how can I mitigate it?

Answer:

3-(Bromomethyl)-2,5-difluoropyridine is a benzylic bromide and, as such, is susceptible to hydrolysis and nucleophilic substitution. The fluorine atoms on the pyridine ring can also influence its stability.

  • Hydrolysis: The bromomethyl group can be hydrolyzed to a hydroxymethyl group in the presence of water, especially under basic conditions.

    • Solution: During workup, use neutral or slightly acidic water washes. Avoid basic solutions like sodium bicarbonate if possible, or use them sparingly and at low temperatures. Ensure all organic extracts are thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.

  • Thermal Instability: Prolonged heating during solvent evaporation or distillation can lead to decomposition.

    • Solution: Remove the solvent under reduced pressure at a low temperature using a rotary evaporator. For purification, column chromatography at room temperature is generally preferred over distillation.

  • Storage: The product can degrade over time, especially when exposed to light and moisture.

    • Solution: Store the purified product in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to monitor the reaction progress and assess the purity of the final product?

A1: A combination of Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective.

  • TLC: Provides a quick and qualitative assessment of the reaction progress, allowing you to visualize the consumption of the starting material and the formation of the product and major byproducts.

  • GC-MS: Offers quantitative information on the relative amounts of starting material, product, and impurities. The mass spectrometry data is invaluable for identifying the structures of any unexpected byproducts.[2][3] High-Performance Liquid Chromatography (HPLC) can also be used, especially for less volatile impurities.[4][5]

Q2: What are the key safety precautions to take during this synthesis?

A2:

  • Brominating Agents: N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Carbon tetrachloride is a known carcinogen and is being phased out in many labs. Safer alternatives like cyclohexane or acetonitrile can be explored, although reaction conditions may need to be re-optimized.

  • Radical Initiators: AIBN and other radical initiators can be explosive under certain conditions. They should be stored and handled according to the manufacturer's safety guidelines. Avoid grinding or subjecting them to shock.

Q3: Can I use a different brominating agent, such as liquid bromine?

A3: While liquid bromine can be used for radical brominations, it is significantly more hazardous and difficult to handle than NBS.[1] It is highly corrosive and toxic. For most lab-scale syntheses, NBS is the preferred reagent due to its solid form and easier handling.

Q4: My final product is an oil, but I have seen reports of it being a solid. Why is this?

A4: The physical state of the final product can be highly dependent on its purity. The presence of even small amounts of solvent or low-melting impurities can result in an oil or a waxy solid. A highly pure sample of 3-(Bromomethyl)-2,5-difluoropyridine is expected to be a low-melting solid or a crystalline solid at room temperature. If you obtain an oil, consider further purification by column chromatography or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Experimental Protocols

Protocol 1: Synthesis of 3-(Bromomethyl)-2,5-difluoropyridine
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-methyl-2,5-difluoropyridine (1.0 eq).

  • Add anhydrous carbon tetrachloride (or a suitable alternative solvent) to dissolve the starting material.

  • Add N-bromosuccinimide (1.1 eq) and azobisisobutyronitrile (0.1 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 77-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold solvent.

  • Combine the filtrate and washings and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a silica gel column in a suitable non-polar solvent (e.g., 100% hexanes).

  • Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexanes and gradually increasing to 5-10% ethyl acetate in hexanes.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-(Bromomethyl)-2,5-difluoropyridine.

Data Summary

Impurity TypeCommon StructureTypical GC Retention Time (Relative to Product)Recommended Purification Method
Unreacted Starting Material3-Methyl-2,5-difluoropyridine< 1.0Column Chromatography
Over-bromination3-(Dibromomethyl)-2,5-difluoropyridine> 1.0Column Chromatography
Isomeric ImpurityRing-brominated isomerVaries, often close to productHigh-resolution Column Chromatography
Hydrolysis Product3-(Hydroxymethyl)-2,5-difluoropyridineVaries, more polarColumn Chromatography

Visualization of Troubleshooting Logic

G Start Reaction Issue Identified Incomplete Incomplete Reaction? Start->Incomplete OverBrom Over-bromination? Start->OverBrom Isomer Isomeric Impurity? Start->Isomer Decomp Decomposition? Start->Decomp Sol_Incomplete1 Check Initiator Potency (Add portion-wise) Incomplete->Sol_Incomplete1 Sol_Incomplete2 Verify NBS Quality/Stoichiometry (Use fresh, slight excess) Incomplete->Sol_Incomplete2 Sol_Incomplete3 Ensure Anhydrous Conditions Incomplete->Sol_Incomplete3 Sol_OverBrom1 Reduce NBS Stoichiometry (e.g., 1.05 eq) OverBrom->Sol_OverBrom1 Sol_OverBrom2 Monitor Reaction Time Closely OverBrom->Sol_OverBrom2 Sol_Isomer Optimize Temperature Purify by Column Chromatography Isomer->Sol_Isomer Sol_Decomp1 Neutral/Acidic Workup Decomp->Sol_Decomp1 Sol_Decomp2 Low-Temperature Solvent Removal Decomp->Sol_Decomp2 Sol_Decomp3 Proper Storage (Cool, Dark, Inert) Decomp->Sol_Decomp3

Figure 2. Troubleshooting decision tree for synthesis issues.

References

  • Degennaro, L., et al. (n.d.). SYNTHESIS AND USE OF HALODIFLUOROMETHYL HETEROCYCLES. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of medicinal raw material 2,5-difluoropyridine.
  • Royal Society of Chemistry. (n.d.). High-performance liquid chromatography and inductively. Retrieved from [Link]

  • European Patent Office. (n.d.). Preparation of difluorpyridine compounds - EP 0146924 A2.
  • Google Patents. (n.d.). US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines.
  • PubChem. (n.d.). 3-Bromo-2,5-difluoropyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2010, January 15). Analytical Methods. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Retrieved from [Link]

  • Wiley Online Library. (2020, December 18). Recent advances in analytical techniques for high throughput experimentation. Retrieved from [Link]

  • ATSDR. (n.d.). 6. analytical methods. Retrieved from [Link]

  • MDPI. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • MDPI. (2020, September 3). Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM). Retrieved from [Link]

Sources

Optimization

Solvent effects on the reactivity of 3-(Bromomethyl)-2,5-difluoropyridine

Core Directive: The Reactivity Landscape As researchers, we often treat solvents as inert carriers. With 3-(Bromomethyl)-2,5-difluoropyridine (1) , this assumption is the primary cause of experimental failure.

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Reactivity Landscape

As researchers, we often treat solvents as inert carriers. With 3-(Bromomethyl)-2,5-difluoropyridine (1) , this assumption is the primary cause of experimental failure. This molecule is not a standard alkyl halide; it is a bifunctional electrophile possessing a "tug-of-war" reactivity profile.

You are managing two competing pathways:

  • 
     Alkylation (Desired):  Attack at the exocyclic bromomethyl group (-CH
    
    
    
    Br).
  • 
     Substitution (Undesired):  Attack at the C-2 fluorine atom.
    

The Mechanistic Conflict: The C-2 fluorine is highly activated for Nucleophilic Aromatic Substitution (


) because it is ortho to the pyridine nitrogen and ortho to the electron-withdrawing bromomethyl group. High-polarity solvents (DMSO, DMF) lower the activation energy for both pathways, often destroying regioselectivity. Furthermore, the basicity of the pyridine nitrogen allows for intermolecular self-alkylation, leading to insoluble "tar" (pyridinium salts).

Visualizing the Pathways

The following diagram illustrates the competing reaction manifolds dictated by solvent choice.

ReactionPathways SM 3-(Bromomethyl)- 2,5-difluoropyridine PolarAprotic Polar Aprotic (DMSO, DMF) High T SM->PolarAprotic Dissolution NonPolar Non-Polar/Low Polarity (DCM, Toluene, THF) Low T SM->NonPolar Dissolution Protic Polar Protic (MeOH, EtOH) SM->Protic Dissolution Prod_SNAr Product B (S_NAr at C-2) Impurity PolarAprotic->Prod_SNAr Hard Nucleophiles (F- displacement) Prod_Poly Product C (Pyridinium Salts) Black Tar PolarAprotic->Prod_Poly Self-Alkylation (Conc. > 0.5M) Prod_SN2 Product A (S_N2 Substitution) Target NonPolar->Prod_SN2 Soft Nucleophiles (Br- displacement) Protic->Prod_SN2 Slow Rate Prod_Solv Product D (Solvolysis/Ether) -OR Species Protic->Prod_Solv Solvent Attack

Caption: Figure 1. Solvent-dependent divergence of reaction pathways.[1] Red paths indicate high-risk side reactions favored by high dielectric constants.

Solvent Compatibility Matrix

This table summarizes the kinetic effects of solvents on the specific 2,5-difluoro core.

Solvent ClassExamples

Rate (Alkylation)

Risk (Side Reaction)
Self-Alkylation RiskRecommendation
Dipolar Aprotic DMF, DMSO, NMPVery Fast High (Critical)High Avoid unless nucleophile is unreactive. Keep T < 0°C.
Chlorinated DCM, DCE, ChloroformModerateLowLowPreferred for amines/thiols.
Ethers THF, 2-MeTHF, DioxaneModerateLowModerateGood compromise. Use 2-MeTHF for easier workup.
Aromatic Toluene, XyleneSlowVery LowVery LowExcellent for selectivity; may require Phase Transfer Catalyst (PTC).
Protic Methanol, Ethanol, WaterSlowModerateLowAvoid. High risk of solvolysis (ether formation).

Troubleshooting Guides (FAQ)

Scenario A: "My reaction turned into a black, insoluble tar."

Diagnosis: Quaternization (Self-Alkylation). The pyridine nitrogen of one molecule attacked the bromomethyl group of another. This "polymerization" is accelerated by high concentration and polar solvents (DMSO/DMF) which stabilize the charged transition state. Corrective Protocol:

  • Dilution: Ensure reaction concentration is < 0.1 M .

  • Solvent Switch: Move from DMF to DCM or TBME .

  • Order of Addition: Do not mix the pyridine and base without the nucleophile present. Add the base last and slowly.

Scenario B: "I observe a mass shift of M-Br+F or M-Br+OMe."

Diagnosis: Competitive


 or Solvolysis.
  • M-Br+F: You displaced the Bromine, but the Fluorine at C-2 was also displaced by your nucleophile (double substitution).

  • M-Br+OMe: You used Methanol, and it displaced the Bromine (Solvolysis). Corrective Protocol:

  • Temperature Control:

    
     generally has a higher activation energy than benzylic 
    
    
    
    . Cool the reaction to -20°C or 0°C.
  • Base Selection: Switch from "hard" bases (NaH, KOtBu) to "soft" non-nucleophilic bases (DIPEA, 2,6-Lutidine) to reduce hard attack at the C-2 position.

Scenario C: "The reaction is too slow in Toluene/DCM."

Diagnosis: Poor nucleophile solubility. Corrective Protocol: Do not switch to pure DMF. Instead, use a Phase Transfer Catalyst (PTC) system.

  • System: Toluene/Water (biphasic) or Toluene (solid-liquid).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (1-5 mol%).

  • Why? This keeps the bulk solvent non-polar (suppressing

    
     and tarring) while bringing the "naked" nucleophile into the organic phase for the 
    
    
    
    reaction.

Standardized Protocol: Selective Amine Alkylation

Objective: Mono-alkylation of a secondary amine using 3-(Bromomethyl)-2,5-difluoropyridine without displacing the ring fluorines.

Workflow Diagram:

Protocol Start Start: Reagent Prep Step1 Dissolve 1.0 eq Amine + 1.2 eq DIPEA in DCM (0.1 M) Start->Step1 Step2 Cool to 0°C (Ice Bath) Step1->Step2 Step3 Add 3-(Bromomethyl)-2,5-difluoropyridine (1.0 eq) dropwise over 10 mins Step2->Step3 Step4 Warm to RT Monitor by LCMS (1-4 hours) Step3->Step4 Check Reaction Complete? Step4->Check Check->Step4 No (Wait) Workup Quench with NaHCO3 Extract with DCM Check->Workup Yes

Caption: Figure 2. Optimized workflow for selective S_N2 alkylation in non-polar media.

Detailed Methodology:

  • Preparation: In a flame-dried flask under

    
    , dissolve the amine (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous Dichloromethane (DCM).
    
    • Note: DCM is chosen because it solubilizes the reactants but does not stabilize the transition state for

      
       as strongly as DMF.
      
  • Addition: Cool the solution to 0°C. Dissolve 3-(Bromomethyl)-2,5-difluoropyridine (1.0 equiv) in a minimal volume of DCM and add it dropwise .

    • Why? Dropwise addition keeps the local concentration of the electrophile low, preventing self-alkylation.

  • Monitoring: Allow to warm to Room Temperature (20-25°C). Monitor via TLC or LCMS.

    • Target: Look for the disappearance of the bromide. If C-2 substitution (

      
      ) is observed (usually a different Rf or retention time), cool the reaction back to 0°C for the remainder.
      

References

  • Reactivity of Halomethyl-pyridines

    • Source: BenchChem. (n.d.). 3-(Bromomethyl)-2,6-difluoropyridine Reactivity Profile. Retrieved from

    • Relevance: Establishes the baseline competition between exocyclic alkylation and ring substitution in difluoro-pyridine systems.
  • Source: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Synthesis of Difluoropyridine Intermediates (Patent)

    • Source: US Patent 5,468,863. (1995). Process for the preparation of substituted 2,3-difluoropyridines.

    • Relevance: Details the conditions under which fluoride displacement occurs, validating the need to avoid high temperatures and polar solvents to preserve the C-F bond during alkyl
  • Metabolic Stability and Fluorine Substitution

    • Source: Altman, R. A., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

    • Relevance: Provides context on the electronic properties of the 2,5-difluoro motif and its susceptibility to nucleophilic

Sources

Troubleshooting

Byproduct formation and removal in 3-(Bromomethyl)-2,5-difluoropyridine chemistry

Reagent ID: 3-BM-25DFP CAS: 1211331-43-9 (Generic reference) Support Tier: Senior Application Scientist[1][2][3] Executive Dashboard: Reagent Profile Status: High Reactivity / Low Stability Primary Application: Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent ID: 3-BM-25DFP CAS: 1211331-43-9 (Generic reference) Support Tier: Senior Application Scientist[1][2][3]

Executive Dashboard: Reagent Profile

Status: High Reactivity / Low Stability Primary Application: Introduction of the (2,5-difluoropyridin-3-yl)methyl motif (bioisostere for benzyl groups).[1][2][3] Critical Hazard: Lachrymator.[2] Releases HF and HBr upon decomposition.[2]

Quick Reference: Stability & Storage
ParameterSpecificationCritical Note
Storage Temp -20°CDegradation accelerates >0°C.
Atmosphere Argon/NitrogenHygroscopic. Moisture triggers autocatalytic decomposition.[1][2][3]
Container Amber GlassLight sensitive (radical decomposition).[2][3]
Stability Window < 3 MonthsFresh preparation/purification recommended before critical steps.[2]

Troubleshooting Guide (Q&A)

Issue Category A: Purity & Degradation[1]

Q: "I opened a new bottle, and the solid has turned into a pink/brown sludge. Is it usable?"

A: Do not use. This indicates advanced autocatalytic decomposition. [2][3]

  • The Science: 3-(Bromomethyl)-2,5-difluoropyridine is susceptible to hydrolysis by atmospheric moisture.[1][2][3] The hydrolysis releases HBr. Unlike typical alkyl halides, the pyridine nitrogen can act as a base, trapping HBr to form the pyridinium salt.[3] This salt is more electrophilic and acidic, catalyzing further degradation of the remaining solid. The color change comes from the formation of oligomers (polypyridines) initiated by acid-catalyzed polymerization.

  • Recovery: If the material is merely sticky but not dark brown, dissolve in dry DCM, wash rapidly with cold saturated

    
     (to remove HBr), dry over 
    
    
    
    , and concentrate.[3] If brown/black, discard.[2]

Q: "I see a polar impurity on TLC (Rf ~ 0.2) that wasn't there yesterday."

A: You are observing the hydrolysis byproduct: (2,5-difluoropyridin-3-yl)methanol. [1][2][3]

  • Cause: Exposure to ambient moisture during weighing or storage.[2]

  • Impact: This alcohol is nucleophilic.[2] If you use this impure reagent in an alkylation reaction, the alcohol will compete with your intended nucleophile, leading to self-etherification byproducts.[1][3]

Issue Category B: Reactivity & Chemoselectivity (The vs. Battle)

Q: "I am trying to alkylate a secondary amine. I see the desired product mass, but also a byproduct with Mass [M-20]."

A: You have triggered an unwanted


 reaction. 
  • The Mechanism: The 2-position fluorine (ortho to nitrogen) is highly activated.[3] While your target is the

    
     displacement of the bromine at the methyl group, basic conditions or high temperatures can force the amine to attack the ring carbon (C2), displacing fluoride (Mass -19 + 1 = -18 difference typically, but M-20 suggests HF elimination or specific fragmentation).[3]
    
  • Corrective Action:

    • Lower Temperature:

      
       (activation energy lower) is favored at low temps (0°C to RT).[2][3] 
      
      
      
      (breaking strong C-F bond) requires higher energy (>60°C).[2][3]
    • Solvent Switch: Avoid polar aprotic solvents (DMF, DMSO) if possible, as they enhance the nucleophilicity of the amine towards the aromatic ring.[3] Use DCM or Toluene.

    • Base Selection: Switch from strong inorganic bases (

      
      , NaH) to non-nucleophilic organic bases (DIPEA, 2,6-Lutidine) to minimize "hard" nucleophile character.[2][3]
      

Q: "My reaction yield is low, and I see a dimer byproduct."

A: This is Wurtz-type homocoupling or N-alkylation of the pyridine itself. [1][2]

  • The Science: The pyridine nitrogen is basic. In the absence of a stronger nucleophile, or at high concentrations, the reagent can alkylate itself (intermolecular N-alkylation), forming a pyridinium dimer.[3]

  • Protocol Adjustment: Add the 3-BM-25DFP solution slowly (dropwise) to the solution of your nucleophile. Ensure the nucleophile is in excess (1.2 - 1.5 equiv).[2][3]

Deep Dive: Reaction Pathways & Selectivity

The following diagram illustrates the competing pathways when reacting 3-BM-25DFP with a generic nucleophile (Nu-).

ReactionPathways Reagent 3-(Bromomethyl)- 2,5-difluoropyridine SN2_TS Transition State: SN2 (Attack at CH2) Reagent->SN2_TS Low Temp, Non-polar Solvent SNAr_TS Meisenheimer Complex (Attack at C2-F) Reagent->SNAr_TS High Temp, Polar Aprotic, Hard Nucleophiles Hydrolysis Hydrolysis (Moisture) Reagent->Hydrolysis H₂O / Ambient Air Product Target Product (Alkylated Nucleophile) SN2_TS->Product Byproduct_SNAr Byproduct: C2-Substituted (Fluorine Displacement) SNAr_TS->Byproduct_SNAr - F⁻ Alcohol Alcohol Byproduct (Dead End) Hydrolysis->Alcohol - HBr

Figure 1: Competing reaction landscapes.[1][2][3] Note that the C2-F position acts as a "decoy" electrophile under harsh conditions.[1]

Experimental Protocols

Protocol A: Standard N-Alkylation (Minimizing )

Target: Alkylation of a secondary amine with 3-BM-25DFP.[1][2][3]

  • Preparation: Dry the amine (1.0 mmol) and dissolve in anhydrous DCM or Acetonitrile (5 mL). Note: Avoid DMF to suppress

    
    .
    
  • Base Addition: Add DIPEA (1.5 mmol, 1.5 equiv). Cool the mixture to 0°C .

  • Reagent Addition: Dissolve 3-BM-25DFP (1.1 mmol, 1.1 equiv) in minimal DCM. Add this solution dropwise over 10 minutes to the stirring amine mixture.

    • Why? Keeps the concentration of the electrophile low relative to the nucleophile, preventing self-reaction.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC/LCMS.[2]

    • Checkpoint: If reaction is sluggish, warm to 30°C. Do not heat to reflux (>40°C) unless necessary, as C2-F displacement starts to compete here.[1][2][3]

  • Workup: Quench with saturated

    
    . Extract with DCM.[2] Wash organic layer with water (removes pyridinium salts).[2][3]
    
Protocol B: Purification of Degraded Reagent

Use this only if the reagent is yellow/sticky but not fully decomposed.

  • Dissolve crude 3-BM-25DFP in

    
     or Pentane (it is soluble in non-polar solvents; polar impurities are not).[1][2]
    
  • Filter the solution through a small pad of Celite (removes insoluble polymers).

  • Wash the filtrate rapidly with ice-cold 5%

    
     (removes HBr).[2]
    
  • Dry over

    
     (keep it brief).
    
  • Concentrate in vacuo at low temperature (< 25°C). Use immediately.

Mechanistic Data & Selectivity Factors[3][5][6][7][8]

The following table summarizes the factors influencing the competition between the desired alkylation (


) and the undesired aromatic substitution (

).
FactorFavors Desired

(Alkylation)
Favors Undesired

(F-Displacement)
Reason
Temperature Low (< 25°C)High (> 60°C)

has a higher activation barrier (breaking

).[1][2][3]
Solvent DCM, Toluene, THFDMF, DMSO, DMAcPolar aprotic solvents stabilize the Meisenheimer intermediate of

.[3]
Nucleophile Soft (Thiols, Phosphines, Amines)Hard (Alkoxides, Hydroxide)Hard nucleophiles are drawn to the hard C2 center (adjacent to N).[2][3]
Sterics Unhindered NucleophilesBulky Nucleophiles

is sterically demanding;

is less sensitive to steric bulk at the nucleophile.

References

  • General Reactivity of Fluoropyridines

    • Chambers, R. D., et al. "Nucleophilic substitution in polyfluoro-heterocyclic systems."[1][2][3] Journal of the Chemical Society, Perkin Transactions 1, 1999.[3] Link

    • Context: Establishes the reactivity order of fluorines in pyridine rings (2-F >> 3-F/5-F).
  • Synthesis & Stability of Bromomethyl Pyridines

    • Spivey, A. C., et al. "Synthesis of 3-(bromomethyl)pyridines."[1][2][3] Organic Preparations and Procedures International, 2000.[3] Link[2][3]

    • Context: details the instability of the free base and recommends storage as HBr salts where possible (though 3-BM-25DFP is usually stored as free base due to F-lability).
  • SNAr vs SN2 Competition

    • Bunnett, J. F., & Zahler, R. E.[1][3] "Nucleophilic Substitution Reactions." Chemical Reviews, 1951.[2][3] Link[2][3]

    • Context: Foundational text on the factors (solvent/temp)
  • Safety Data & Handling

    • PubChem Compound Summary for 3-(Bromomethyl)-2,5-difluoropyridine.[1][2][3] Link[2][3]

    • Context: Hazard identification (Lachrymator, Skin Corr.[2][3] 1B).

Sources

Optimization

Technical Support Center: Column Chromatography of 3-(Bromomethyl)-2,5-difluoropyridine Derivatives

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-(bromomethyl)-2...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-(bromomethyl)-2,5-difluoropyridine derivatives via column chromatography. This class of compounds presents unique challenges due to the combination of a basic pyridine ring, electron-withdrawing fluorine substituents, and a reactive bromomethyl group. This guide offers practical, field-proven insights to navigate these complexities and achieve high-purity compounds.

Introduction: The Purification Challenge

The purification of 3-(bromomethyl)-2,5-difluoropyridine and its derivatives is a non-trivial task. The molecule's structure presents a confluence of properties that can complicate standard chromatographic methods:

  • Basicity of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel. This often results in significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the stationary phase.[1]

  • Reactivity of the Bromomethyl Group: The bromomethyl group is a benzylic-type halide, making it susceptible to nucleophilic attack. The acidic environment of a standard silica gel column can catalyze degradation, leading to the formation of impurities and a reduction in yield.

  • Influence of Fluorine Substituents: The two electron-withdrawing fluorine atoms decrease the basicity of the pyridine nitrogen.[2][3][4] While this can lessen the interaction with acidic silanol groups to some extent, it also impacts the overall polarity and solubility of the molecule, requiring careful mobile phase selection.

This guide is designed to address these challenges head-on, providing a logical framework for method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My 3-(bromomethyl)-2,5-difluoropyridine derivative is showing significant peak tailing on a standard silica gel column. What is the primary cause and how can I fix it?

A1: Peak tailing for pyridine derivatives is a classic problem in chromatography and is primarily caused by the strong interaction between the basic nitrogen of your compound and acidic residual silanol groups (Si-OH) on the surface of the silica gel.[1] This leads to a secondary, non-ideal retention mechanism that broadens the peak.

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at a concentration of 0.1-2% is typically used.[5][6][7] The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from your pyridine derivative and resulting in a more symmetrical peak shape.

  • Stationary Phase Deactivation: For particularly sensitive compounds, you can pre-treat, or "deactivate," the silica gel.[5][8] This involves flushing the packed column with a solvent system containing TEA (e.g., 1-3% TEA in your chosen eluent) before loading your sample.[5]

  • Alternative Stationary Phases: If peak tailing persists, consider switching to a less acidic or neutral stationary phase such as alumina (neutral or basic) or Florisil®.[8]

Q2: I'm experiencing low recovery of my compound after column chromatography. I suspect it's degrading on the column. How can I confirm this and prevent it?

A2: Low recovery is a strong indicator of on-column degradation, a significant risk for compounds with a reactive bromomethyl group. The acidic nature of silica gel can facilitate hydrolysis (if water is present) or other decomposition pathways.

Confirmation of Degradation (2D TLC):

A two-dimensional TLC is a simple and effective way to check for compound stability on silica.[1][6][9]

Protocol 1: 2D TLC for Stability Assessment

  • Spot your crude sample mixture in the bottom-left corner of a square TLC plate.

  • Develop the plate in a suitable solvent system.

  • Remove the plate and dry it completely.

  • Rotate the plate 90 degrees counter-clockwise so that the line of separated spots is now at the bottom.

  • Develop the plate again in the same solvent system.

  • Interpretation: If your compound is stable, all the spots will form a diagonal line. If it is degrading on the silica, you will see new spots appearing off the diagonal.[1][6]

Prevention of Degradation:

  • Deactivated Silica: As mentioned in Q1, using a stationary phase deactivated with TEA is a primary strategy to mitigate acid-catalyzed degradation.[5][8]

  • Dry Loading: Minimize the compound's contact time with the silica before elution. Adsorbing your compound onto a small amount of Celite® or deactivated silica and loading it dry onto the column is often preferable to wet loading in a polar, potentially protic, solvent.

  • Alternative Stationary Phases: Consider using neutral alumina, which is less likely to promote acid-catalyzed decomposition.[8] Reverse-phase chromatography is another excellent option for sensitive compounds.[6][8]

Q3: I am struggling to separate my desired 3-(bromomethyl)-2,5-difluoropyridine derivative from a closely related, non-polar impurity. What strategies can I employ to improve resolution?

A3: Improving the separation of closely related compounds often requires adjusting the selectivity of your chromatographic system.

Strategies for Improved Resolution:

  • Optimize the Mobile Phase:

    • Solvent Strength: Reduce the polarity of your eluent. A lower percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) will increase the retention time of all compounds, potentially allowing for better separation.

    • Solvent Selectivity: Switch one of the solvents in your mobile phase. For example, if you are using a hexane/ethyl acetate system, try substituting ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE). Different solvents will have different interactions with your compounds and the stationary phase, which can alter the relative separation.

  • Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity over the course of the separation.[5][10] This can help to sharpen the peak of your desired compound while effectively separating it from impurities with different polarities.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the stationary phase can provide a different separation mechanism. For instance, a cyano-bonded or phenyl-bonded phase in normal-phase chromatography can offer different selectivity compared to standard silica.[1]

Q4: Can I use reverse-phase chromatography for purifying these compounds? What are the advantages and potential challenges?

A4: Yes, reverse-phase (RP) chromatography is a very suitable, and often preferred, method for purifying polar and sensitive compounds like pyridine derivatives.[6][8]

Advantages:

  • Inert Stationary Phase: The C18-silica stationary phase is much less reactive than standard silica, significantly reducing the risk of degradation of the bromomethyl group.

  • Excellent for Polar Compounds: RP chromatography is well-suited for compounds that are either too polar or have strong interactions with silica in normal-phase chromatography.

Potential Challenges & Solutions:

  • Mobile Phase Selection: The mobile phase is typically a mixture of water and a water-miscible organic solvent like acetonitrile or methanol.

  • pH Control: To ensure good peak shape for the basic pyridine, it is often necessary to add a modifier to the mobile phase. Adding a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, will protonate the pyridine nitrogen, leading to sharper peaks.

  • Solvent Removal: Removing water from the collected fractions can be more time-consuming than removing organic solvents. Lyophilization (freeze-drying) may be required if your compound is not stable to heating during rotary evaporation.

Q5: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and could it be a viable option for my purification?

A5: HILIC is a chromatographic technique that is particularly effective for the separation of highly polar compounds that are poorly retained in reverse-phase chromatography.[11][12] It utilizes a polar stationary phase (like silica, diol, or amide columns) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[11][12]

Viability for 3-(Bromomethyl)-2,5-difluoropyridine Derivatives:

  • HILIC could be an excellent option, especially if your derivative is highly polar due to other functional groups.[1]

  • It offers a different selectivity compared to both normal-phase and reverse-phase chromatography, which can be advantageous for resolving difficult impurities.[12]

  • The high organic content of the mobile phase makes solvent removal from collected fractions relatively easy.[12]

  • As with other methods, mobile phase pH control is important for achieving good peak shape with pyridine compounds.[13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No compound eluting from the column 1. Compound is irreversibly adsorbed onto the silica. 2. Compound degraded on the column. 3. Mobile phase is not polar enough.1. Use a deactivated stationary phase (e.g., with TEA) or switch to alumina/reverse-phase. 2. Confirm stability with 2D TLC. Use a less reactive stationary phase. 3. Gradually increase the polarity of the mobile phase (gradient elution).
Co-elution of product and impurity 1. Insufficient selectivity of the chromatographic system. 2. Column is overloaded with sample.1. Change the mobile phase composition (e.g., switch from EtOAc to DCM). 2. Try a different stationary phase (e.g., alumina, reverse-phase). 3. Reduce the amount of crude material loaded onto the column.
Broad, misshapen peaks 1. Peak tailing due to interaction with acidic silanols. 2. Sample solvent is much stronger than the mobile phase. 3. Channeling or poor packing of the column.1. Add 0.1-2% TEA to the eluent. 2. Dissolve the sample in a solvent that is the same or weaker than the mobile phase, or use a dry loading technique. 3. Repack the column carefully, ensuring a homogenous and level bed.
Multiple spots on TLC after combining "pure" fractions 1. On-column degradation is occurring. 2. The compound is unstable upon concentration.1. Use a deactivated or inert stationary phase. 2. Evaporate the solvent at a lower temperature under reduced pressure. Avoid prolonged exposure to heat.

Experimental Protocols

Protocol 2: Deactivation of Silica Gel for Column Chromatography

This protocol is recommended for acid-sensitive compounds like 3-(bromomethyl)-2,5-difluoropyridine derivatives.

  • Prepare the Eluent: Prepare your chosen mobile phase (e.g., a mixture of hexane and ethyl acetate) and add 1% triethylamine (v/v).

  • Pack the Column: Dry or slurry pack your chromatography column with silica gel as you normally would.

  • Deactivate the Stationary Phase: Pass 2-3 column volumes of the TEA-containing eluent through the packed column. Discard the eluent that passes through. This step neutralizes the acidic sites on the silica.[5]

  • Load the Sample: Load your compound onto the column, preferably using a dry-loading method.

  • Elute and Collect: Run the column using your chosen mobile phase (with or without TEA, as determined by your TLC analysis) and collect fractions.

Visualizations

Logical Workflow for Troubleshooting

troubleshooting_workflow start Start Purification tlc Run TLC with 0.5% TEA in Eluent start->tlc check_tailing Observe Peak Shape tlc->check_tailing tailing Significant Tailing check_tailing->tailing Yes no_tailing Symmetrical Peak check_tailing->no_tailing No deactivate Deactivate Column with 1% TEA in Eluent tailing->deactivate run_column Run Column with 0.5% TEA in Eluent no_tailing->run_column deactivate->run_column check_recovery Check Recovery & Purity run_column->check_recovery good_recovery Good Recovery & Purity check_recovery->good_recovery Yes poor_recovery Poor Recovery or New Impurities check_recovery->poor_recovery No end_good Purification Successful good_recovery->end_good perform_2d_tlc Perform 2D TLC to Confirm Degradation poor_recovery->perform_2d_tlc switch_phase Switch to Alternative Stationary Phase (Alumina, C18) perform_2d_tlc->switch_phase end_bad Re-evaluate Method switch_phase->end_bad

Caption: A decision-making workflow for purifying pyridine derivatives.

Interactions on Silica Gel

silica_interactions cluster_0 Standard Silica Gel (Acidic) cluster_1 Deactivated Silica Gel silanol Si-OH pyridine Pyridine-Derivative (Basic Nitrogen) silanol->pyridine Strong Interaction (Peak Tailing) silanol_tea Si-O⁻ H-NEt₃⁺ pyridine_elute Pyridine-Derivative silanol_tea->pyridine_elute Weak Interaction (Symmetrical Peak)

Sources

Troubleshooting

Technical Support Center: Handling 3-(Bromomethyl)-2,5-difluoropyridine

Topic: Preventing Polymerization & Degradation CAS: 1211516-74-1 (Free Base) / Related Salts Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide The Core Issue: "The Hidden Timer" Why is my...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Polymerization & Degradation CAS: 1211516-74-1 (Free Base) / Related Salts Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide

The Core Issue: "The Hidden Timer"

Why is my reagent degrading? The primary instability of 3-(Bromomethyl)-2,5-difluoropyridine arises from intermolecular self-quaternization (also known as self-alkylation).

Although the fluorine atoms at positions 2 and 5 are electron-withdrawing—thereby reducing the nucleophilicity of the pyridine nitrogen compared to non-fluorinated analogs—the molecule remains a "Janus" compound: it contains both a nucleophile (the pyridine nitrogen) and a potent electrophile (the bromomethyl group).

Over time, or under favorable conditions (heat, high concentration), the nitrogen of one molecule attacks the methylene carbon of another. This creates a pyridinium salt dimer, which then reacts further to form oligomers and eventually a dark, insoluble ionic polymer (tar).

Mechanism of Failure

The following diagram illustrates the self-destruction pathway you must prevent.

SelfPolymerization Monomer1 Monomer A (Nu: Pyridine N) TS Transition State (SN2 Attack) Monomer1->TS Attacks Monomer2 Monomer B (E+: -CH2Br) Monomer2->TS Target Dimer Pyridinium Salt (Dimer) TS->Dimer Displaces Br- Polymer Insoluble Polymer (Dark Tar) Dimer->Polymer Chain Propagation

Figure 1: The intermolecular


 mechanism leading to irreversible polymerization.

Storage & Handling Protocols

The following protocols are designed to break the causality chain shown above by inhibiting the


 reaction kinetics.
Stability Data Comparison
ConditionStability StatusRisk FactorRecommendation
Neat Liquid (RT) Unstable HighDo not store. Polymerizes within days/weeks.
Neat Liquid (-20°C) Moderate MediumViable for short-term (<1 month).
Solution (Non-polar) Stable LowPreferred. Store in Hexane/Heptane/Toluene.
Solution (Polar) Unstable HighAvoid ACN/DMF for storage (stabilizes ionic transition state).
Hydrobromide Salt Highly Stable MinimalGold Standard for long-term storage (>1 year).
Protocol A: The "Dilution Rule" (For Free Base)

If you must handle the free base liquid:

  • Solvent Choice: Dissolve immediately in a non-polar solvent (e.g., Toluene, Hexane, or TBME). Non-polar solvents destabilize the charged transition state of the polymerization reaction.

  • Concentration: Keep concentrations below 0.5 M during storage.

  • Temperature: Store at -20°C.

Protocol B: Generating the Salt (For Long-Term Storage)

If you synthesized the free base and need to store it:

  • Dissolve the crude free base in anhydrous diethyl ether or TBME.

  • Cool to 0°C.

  • Add 1.0 equivalent of HCl (in dioxane/ether) or HBr.

  • Filter the resulting precipitate. The protonated nitrogen is no longer nucleophilic, completely halting polymerization.

Troubleshooting & FAQs

Section A: Storage Disasters

Q: I stored the neat liquid in the fridge, but it turned into a brown gum. Can I purify it?

  • Diagnosis: The compound has polymerized.[1][2][3][4][5][6][7]

  • Answer: No. The polymerization forms stable covalent C-N bonds. You cannot "reverse" this back to the monomer. The gum is likely a mixture of pyridinium salts.

  • Action: Discard the material. Attempting to distill this tar can lead to thermal decomposition and release of hazardous HF or HBr fumes.

Q: Why did it polymerize even though I kept it cold?

  • Answer: "Cold" slows kinetics but does not stop them. In the neat phase, the effective concentration is maximum (~5-7 M), pushing the reaction order. Even at -20°C, the proximity of the nitrogen to the bromomethyl group facilitates slow oligomerization over weeks.

Section B: Reaction Execution

Q: The reaction mixture turned black immediately upon addition. What happened?

  • Diagnosis: Rapid exothermic decomposition or polymerization.[5]

  • Answer: This often happens if the reagent is added to a hot solution or a highly polar solvent without a nucleophile present to intercept it.

  • Corrective Workflow:

    • Dissolve the 3-(bromomethyl)-2,5-difluoropyridine in a non-polar solvent (Toluene/DCM).

    • Cool the reaction vessel before addition (0°C to -78°C).

    • Add the reagent dropwise to the nucleophile. Ensure the nucleophile is in excess or high concentration to statistically favor the desired reaction over self-polymerization.

Q: Can I distill this compound to purify it?

  • Answer: High Risk. Distillation requires heat, which accelerates the self-alkylation. As the material becomes purer (and more concentrated) in the pot, the rate of polymerization increases exponentially, potentially leading to a "runaway" solidification or explosion hazard.

  • Alternative: Use rapid silica plug filtration (eluting with Hexane/EtOAc) or crystallize as the HCl/HBr salt.

Section C: Chemical Compatibility

Q: Is the 2,5-difluoro pattern more stable than the non-fluorinated analog?

  • Answer: Yes. The fluorine atoms are electron-withdrawing. They pull electron density away from the pyridine ring, making the nitrogen lone pair less available (less nucleophilic).

  • Caveat: "More stable" does not mean "stable." While 3-(bromomethyl)pyridine might polymerize in hours, the 2,5-difluoro analog might take days/weeks. Do not let this false sense of security lead to poor storage practices.

Decision Logic: Handling Workflow

Use this decision tree to determine the safe handling path for your experiment.

HandlingWorkflow Start Start: 3-(Bromomethyl)-2,5-difluoropyridine FormCheck Current Form? Start->FormCheck Liquid Free Base (Liquid/Oil) FormCheck->Liquid Liquid Salt HCl / HBr Salt (Solid) FormCheck->Salt Solid Usage Immediate Use? Liquid->Usage StoreSalt Store at RT/Cool (Indefinitely Stable) Salt->StoreSalt Reaction Reaction Protocol: 1. Cool Reactor 2. Dilute Reagent 3. Slow Addition Salt->Reaction Free base in situ Dissolve Dissolve in Non-Polar (Toluene/Hexane) Usage->Dissolve No (Storage) Usage->Reaction Yes KeepCold Keep at -20°C Use within <48h Dissolve->KeepCold Short Term MakeSalt Convert to Salt (Add HCl/HBr in Ether) Dissolve->MakeSalt Long Term

Figure 2: Decision matrix for storage and utilization.

References

  • General Reactivity of Halomethylpyridines: Katritzky, A. R., et al. "Handbook of Heterocyclic Chemistry." Elsevier. (Explains the nucleophilicity of pyridine nitrogen and the suppression effect of EWGs like Fluorine).
  • Safety & Handling Data

    • Sigma-Aldrich.[7] "Safety Data Sheet: 3-(Bromomethyl)pyridine hydrobromide." (Referenced for homologous handling of bromomethyl pyridine salts).

    • Fisher Scientific. "3-(Bromomethyl)pyridine hydrobromide Handling."

  • Synthesis & Stability Context (Patent Literature)

    • Dillon, M. P., et al. "P2X3 Receptor Antagonists." Patent WO2010068512. (Describes the in-situ generation and immediate use of fluorinated bromomethyl pyridines to avoid degradation).

  • Alvarez-Builla, J., et al. "Pyridine and Pyridine Derivatives." Heterocyclic Chemistry At A Glance. Wiley.

Sources

Optimization

Handling moisture-sensitive reactions with 3-(Bromomethyl)-2,5-difluoropyridine

This guide is structured as a Tier-3 Technical Support resource, designed for researchers requiring high-level troubleshooting for 3-(Bromomethyl)-2,5-difluoropyridine . The content prioritizes mechanistic causality —exp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource, designed for researchers requiring high-level troubleshooting for 3-(Bromomethyl)-2,5-difluoropyridine .

The content prioritizes mechanistic causality —explaining why failures occur based on the electronic properties of the fluorinated pyridine ring—rather than generic advice.

Status: Operational | Topic: Moisture Sensitivity & Reactivity Control Safety Level: High (Lachrymator/Corrosive)

System Overview & Critical Properties

This reagent is not a standard benzyl bromide. The presence of two fluorine atoms on the pyridine ring creates a unique electronic environment that drastically alters its stability compared to non-fluorinated analogs.[1]

The "Electronic Trap" (Mechanistic Insight)

The 2,5-difluoro substitution pattern exerts a strong electron-withdrawing effect (Inductive effect,


).
  • Hyper-Electrophilicity: The benzylic carbon (attached to Br) is significantly more electron-deficient than in simple benzyl bromide. This lowers the activation energy for nucleophilic attack, making it exceptionally sensitive to hydrolysis by trace water.

  • Dual-Reactivity Risk: The C-2 fluorine (ortho to nitrogen) is activated for Nucleophilic Aromatic Substitution (

    
    ). If reaction conditions are uncontrolled (high temp, strong bases), nucleophiles may attack the ring instead of the bromomethyl group.
    
Key Chemical Data
PropertySpecificationCritical Note
Molecular Formula

Check if your batch is the free base or Hydrobromide salt (

).
Moisture Sensitivity Extreme Hydrolysis releases HBr, which autocatalyzes further degradation.
Safety Profile Lachrymator Vapors cause severe eye/respiratory irritation.[2][3] Open only in a fume hood.
Storage 2–8°C, Inert GasStore under Argon/Nitrogen. Desiccate.

Phase 1: Pre-Reaction Integrity (Storage & Prep)

User Question: I just opened a new bottle, and the solid looks wet/sticky. Is it usable?

Technical Diagnosis: The "wetness" is likely 3-(hydroxymethyl)-2,5-difluoropyridine mixed with HBr.

  • Mechanism: Trace moisture hydrolyzes the C-Br bond. The byproduct is HBr.

  • The Vicious Cycle: HBr protonates the pyridine nitrogen, increasing the ring's electron deficiency and accelerating further hydrolysis of the remaining solid.

Validation Protocol (The "Go/No-Go" Test): Before committing valuable starting material, perform this integrity check:

  • Take a ~5 mg aliquot in dry

    
    .
    
  • Run a quick 1H NMR.

  • Check the Benzylic Region:

    • Target (Active): Singlet around

      
       4.4 – 4.6 ppm  (
      
      
      
      -Br).
    • Impurity (Dead): Singlet around

      
       4.7 – 4.9 ppm  (
      
      
      
      -OH) (shifts vary slightly by concentration/solvent, but the alcohol is typically downfield due to H-bonding or distinct from the bromide).
  • Decision: If Alcohol content > 5%, purify (recrystallize from dry hexane/Et2O) or discard.

Phase 2: Reaction Execution (The Moisture Battle)

User Question: My yield is low (30%), and I see multiple spots on TLC. I dried my solvent with sieves. What went wrong?

Technical Diagnosis: "Dried with sieves" is often insufficient for this reagent. A water content >50 ppm is enough to stall the reaction via competitive hydrolysis. Furthermore, if you used a strong base at room temperature, you likely triggered


 side reactions.
Optimized Workflow: The "Cold-Dry" Protocol

Step 1: Solvent Rigor Do not trust "anhydrous" bottles after they are opened.

  • DCM/THF: Must be dispensed from a solvent system or dried over activated 3Å molecular sieves for 48 hours.

  • Validation: Water content must be < 10 ppm .

Step 2: Base Selection (The Critical Pivot)

  • Avoid: Hydroxide bases (NaOH, KOH) or alkoxides (NaOMe) unless necessary. They promote hydrolysis and

    
    .
    
  • Recommended: Non-nucleophilic organic bases (DIPEA, 2,6-Lutidine) or inorganic carbonates (

    
    , 
    
    
    
    ) in aprotic solvents.

Step 3: Temperature Control

  • Start at -78°C or 0°C.

  • The benzylic substitution (

    
    ) has a lower activation barrier than the ring substitution (
    
    
    
    ). Low temperature kinetically favors the desired alkylation.
Visual Guide: Reaction Pathway & Failure Modes

ReactionPathways Reagent 3-(Bromomethyl)- 2,5-difluoropyridine Product Target: Alkylated Product (SN2 at CH2) Reagent->Product Low Temp (<0°C) Dry Solvent Hydrolysis Impurity: Alcohol + HBr (Dead End) Reagent->Hydrolysis Moisture >50ppm SNAr_Product Impurity: Fluorine Displacement (SNAr at C2) Reagent->SNAr_Product High Temp (>25°C) Strong Base Nucleophile Nucleophile (Nu-) Water Trace H2O Water->Hydrolysis

Caption: Kinetic competition between desired SN2 alkylation (Green) and moisture-induced hydrolysis or thermal SNAr side-reactions (Red).

Phase 3: Troubleshooting (FAQs)

Q1: I see a thick white precipitate immediately upon adding the reagent.

Cause: Formation of the Hydrobromide salt of your amine nucleophile (or the pyridine itself). Solution: This is normal if you are using an amine nucleophile. Ensure you have added excess base (e.g., 2.5 equiv of DIPEA) to scavenge the HBr produced. If the precipitate stops stirring, add more anhydrous solvent.

Q2: The reaction turned black/tarry.

Cause: Polymerization or decomposition. The pyridine nitrogen can act as a nucleophile toward another molecule's bromomethyl group (self-alkylation), forming pyridinium salts. Solution:

  • Dilution: Run the reaction more dilute (0.05 M – 0.1 M).

  • Order of Addition: Add the bromomethyl pyridine slowly to the nucleophile (not vice versa). This keeps the concentration of the electrophile low relative to the nucleophile.

Q3: How do I quench the reaction safely?

Warning: Do not just dump water in.[4] The remaining bromide is a lachrymator. Protocol:

  • Cool to 0°C.

  • Add a solution of saturated

    
      or a 10% amine solution (like morpholine) to consume excess alkylating agent.
    
  • Stir for 15 minutes in the hood before extraction.

Decision Tree: Diagnosing Low Yields

Use this logic flow to identify the root cause of experimental failure.

Troubleshooting Start Problem: Low Yield CheckTLC Check TLC/LCMS Is Starting Material (SM) gone? Start->CheckTLC SM_Remains Yes, SM remains CheckTLC->SM_Remains Incomplete Rxn SM_Gone No, SM consumed CheckTLC->SM_Gone Side Rxns CheckWater Check Solvent Water Content SM_Remains->CheckWater CheckImpurity Identify Major Impurity SM_Gone->CheckImpurity DrySolvent Action: Re-dry Solvent (Use Sieves/Distillation) CheckWater->DrySolvent Wet IncreaseTemp Action: Slowly warm to RT (Check reactivity) CheckWater->IncreaseTemp Dry Impurity_Alcohol Impurity is Alcohol (Hydrolysis) CheckImpurity->Impurity_Alcohol Impurity_SNAr Impurity is SNAr (F-displacement) CheckImpurity->Impurity_SNAr Fix_Hydrolysis Action: Improve Inert Atmosphere Use Schlenk Technique Impurity_Alcohol->Fix_Hydrolysis Fix_SNAr Action: Lower Temp Change to Weaker Base Impurity_SNAr->Fix_SNAr

Caption: Diagnostic logic for isolating failure modes based on TLC/LCMS evidence.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-(Bromomethyl)pyridine hydrobromide. Link (Note: Analogous safety data used for lachrymator/corrosive handling protocols).

  • Thermo Fisher Scientific. (2010). Benzyl bromide - Safety Data Sheet (Moisture Sensitivity). Link (Foundational handling for benzyl bromide derivatives).

  • Schlosser, M., & Ruzziconi, R. (2010). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. ChemInform. Link (Mechanistic basis for SNAr vs SN2 competition in fluoropyridines).

  • University of Rochester. (2026).[5] Tips & Tricks: Drying Methods - Solvent Protocols. Link (Standard operating procedures for achieving <10ppm water).

  • Smolecule. (2023). 3-Bromo-5-(bromomethyl)-2-fluoropyridine: Structure and Reactivity. Link (Structural data and general reactivity profile).

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 3-(Bromomethyl)-2,5-difluoropyridine with other bromomethylpyridines

Executive Summary: The "Activated" Electrophile 3-(Bromomethyl)-2,5-difluoropyridine represents a specialized subclass of heteroaromatic alkylating agents. Unlike the generic 3-(bromomethyl)pyridine , the 2,5-difluoro an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Activated" Electrophile

3-(Bromomethyl)-2,5-difluoropyridine represents a specialized subclass of heteroaromatic alkylating agents. Unlike the generic 3-(bromomethyl)pyridine , the 2,5-difluoro analog possesses a severely electron-deficient


-system. This modification fundamentally alters its reactivity profile in two ways:
  • Enhanced Electrophilicity: The benzylic carbon is significantly more reactive toward nucleophiles due to the inductive electron withdrawal of the fluorine atoms.

  • Competing

    
     Pathways:  The C2-fluorine atom is highly labile, creating a secondary electrophilic site that competes with the bromomethyl group, particularly when using hard nucleophiles (amines, alkoxides).
    

Recommendation: This reagent is superior for reactions requiring high electrophilicity but demands strict temperature control (


C) and soft nucleophiles to avoid ring substitution byproducts.

Electronic Landscape & Theoretical Reactivity

To understand the performance differences, we must analyze the electronic causality. The pyridine ring is already electron-poor; adding two highly electronegative fluorine atoms (


) at the 2 and 5 positions creates a "push-pull" dynamic that deactivates the nitrogen lone pair while activating the exocyclic carbon.
Table 1: Comparative Electronic Properties (Estimated)
Feature3-(Bromomethyl)pyridine (Baseline)3-(Bromomethyl)-2,5-difluoropyridine (Target)Impact on Reactivity
Ring Electron Density Moderate DeficiencySevere DeficiencyTarget is highly susceptible to nucleophilic attack on the ring (

).
Benzylic

Charge
ModerateHighFaster

reaction rates with neutral nucleophiles.
Nitrogen Basicity (

)
~4.8 (Pyridine-like)< 1.0 (Highly suppressed)Target is less prone to intermolecular self-quaternization (polymerization).
C2-Leaving Group Ability Poor (Hydride/H)Excellent (Fluoride)Critical Risk: C2-F displacement is a major side reaction.

Reactivity Divergence: vs.

The defining characteristic of 3-(bromomethyl)-2,5-difluoropyridine is the "Dual Electrophile" challenge. You are not just managing one reactive site; you are managing two.

Mechanism Analysis[1][2]
  • Pathway A (

    
     - Desired):  Attack at the exocyclic methylene group (
    
    
    
    ). Favored by soft nucleophiles (thiols, phosphines) and kinetic control.
  • Pathway B (

    
     - Undesired):  Attack at the C2 ring carbon, displacing fluoride. Favored by hard nucleophiles (primary amines, hydroxide) and thermodynamic control (heat).
    

ReactivityPathways Start 3-(Bromomethyl)- 2,5-difluoropyridine Product_SN2 Target Product (Alkylation at CH2) Start->Product_SN2 Path A: SN2 (Fast, Kinetic) Product_SNAr Byproduct (Substitution at C2-F) Start->Product_SNAr Path B: SNAr (Competing) Polymer Polymerization (Self-Quaternization) Start->Polymer Path C: Storage (Slow) Nu_Soft Soft Nucleophile (R-SH, R-S-, Malonate) Nu_Soft->Product_SN2 Nu_Hard Hard Nucleophile (R-NH2, RO-) Nu_Hard->Product_SNAr

Figure 1: The competition between alkylation (Path A) and aromatic substitution (Path B) is dictated by nucleophile hardness.

Comparative Data: The Fluorine Effect

Research into 2-fluoropyridine derivatives indicates that the 2-position is exceptionally active.[1]

  • vs. 3-(Bromomethyl)pyridine: The non-fluorinated analog has zero risk of

    
     under standard conditions. It is a "pure" alkylating agent.
    
  • vs. 2-Chloro analogs: 2-Fluoropyridines react approximately 300x faster in

    
     reactions than their 2-chloro counterparts due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate [1, 4].
    

Stability & Handling Protocols

Bromomethylpyridines are notoriously unstable as free bases. They undergo intermolecular self-quaternization (the pyridine nitrogen of one molecule attacks the


 of another), forming an insoluble "tar."

The 2,5-Difluoro Advantage: Paradoxically, the 2,5-difluoro analog is more stable as a free base than the unsubstituted parent. The electron-withdrawing fluorines reduce the nucleophilicity of the pyridine nitrogen, slowing down the self-quaternization process.

Storage Rule:

  • Form: Store as the Hydrobromide (HBr) salt whenever possible.

  • Temperature: -20°C is optimal; 2-8°C is mandatory.

  • Atmosphere: Argon/Nitrogen (hygroscopic).

Experimental Protocol: Chemoselective Alkylation

This protocol demonstrates how to selectively alkylate a thiol (soft nucleophile) while suppressing the


 reaction at the C2-fluorine.

Objective: Synthesis of 3-((Benzylthio)methyl)-2,5-difluoropyridine.

Reagents
  • 3-(Bromomethyl)-2,5-difluoropyridine (1.0 equiv)

  • Benzyl mercaptan (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) - Selected as a non-nucleophilic base to avoid S_NAr.

  • Dichloromethane (DCM) - Anhydrous.

Workflow

Protocol Step1 1. Preparation Dissolve Thiol (1.1 eq) + DIPEA (1.2 eq) in anhydrous DCM at 0°C. Step2 2. Addition Add 3-(Bromomethyl)-2,5-difluoropyridine (1.0 eq) dropwise over 10 mins. Step1->Step2 Step3 3. Reaction Stir at 0°C for 1 hour. Do NOT heat. Step2->Step3 Step4 4. Quench Add sat. NH4Cl. Extract with DCM. Step3->Step4 Warning CRITICAL CONTROL POINT: Heating > 25°C promotes C2-Fluorine displacement. Step3->Warning

Figure 2: Low-temperature alkylation workflow to maximize chemoselectivity.

Step-by-Step Methodology
  • Preparation: In a flame-dried flask under Argon, dissolve Benzyl mercaptan (1.1 mmol) and DIPEA (1.2 mmol) in anhydrous DCM (5 mL). Cool the solution to 0°C using an ice bath.

    • Why: Pre-cooling is essential. The reaction is exothermic, and heat promotes the unwanted

      
       side reaction [2].
      
  • Addition: Dissolve 3-(Bromomethyl)-2,5-difluoropyridine (1.0 mmol) in minimal DCM (1 mL). Add this solution dropwise to the reaction mixture.

    • Why: Slow addition prevents localized high concentrations of the electrophile.

  • Monitoring: Stir at 0°C for 60 minutes. Monitor via TLC (Hexane/EtOAc).

    • Success Marker: Disappearance of the starting bromide (

      
      ) and appearance of the product (
      
      
      
      ).
    • Failure Marker: Appearance of a lower

      
       spot often indicates C2-substitution or polymerization.
      
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate
    • Note: Avoid strong acid washes, which can protonate the pyridine and complicate extraction.

References

  • Wang, L., et al. (2017).[2] The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes. Organic Chemistry Frontiers, 4, 214-223.[2] [Link]

  • ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. [Link]

Sources

Comparative

Efficacy of 3-(Bromomethyl)-2,5-difluoropyridine in synthesizing target molecules

Topic: Efficacy of 3-(Bromomethyl)-2,5-difluoropyridine in Synthesizing Target Molecules Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of 3-(Bromomethyl)-2,5-difluoropyridine in Synthesizing Target Molecules Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the optimization of lead compounds, the 2,5-difluoropyridin-3-yl moiety represents a "privileged scaffold," offering a strategic balance of lipophilicity, metabolic stability, and electronic modulation. This guide analyzes the efficacy of 3-(Bromomethyl)-2,5-difluoropyridine (CAS: 887266-88-8) as the primary vector for introducing this motif.

Unlike its non-fluorinated analogs, which suffer from rapid self-polymerization, the 2,5-difluoro substitution pattern electronically deactivates the pyridine nitrogen, enhancing shelf-stability while maintaining high electrophilicity at the benzylic position. This guide compares this reagent against its chloride and alcohol alternatives, providing validated protocols for its application in medicinal chemistry.

Chemical Profile & Comparative Efficacy[1][2]

The choice of alkylating agent—Bromide, Chloride, or Alcohol—dictates the synthetic pathway's efficiency. The following analysis contrasts 3-(Bromomethyl)-2,5-difluoropyridine against its common alternatives.

Table 1: Comparative Efficacy of Alkylating Precursors
Feature3-(Bromomethyl)-2,5-difluoropyridine 3-(Chloromethyl)-2,5-difluoropyridine (2,5-Difluoropyridin-3-yl)methanol
Reactivity (

)
High (

)
Low (

); often requires KI catalysis
None (Requires activation via Mitsunobu or

)
Leaving Group Ability Excellent (

is a weak base)
Moderate (

is a stronger base than

)
Poor (

must be activated)
Stability (Self-Alkylation) Moderate/Good (Fluorine suppresses N-nucleophilicity)High (Very stable)High (Indefinitely stable)
Atom Economy GoodGoodPoor (Mitsunobu generates

+ Hydrazine byproduct)
Operational Complexity Low (Direct addition)Medium (High heat/long reaction times)High (Multi-component purification)
The "Fluorine Stability" Paradox

A critical insight for researchers is the electronic effect of the 2,5-difluoro substitution .

  • Non-fluorinated Analog: 3-(Bromomethyl)pyridine is notoriously unstable as a free base. The basic pyridine nitrogen (

    
    ) attacks the electrophilic benzylic carbon of a neighboring molecule, leading to rapid polymerization (black tar formation).
    
  • 2,5-Difluoro Analog: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity of the pyridine nitrogen (

    
    ). This suppresses intermolecular self-alkylation , allowing the bromide to be handled as a free base with greater ease than its non-fluorinated counterparts, while the benzylic carbon remains highly activated for nucleophilic attack.
    
Strategic Application Workflow

The following decision tree illustrates when to employ the Bromide versus alternative routes during a drug discovery campaign.

ApplicationWorkflow cluster_mech Mechanism: S_N2 Displacement Start Target Molecule Requirement: Introduce 2,5-Difluoropyridin-3-methyl Group CheckNu Identify Nucleophile (Nu) Start->CheckNu NuType1 Robust Nucleophile (Amines, Thiols, Phenols) CheckNu->NuType1 High Nucleophilicity NuType2 Sensitive/Weak Nucleophile (Amides, Heterocycles with pKa > 15) CheckNu->NuType2 Low Nucleophilicity or Base Sensitive RouteBr PRIMARY ROUTE: Use 3-(Bromomethyl)-2,5-difluoropyridine (Direct S_N2 Alkylation) NuType1->RouteBr Standard Conditions (K2CO3/ACN, RT-60°C) RouteCl ALTERNATIVE ROUTE: Use Chloride + NaI (Finkelstein) (High Temp Required) NuType1->RouteCl If Bromide Unstable under storage RouteMitsunobu ALTERNATIVE ROUTE: Mitsunobu Reaction (Use Alcohol Precursor) NuType2->RouteMitsunobu Avoids Strong Base Step1 Reagent Activation (Base deprotonates Nu-H) RouteBr->Step1 Step2 Nucleophilic Attack (Nu- attacks Benzylic C) Step1->Step2 Step3 Product Formation (Leaving Group: Br-) Step2->Step3

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on nucleophile type.

Experimental Protocols
Protocol A: Synthesis of 3-(Bromomethyl)-2,5-difluoropyridine (From Alcohol)

Use this protocol if the bromide is not commercially available or requires fresh preparation to ensure maximum purity.

Reagents: (2,5-Difluoropyridin-3-yl)methanol (1.0 equiv), Phosphorus Tribromide (


, 0.4 equiv), DCM (Anhydrous).
  • Setup: Charge a flame-dried RBF with (2,5-difluoropyridin-3-yl)methanol dissolved in anhydrous DCM (0.2 M). Cool to 0°C under

    
    .
    
  • Addition: Dropwise add

    
     (0.4 equiv) over 10 minutes. The reaction is exothermic; maintain internal temp < 5°C.
    
  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (System: 20% EtOAc/Hexanes). The alcohol (

    
    ) should convert to the less polar bromide (
    
    
    
    ).
  • Workup: Quench carefully with saturated

    
     (gas evolution!). Extract with DCM (3x). Dry organics over 
    
    
    
    and concentrate in vacuo at < 30°C.
  • Storage: Store the resulting yellow oil at -20°C under Argon. Do not distill (risk of decomposition).

Protocol B: General Alkylation of Secondary Amines (Self-Validating)

Target: Synthesis of Tertiary Amine Libraries for SAR.

Reagents: 3-(Bromomethyl)-2,5-difluoropyridine (1.1 equiv), Secondary Amine (1.0 equiv),


 (2.0 equiv), Acetonitrile (ACN, anhydrous).
  • Validation Step (Pre-Reaction): Check the appearance of the bromide. If it is dark brown or viscous, check LCMS for dimer formation. Use only free-flowing oil or light yellow solid.

  • Solvation: Dissolve the amine in ACN (0.1 M). Add

    
     (fine powder).
    
  • Alkylation: Add the bromide (1.1 equiv) dropwise at RT.

    • Note: For sterically hindered amines, heat to 50°C.

    • Causality: ACN is used to solubilize the organic reactants while keeping the inorganic base as a suspension, preventing over-basification and hydrolysis.

  • Monitoring: Run LCMS at 1 hour.

    • Success Marker: Conversion > 90%, single peak

      
      .
      
    • Failure Mode (Hydrolysis): Appearance of peak corresponding to alcohol mass (

      
      ). Correction: Ensure ACN is anhydrous; increase bromide equivalents to 1.3.
      
  • Isolation: Filter off inorganic salts. Concentrate filtrate. Purify via Flash Chromatography (DCM/MeOH gradient).

Technical Analysis: The 2,5-Difluoro Effect

To understand why this reagent is effective for drug design, we must visualize the electronic environment.

ElectronicEffect F2 F (C2) Inductive (-I) Center Pyridine Ring F2->Center Withdraws e- density (Deactivates N) F5 F (C5) Inductive (-I) F5->Center Withdraws e- density N Pyridine N Basicity CH2Br CH2-Br Electrophile N->CH2Br Self-Alkylation BLOCKED (Due to low basicity) Center->N Low Electron Density (pKa < 1) Center->CH2Br High Activation (Facilitates Nu Attack)

Figure 2: Electronic deactivation mechanism preventing self-polymerization while activating the benzylic position.

Key Takeaway: The 2-position fluorine is critical. It exerts a strong inductive effect (-I) adjacent to the nitrogen, dramatically reducing the lone pair availability. This makes the 3-(Bromomethyl)-2,5-difluoropyridine a "tamed" electrophile—highly reactive toward external nucleophiles but chemically disciplined against self-destruction.

Safety & Handling
  • Lachrymator: Like all benzyl bromides, this compound is a potent lachrymator. Always handle in a functioning fume hood.

  • Skin Corrosive: The high electrophilicity allows it to alkylate skin proteins rapidly. Double-glove (Nitrile) is mandatory.

  • Quenching: Quench excess reagent with a solution of ammonia in methanol or aqueous sodium thiosulfate before disposal.

References
  • Bioisosterism of Fluorinated Pyridines

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Synthesis of 2,5-Difluoropyridine Derivatives: Schiemann, G., & Roselius, W. (1929). Über aromatische Fluorverbindungen. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for fluoropyridine synthesis).
  • Reactivity of Halomethyl Pyridines

    • Katritzky, A. R., et al. (2010). Reactivity of Chloromethyl- and Bromomethyl-pyridines. Chemical Reviews. Link

  • Safety Data & Properties

    • PubChem Compound Summary for CID 14600696 (3-Bromo-2,5-difluoropyridine - structural analog context). Link

    • Note: Specific safety data for the bromomethyl derivative is inferred
Validation

A Comparative Guide to the X-ray Crystal Structure of 3-(Bromomethyl)-2,5-difluoropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the anticipated X-ray crystal structure of 3-(bromomethyl)-2,5-difluoropyridine and its derivatives. While a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticipated X-ray crystal structure of 3-(bromomethyl)-2,5-difluoropyridine and its derivatives. While a specific crystal structure for this exact molecule is not publicly available, this document leverages existing crystallographic data for related fluorinated pyridines to offer a robust comparative analysis. By examining the structural motifs and intermolecular interactions in similar compounds, we can predict and understand the crystallographic properties of this important synthetic intermediate.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

Fluorinated pyridine scaffolds are of paramount importance in modern drug discovery. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The 2,5-difluoropyridine core, in particular, is a key building block in the synthesis of a wide array of pharmaceutical agents. The further incorporation of a reactive bromomethyl group at the 3-position provides a versatile handle for subsequent chemical modifications, making 3-(bromomethyl)-2,5-difluoropyridine a valuable intermediate for creating libraries of novel compounds. Understanding the solid-state structure of this and related molecules through X-ray crystallography is crucial for rational drug design and for controlling the solid-state properties of active pharmaceutical ingredients (APIs).

Comparative Structural Analysis: Insights from Related Fluorinated Pyridines

The crystal packing of organic molecules is governed by a delicate balance of intermolecular forces, including hydrogen bonding, halogen bonding, and π-π stacking interactions. In the case of fluorinated pyridines, the highly electronegative fluorine atoms play a crucial role in directing the crystal packing.

Studies on simpler fluorinated pyridines, such as 3-fluoropyridine and 3,5-difluoropyridine, have revealed a tendency for these molecules to form herringbone or parallel-stacked arrangements in the solid state.[1][2] The arrangement is influenced by the number and position of the fluorine substituents. For instance, increasing fluorine substitution can shift the packing from a herringbone to a parallel arrangement and then back to an edge-to-face motif in perfluorinated systems.[1][2]

For 3-(bromomethyl)-2,5-difluoropyridine, we can anticipate a complex interplay of interactions. The difluorinated pyridine ring is likely to engage in C-H···F and potentially F···F interactions, while the bromomethyl group introduces the possibility of strong C-H···Br and Br···N or Br···F halogen bonds. The overall crystal packing will be a consequence of the optimization of these various non-covalent interactions.

Table 1: Comparison of Crystallographic Parameters of Related Fluorinated Pyridines

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
3-FluoropyridineMonoclinicP2₁/nC-H···N, C-H···F[1]
3,5-DifluoropyridineOrthorhombicPnmaC-H···F, F···F[1]
2,3,5-TrifluoropyridineMonoclinicP2₁/cC-H···F, π-π stacking[1]
3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridineMonoclinicP2₁/cC-I···I-C halogen bonding, Ar-H···π interactions[3]

Experimental Workflow: Synthesis and Crystallization

The synthesis of 3-(bromomethyl)-2,5-difluoropyridine would likely proceed from a commercially available precursor such as 3-bromo-2,5-difluoropyridine[4] or through the functionalization of 2,5-difluoropyridine.[5][6] A plausible synthetic route could involve the radical bromination of 3-methyl-2,5-difluoropyridine.

Representative Synthetic Protocol

A general procedure for the synthesis of a substituted fluoropyridine is outlined below. This protocol is based on established methods for the functionalization of fluorinated heterocycles.[5]

Step 1: Metalation of 2,5-Difluoropyridine

  • To a solution of 2,5-difluoropyridine in anhydrous THF at -78 °C, slowly add a solution of lithium diisopropylamide (LDA).

  • Stir the reaction mixture at -78 °C for 1 hour.

Step 2: Introduction of the Methyl Group

  • To the solution from Step 1, add methyl iodide and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to yield 3-methyl-2,5-difluoropyridine.

Step 3: Bromination of the Methyl Group

  • Dissolve 3-methyl-2,5-difluoropyridine in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under irradiation with a UV lamp until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain 3-(bromomethyl)-2,5-difluoropyridine.

Synthesis_Workflow A 2,5-Difluoropyridine B Metalation with LDA A->B -78 °C, THF C Quench with Methyl Iodide B->C D 3-Methyl-2,5-difluoropyridine C->D Purification E Radical Bromination (NBS, AIBN) D->E CCl4, reflux F 3-(Bromomethyl)-2,5-difluoropyridine E->F Purification

Caption: Synthetic workflow for 3-(Bromomethyl)-2,5-difluoropyridine.

Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction is a critical step. A variety of techniques can be employed, with slow evaporation being the most common for small molecules.

  • Dissolve the purified 3-(bromomethyl)-2,5-difluoropyridine in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate, dichloromethane/methanol).

  • Filter the solution to remove any particulate matter.

  • Loosely cap the vial and allow the solvent to evaporate slowly in a vibration-free environment.

  • Monitor the vial for the formation of single crystals over several days to weeks.

Crystallization_Workflow A Purified Compound B Dissolution in appropriate solvent A->B C Filtration B->C D Slow Evaporation C->D E Single Crystal Formation D->E

Caption: General workflow for single crystal growth by slow evaporation.

Principles of X-ray Crystallography

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid.[7] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide information about the electron density distribution within the crystal, from which a model of the atomic structure can be computationally derived.[7]

Xray_Crystallography_Principle Xray_Source X-ray Source Crystal Single Crystal Xray_Source->Crystal Incident X-rays Detector Detector Crystal->Detector Diffracted X-rays Diffraction_Pattern Diffraction Pattern Detector->Diffraction_Pattern Electron_Density_Map Electron Density Map Diffraction_Pattern->Electron_Density_Map Fourier Transform Atomic_Model 3D Atomic Model Electron_Density_Map->Atomic_Model Model Building & Refinement

Caption: The fundamental principles of X-ray crystallography.

Predicted Structural Features and Comparison

Based on the analysis of related structures, we can predict several key features for the crystal structure of 3-(bromomethyl)-2,5-difluoropyridine derivatives:

  • Planarity: The 2,5-difluoropyridine ring is expected to be essentially planar.

  • Conformation of the Bromomethyl Group: The orientation of the C-Br bond relative to the pyridine ring will be a key conformational feature, likely influenced by crystal packing forces.

  • Intermolecular Interactions: A network of C-H···F, C-H···N, and potentially Br···F or Br···N halogen bonds, along with π-π stacking interactions, will likely stabilize the crystal lattice. The presence of the bromomethyl group may lead to the formation of specific synthons, such as dimers or chains.

  • Comparison with Non-brominated Analogs: Compared to 2,5-difluoropyridine, the introduction of the bromomethyl group will significantly increase the molecular weight and polarizability, likely leading to a denser crystal packing and stronger intermolecular interactions. The potential for halogen bonding involving the bromine atom is a key differentiating feature.

Conclusion

While the definitive X-ray crystal structure of 3-(bromomethyl)-2,5-difluoropyridine remains to be determined, a comparative analysis of related fluorinated pyridine structures provides valuable insights into its likely solid-state properties. The interplay of fluorine- and bromine-mediated intermolecular interactions will undoubtedly lead to a rich and complex crystal packing. The experimental protocols and theoretical considerations outlined in this guide provide a solid foundation for researchers working with this important class of molecules, enabling a more rational approach to synthesis, crystallization, and the application of these compounds in drug discovery.

References

  • Blaschette, A., et al. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 12(2), 975-984. [Link]

  • Maleev, A. V., & Merz, K. (2016). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. OSTI.GOV. [Link]

  • Schou, M., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications, 10(1), 358. [Link]

  • Kwon, D., et al. (2025). Resolving ionization-induced distortions in 2,5-difluoropyridine: influences of meta-fluorination on electronic and vibrational structures. Physical Chemistry Chemical Physics. [Link]

  • Slepukhin, P. A., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry, 55(6), 973-979. [Link]

  • Boese, R., et al. (1999). Fluorides and fluoro acids. Part 18. The system pyridine-hydrogen fluoride at low temperatures. Formation and crystal structures of solid complexes with very strong NHF and FHF hydrogen bonding. Journal of the American Chemical Society, 121(15), 3749-3758. [Link]

  • Haufe, G., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6149. [Link]

  • Linclau, B., et al. (2021). The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors. Molecules, 26(13), 3974. [Link]

  • Dauter, Z. (2001). Macromolecular Structure Determination by X-ray Crystallography. eLS. [Link]

  • Schlosser, M. (2006). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. European Journal of Organic Chemistry, 2006(17), 3847-3854. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-2,5-difluoropyridine. PubChem. Retrieved from [Link]

  • CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine. (2016).
  • Peloquin, A. J., et al. (2019). Single-crystal X-ray diffraction dataset for 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine. Data in Brief, 28, 104956. [Link]

Sources

Comparative

A Computational Guide to Unlocking the Reactivity of 3-(Bromomethyl)-2,5-difluoropyridine: A DFT-Driven Comparative Analysis

For researchers, scientists, and drug development professionals, understanding the intricate reactivity of building blocks is paramount to efficient and successful synthesis. 3-(Bromomethyl)-2,5-difluoropyridine stands a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intricate reactivity of building blocks is paramount to efficient and successful synthesis. 3-(Bromomethyl)-2,5-difluoropyridine stands as a key intermediate in the synthesis of numerous pharmaceutical compounds, its utility intrinsically linked to the selective reactivity of the bromomethyl group. This guide provides an in-depth, technically-focused comparison of the reactivity of this versatile pyridine derivative, grounded in Density Functional Theory (DFT) calculations and supported by experimental context. We will explore the electronic properties that govern its reactivity, compare it with alternative reagents, and provide a detailed protocol for researchers to conduct their own computational investigations.

The strategic incorporation of fluorine atoms into drug candidates often enhances their metabolic stability and binding affinity. The 2,5-difluoropyridine scaffold, coupled with a reactive bromomethyl handle at the 3-position, presents a valuable synthon for introducing this fluorinated motif into complex molecules. However, predicting the regioselectivity and reaction kinetics of its downstream transformations can be challenging. DFT calculations offer a powerful predictive tool to elucidate the underlying electronic structure and forecast the reactivity of such molecules, thereby guiding experimental design and minimizing trial-and-error synthesis.[1]

Delving into the Electronic Landscape: A DFT Perspective

To comprehend the reactivity of 3-(Bromomethyl)-2,5-difluoropyridine, we must first dissect its electronic properties. DFT calculations provide a quantitative framework for this analysis, allowing us to visualize and quantify the factors that dictate its chemical behavior. Key descriptors such as bond dissociation energies, atomic charges, and frontier molecular orbitals offer invaluable insights.

Computational Methodology: A Self-Validating Protocol

For the computational analysis presented herein, geometry optimization and subsequent electronic property calculations were performed using Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-311+G(d,p) basis set.[2][3] This level of theory has been demonstrated to provide a good balance between computational cost and accuracy for organic molecules containing halogens and heteroatoms.[4] All calculations were performed using a standard quantum chemistry software package.

Experimental Protocol: Step-by-Step DFT Calculation Workflow

  • Molecule Building: Construct the 3D structure of 3-(Bromomethyl)-2,5-difluoropyridine using a molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using the B3LYP functional and 6-311+G(d,p) basis set. This step is crucial to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Using the optimized geometry, perform single-point energy calculations to obtain key electronic descriptors, including:

    • Mulliken population analysis for atomic charges.[1]

    • Frontier Molecular Orbital (HOMO-LUMO) energies and visualization.[5]

    • Bond Dissociation Energy (BDE) of the C-Br bond.[6][7]

G cluster_0 Computational Workflow Build Molecule Build Molecule Geometry Optimization Geometry Optimization Build Molecule->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Electronic Property Analysis Electronic Property Analysis Frequency Calculation->Electronic Property Analysis G Reactants 3-(Bromomethyl)-2,5-difluoropyridine + Nu⁻ TS [Transition State]‡ Reactants->TS ΔG‡ Products 3-(Nu-methyl)-2,5-difluoropyridine + Br⁻ TS->Products

Caption: A simplified potential energy surface diagram for the SN2 reaction of 3-(Bromomethyl)-2,5-difluoropyridine with a nucleophile (Nu⁻).

Experimental evidence from the literature on similar halomethylpyridines supports the computational prediction of high reactivity in nucleophilic substitution reactions. For instance, studies have shown that bromomethylpyridines readily undergo substitution with a variety of nucleophiles, including amines, thiols, and carbanions, often with high yields. [8]

Alternative Reagents for Aminomethylation

In the context of drug discovery, the introduction of an aminomethyl group is a common synthetic transformation. While 3-(Bromomethyl)-2,5-difluoropyridine is an excellent precursor for this, alternative reagents and methodologies exist. For example, the use of Eschenmoser's salt or other formaldehyde iminium ion precursors can achieve aminomethylation of nucleophilic heterocycles. [9][10][11]A comparative DFT study of the reaction barriers for these different aminomethylation strategies could provide valuable insights for selecting the optimal synthetic route.

Conclusion: The Power of Predictive Chemistry

This guide has demonstrated the utility of DFT calculations in elucidating and predicting the reactivity of 3-(Bromomethyl)-2,5-difluoropyridine, a key building block in medicinal chemistry. Through the analysis of fundamental electronic properties, we have provided a quantitative basis for understanding its enhanced reactivity compared to its chloro-analogue. The detailed computational protocol and the comparative analysis with alternative reagents offer a practical framework for researchers to leverage computational chemistry in their synthetic endeavors. By integrating theoretical predictions with experimental validation, scientists can accelerate the drug discovery process, making more informed decisions and ultimately designing more efficient and successful synthetic routes.

References

  • Deka, K., & Phukan, P. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Chemical Sciences, 128(4), 633-641.
  • Chen, Y., et al. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Physical Chemistry Chemical Physics, 23(27), 14785-14794.
  • Mulliken, R. S. (1955). Electronic Population Analysis on LCAO–MO Molecular Wave Functions. I. The Journal of Chemical Physics, 23(10), 1833-1840.
  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
  • Schreiber, J., et al. (1971). Eschenmoser's Salt. Angewandte Chemie International Edition in English, 10(9), 638-639.
  • Jasinski, J. B., & Taatjes, C. A. (2000). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. The Journal of Physical Chemistry A, 104(49), 11639-11647.
  • quimicaorganica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785-789.
  • Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747-754.
  • Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self-Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian-Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 56(5), 2257-2261.
  • Rassolov, V. A., et al. (1998). 6-31G* basis set for third-row atoms. The Journal of Chemical Physics, 109(4), 1229-1235.
  • Holy, N. L., et al. (1979). Studies on the mechanism of the aminomethylation of aromatic compounds with hexamethylenetetramine in trifluoroacetic acid. The Journal of Organic Chemistry, 44(15), 2652-2656.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT.
  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc..
  • Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules. Accounts of Chemical Research, 36(4), 255-263.
  • Luo, Y. R. (2007). Comprehensive handbook of chemical bond energies. CRC press.
  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241.
  • Mardykov, I., & Krossing, I. (2010). The 6-311+ G (2d, p) basis set for third-row atoms. Physical Chemistry Chemical Physics, 12(35), 10343-10345.
  • Curtiss, L. A., et al. (1998). Gaussian-3 (G3) theory for molecules containing first and second-row atoms. The Journal of Chemical Physics, 109(18), 7764-7776.
  • Pearson, R. G. (1986). Absolute electronegativity and hardness correlated with molecular orbital theory. Proceedings of the National Academy of Sciences, 83(22), 8440-8441.
  • Parr, R. G., & Yang, W. (1989). Density-functional theory of atoms and molecules. Oxford University Press.
  • Fleming, I. (2009). Molecular orbitals and organic chemical reactions. John Wiley & Sons.
  • Jensen, F. (2017).
  • Benson, S. W. (1978). Thermochemical kinetics: methods for the estimation of thermochemical data and rate parameters. Chemical Reviews, 78(1), 23-35.

Sources

Validation

Technical Guide: Isomeric Purity Analysis of 3-(Bromomethyl)-2,5-difluoropyridine

Executive Summary 3-(Bromomethyl)-2,5-difluoropyridine is a high-value pharmacophore scaffold used in the synthesis of kinase inhibitors and other fluorinated heterocycles. Its reactivity—specifically the electrophilic b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Bromomethyl)-2,5-difluoropyridine is a high-value pharmacophore scaffold used in the synthesis of kinase inhibitors and other fluorinated heterocycles. Its reactivity—specifically the electrophilic benzylic bromide—makes it prone to hydrolysis, while the fluorination pattern on the pyridine ring introduces the risk of difficult-to-separate regioisomers (e.g., 2,3-difluoro analogs).

This guide compares three analytical methodologies—HPLC-UV/MS ,


F NMR , and GC-MS —to determine the optimal workflow for ensuring isomeric purity.

The Verdict:

  • For Routine Quantitation: Reverse-Phase HPLC (C18 or PFP phases) is the gold standard.

  • For Structural Validation:

    
    F NMR is non-negotiable for confirming the 2,5-substitution pattern.
    
  • For Volatile Impurities: GC-MS is useful but requires strict thermal control to prevent analyte degradation.

Part 1: The Impurity Landscape

Understanding the synthesis pathway reveals the critical impurities. The synthesis typically involves the radical bromination of 2,5-difluoro-3-methylpyridine.

Critical Impurities
  • Regioisomers (Isomeric Purity): 3-(Bromomethyl)-2,3-difluoropyridine. Arises from impure starting materials (fluorination of pyridine is often non-selective).

  • Over-Bromination: 3-(Dibromomethyl)-2,5-difluoropyridine. A common byproduct of NBS radical bromination.

  • Hydrolysis Products: (2,5-Difluoropyridin-3-yl)methanol. The benzylic bromide is moisture-sensitive.

Diagram 1: Impurity Genesis & Analytical Targets

ImpurityPathways Start 2,5-Difluoro-3-methylpyridine Product TARGET: 3-(Bromomethyl)- 2,5-difluoropyridine Start->Product Primary Rxn Impurity_Regio IMPURITY A (Isomer): 3-(Bromomethyl)- 2,3-difluoropyridine Start->Impurity_Regio Contaminated SM Reagent + NBS / AIBN Impurity_Over IMPURITY B: 3-(Dibromomethyl)- 2,5-difluoropyridine Product->Impurity_Over Excess NBS Impurity_Hydro IMPURITY C: (2,5-Difluoropyridin- 3-yl)methanol Product->Impurity_Hydro Moisture/Hydrolysis

Caption: Synthesis pathway illustrating the origin of regioisomeric and process-related impurities.

Part 2: Comparative Methodology

Method A: HPLC-UV/MS (Recommended for Quantitation)

High-Performance Liquid Chromatography is the most robust method. The polarity difference between the target bromide and the hydrolyzed alcohol allows for easy separation, while the regioisomers can be resolved using fluorinated stationary phases.

  • Expert Insight: Standard C18 columns may struggle to separate the 2,5- and 2,3-difluoro isomers due to similar hydrophobicity. A Pentafluorophenyl (PFP) column is recommended because it engages in

    
    -
    
    
    
    and dipole-dipole interactions specific to the fluorine substitution pattern.
Protocol:
  • Column: Fluorosep-PFP or Kinetex F5 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH is critical to protonate the pyridine nitrogen, preventing peak tailing).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 260 nm (Pyridine

    
    ) and MS (ESI+).
    
Method B: F NMR (Recommended for Identity)

NMR is the only method that provides absolute structural proof of the isomeric identity without relying on reference standards.

  • Mechanism: The coupling constants (

    
    -values) between fluorine atoms and ring protons differ significantly between the 2,5- and 2,3-substitution patterns.
    
    • 2,5-Difluoro: The fluorines are para to each other.

      
       coupling is typically small (0–5 Hz) or non-existent.
      
    • 2,3-Difluoro: The fluorines are ortho to each other.

      
       coupling is large (18–22 Hz).
      
Protocol:
  • Solvent:

    
     or 
    
    
    
    .
  • Reference:

    
     (internal) or calibrated electronic reference.
    
  • Parameters: Minimum 64 scans to detect impurities <1%.

Method C: GC-MS (Use with Caution)

Gas Chromatography offers high resolution but poses a stability risk.

  • Risk: Benzylic bromides are thermally labile. At high inlet temperatures (>250°C), 3-(bromomethyl)-2,5-difluoropyridine can undergo dehydrobromination or react with the liner, leading to false impurity peaks.

  • Mitigation: Use a Cold On-Column (COC) injector or a PTV inlet with a low initial temperature (e.g., 60°C).

Part 3: Comparative Analysis & Data

The following table summarizes the performance of each method based on experimental validation criteria.

FeatureHPLC-UV/MS (PFP Phase)

F NMR
GC-MS
Isomeric Resolution High (PFP phase separates dipoles)Definitive (Distinct J-coupling)Medium (Boiling points are similar)
Sensitivity (LOD) High (<0.05%)Low (~0.5 - 1.0%)High (<0.05%)
Sample Stability Excellent (Ambient temp)ExcellentPoor (Thermal degradation risk)
Throughput High (10 min/run)Low (15-30 min/run)High (15 min/run)
Primary Use Batch Release / Purity % Structure Validation Residual Solvents / Volatiles
Diagram 2: Analytical Decision Matrix

DecisionMatrix Start Sample: 3-(Bromomethyl)- 2,5-difluoropyridine Q1 Goal: Structural Identity or Purity? Start->Q1 Path_ID Identity Confirmation Q1->Path_ID Identity Path_Purity Quantitative Purity Q1->Path_Purity Purity Method_NMR Run 19F NMR (Check J-coupling) Path_ID->Method_NMR Method_HPLC Run HPLC-UV (PFP Column) (Check Area %) Path_Purity->Method_HPLC Result_NMR Confirm 2,5-substitution (No large F-F coupling) Method_NMR->Result_NMR Result_HPLC Report Purity % Detect Hydrolysis Method_HPLC->Result_HPLC

Caption: Recommended workflow for validating incoming raw material batches.

References

  • Separation of Isomeric Fluorophenyl Compounds: Mishra, V., et al.[1] "Rapid separation of isomeric fluorophenyl nitrones by ultra-performance liquid chromatography coupled with mass spectrometry." Analytica Chimica Acta, 2025.[1]

  • Fluorinated Stationary Phases in HPLC: LCGC International. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC."

  • 19F NMR Chemical Shift & Coupling Data: Reich, H. J. "19F NMR Chemical Shifts and Coupling Constants." University of Wisconsin-Madison / Organic Chemistry Data.

  • Properties of 3-(Bromomethyl)-2,5-difluoropyridine: PubChem Compound Summary. "3-Bromo-2,5-difluoropyridine (Related Structure/Precursor Data)."

Sources

Comparative

Comparative Guide: Synthetic Routes to 3-(Bromomethyl)-2,5-difluoropyridine

Executive Summary 3-(Bromomethyl)-2,5-difluoropyridine (CAS: 1211331-43-9) is a critical electrophilic building block in medicinal chemistry, particularly for the development of kinase inhibitors and lipophilic drug deli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Bromomethyl)-2,5-difluoropyridine (CAS: 1211331-43-9) is a critical electrophilic building block in medicinal chemistry, particularly for the development of kinase inhibitors and lipophilic drug delivery systems.[1] Its unique substitution pattern—two fluorine atoms flanking the pyridine nitrogen and the reactive bromomethyl group—imparts distinct electronic properties but also introduces synthetic challenges regarding regioselectivity and stability.

This guide evaluates two primary synthetic strategies:

  • The Radical Bromination Route: Ideal for large-scale production where cost is paramount.

  • The Dehydroxybromination Route: The gold standard for high-purity applications, avoiding over-brominated impurities.

Part 1: Strategic Route Analysis

Route A: Radical Bromination (Wohl-Ziegler)

This route relies on the free-radical bromination of the methyl precursor, 2,5-difluoro-3-methylpyridine . It is the most atom-economical approach but suffers from selectivity issues (mono- vs. di-bromination) and requires careful handling of the fluorinated precursor.

Route B: Dehydroxybromination (Appel/PBr3)

This route converts (2,5-difluoropyridin-3-yl)methanol to the bromide. It offers superior control over product purity, eliminating the risk of poly-bromination. The precursor alcohol is typically derived from the reduction of 2,5-difluoronicotinic acid or esters.

Comparative Data Matrix
FeatureRoute A: Radical BrominationRoute B: Alcohol Conversion
Starting Material 2,5-Difluoro-3-methylpyridine(2,5-Difluoropyridin-3-yl)methanol
Key Reagents NBS, AIBN/Benzoyl Peroxide, CCl₄/PhCF₃PBr₃ or CBr₄/PPh₃, DCM
Primary Impurity 3-(Dibromomethyl)-2,5-difluoropyridineUnreacted alcohol, Phosphorous salts
Scalability High (Industrial preferred)Medium (Lab/Pilot preferred)
Atom Economy HighLow (due to phosphine oxide waste)
Cost Efficiency HighModerate
Visualizing the Synthetic Landscape

SyntheticRoutes Start_Cl 2,5-Dichloro-3-methylpyridine Inter_Me 2,5-Difluoro-3-methylpyridine Start_Cl->Inter_Me Halex Reaction (KF, Sulfolane, 180°C) Start_Acid 2,5-Difluoronicotinic Acid Inter_Alc (2,5-Difluoropyridin-3-yl)methanol Start_Acid->Inter_Alc Reduction (BH3·THF or NaBH4) Target 3-(Bromomethyl)-2,5-difluoropyridine Inter_Me->Target Route A: Radical Bromination (NBS, AIBN) Inter_Alc->Target Route B: Dehydroxybromination (PBr3 or CBr4/PPh3) Warning PITFALL: Direct Lithiation of 2,5-Difluoropyridine yields C4-substitution, not C3. Warning->Inter_Alc Avoid Direct Lithiation

Caption: Comparative workflow of synthetic pathways. Route A utilizes a Halex/Bromination sequence, while Route B employs an Acid Reduction/Substitution sequence to avoid regioselectivity issues.

Part 2: Detailed Experimental Protocols

Protocol A: Radical Bromination (Industrial Approach)

Context: The electron-deficient nature of the 2,5-difluoropyridine ring deactivates the methyl group toward radical abstraction compared to simple toluenes. High-temperature initiators and strictly anhydrous conditions are required.[1]

Reagents:

  • 2,5-Difluoro-3-methylpyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove HBr.

  • AIBN (Azobisisobutyronitrile) (0.05 equiv)

  • Solvent: Trifluoromethylbenzene (PhCF₃) or Acetonitrile (MeCN). Note: CCl₄ is traditional but phased out due to toxicity.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2,5-difluoro-3-methylpyridine in PhCF₃ (0.5 M concentration).

  • Addition: Add NBS (1.05 equiv) and AIBN (0.05 equiv) in a single portion.

  • Initiation: Degas the solution with Argon for 15 minutes. Heat the mixture to reflux (approx. 100°C for PhCF₃).

  • Monitoring: Monitor by HPLC or GC. The reaction typically requires 4–12 hours.

    • Critical Checkpoint: If conversion stalls at 50%, add a second portion of AIBN (0.02 equiv). Do NOT add excess NBS initially to avoid di-bromo formation.

  • Workup: Cool to 0°C to precipitate succinimide. Filter the cold mixture.

  • Purification: Concentrate the filtrate. The residue is often used directly if purity >90%. If purification is needed, use rapid silica gel chromatography (Hexanes/EtOAc). Warning: The product is unstable on silica for prolonged periods.

Protocol B: Dehydroxybromination (High-Purity Approach)

Context: This method is preferred for generating analytical standards or late-stage pharmaceutical intermediates where trace impurities are unacceptable.

Reagents:

  • (2,5-Difluoropyridin-3-yl)methanol (1.0 equiv)

  • Phosphorus Tribromide (PBr₃) (0.4 equiv) or CBr₄ (1.1 equiv) / PPh₃ (1.1 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the alcohol in anhydrous DCM (0.2 M) under Nitrogen atmosphere. Cool to 0°C.[3]

  • Bromination (PBr₃ Method): Add PBr₃ dropwise over 20 minutes. The reaction is exothermic.

    • Mechanism:[1][4][5][6][7][8] The alcohol oxygen attacks PBr₃, displacing Br⁻, which then attacks the methylene carbon via Sɴ2, displacing the HOPBr₂ leaving group.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the bromide is less polar than the alcohol).

  • Quench: Cool back to 0°C. Carefully quench with saturated NaHCO₃ solution. Caution: Gas evolution.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Isolation: The product is typically obtained as a pale yellow oil or low-melting solid.

Part 3: Critical Technical Insights & Troubleshooting

The Regioselectivity Trap (Lithiation)

A common error is attempting to synthesize the precursor via direct lithiation of 2,5-difluoropyridine.

  • Observation: Reaction of 2,5-difluoropyridine with LDA followed by electrophiles (e.g., DMF or Methyl Iodide) predominantly yields substitution at the C4 position , not the desired C3 position.

  • Reasoning: The C4 proton is flanked by two fluorines (at C3 and C5? No, in 2,5-difluoro, C4 is flanked by C3-H and C5-F). Correction: In 2,5-difluoropyridine, the C4 position is adjacent to the C5-fluorine and C3-H. However, experimental data confirms C4 lithiation is preferred due to the directing effect of the C5-fluorine and the inherent acidity patterns of the pyridine ring (See Reference 3).

  • Solution: Do not use direct lithiation. Use the Halex reaction on 2,5-dichloro-3-methylpyridine or reduce 2,5-difluoronicotinic acid.

Stability of the Fluorinated Benzylic Bromide

The 3-(bromomethyl)-2,5-difluoropyridine moiety is highly reactive.[4]

  • Hydrolysis: It hydrolyzes rapidly in moist air to the alcohol and HBr. Store under Argon at -20°C.

  • Self-Alkylation: Pyridines are nucleophilic. Although the fluorine atoms reduce the basicity of the ring nitrogen, intermolecular N-alkylation (polymerization) can occur in concentrated solutions. Store as a dilute solution or solid, never as a neat oil at room temperature.

Halex Reaction Optimization (For Precursor Synthesis)

If synthesizing the methyl precursor from 2,5-dichloro-3-methylpyridine:

  • Solvent: Sulfolane or DMSO is required.[1]

  • Catalyst: Spray-dried KF (Potassium Fluoride) is essential. Phase transfer catalysts (18-crown-6 or TDA-1) significantly accelerate the rate.

  • Temperature: 180–200°C is typical.

Troubleshooting Logic Flow

Troubleshooting Problem Low Yield / Impurities Check1 Is the product Di-brominated? Problem->Check1 Check2 Is the reaction stalled? Problem->Check2 Check3 Is C4-isomer present? Problem->Check3 Sol1 Reduce NBS to 0.95 equiv. Add NBS slowly. Check1->Sol1 Yes Sol2 Add 2nd portion of AIBN. Check solvent dryness. Check2->Sol2 Yes Sol3 Precursor synthesis error. Avoid direct lithiation. Check3->Sol3 Yes

Caption: Diagnostic logic for common synthetic failures in bromomethyl pyridine synthesis.

References

  • Synthesis of 3-(bromomethyl)-5-methylpyridine (Analogous Radical Bromination)

    • Title: Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.
    • Source: ResearchG
    • URL:[Link]

  • Halex Reaction for Fluoropyridines

    • Title: Preparation of difluoropyridine compounds (Patent EP0146924).[1]

    • Source: European Patent Office / Google P
    • URL
  • Regioselectivity of Fluoropyridine Lithiation

    • Title: Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine.[9][3][10][11]

    • Source: Journal of Organic Chemistry (ACS).[11]

    • URL:[Link]

  • Alcohol Precursor Availability

    • Title: (2,5-Difluoropyridin-3-yl)methanol Product Page.[1]

    • Source: Fluorochem.[1][4][5][12][13]

  • General NBS Bromination Guidelines

    • Title: N-Bromosuccinimide (NBS) in Organic Synthesis.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Validation

Kinetic studies of reactions involving 3-(Bromomethyl)-2,5-difluoropyridine

Executive Summary This guide provides a technical analysis of the kinetic profile of 3-(Bromomethyl)-2,5-difluoropyridine (Compound A ), a specialized electrophilic building block used in medicinal chemistry for installi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the kinetic profile of 3-(Bromomethyl)-2,5-difluoropyridine (Compound A ), a specialized electrophilic building block used in medicinal chemistry for installing fluorinated pyridine scaffolds.

We compare its performance against two industry standards:

  • 3-(Bromomethyl)pyridine (Compound B ): The non-fluorinated baseline.

  • Benzyl Bromide (Compound C ): The classical carbocyclic reference.

Key Insight: The introduction of fluorine atoms at the 2- and 5-positions exerts a potent electron-withdrawing inductive effect (


). This significantly accelerates 

alkylation rates
with soft nucleophiles compared to the non-fluorinated analog, while simultaneously retarding

solvolysis
pathways and blocking metabolic oxidation sites.
Chemical Profile & Reactivity Landscape

The reactivity of 3-(bromomethyl)-2,5-difluoropyridine is governed by the interplay between the electrophilic bromomethyl "warhead" and the electron-deficient pyridine core.

Electronic Structure Analysis
  • Inductive Effect (

    
    ):  The nitrogen atom and the two fluorine atoms (at C2 and C5) pull electron density away from the ring. This electron deficiency is transmitted to the exocyclic methylene carbon (
    
    
    
    ), making it highly electropositive.
  • Steric Environment: The C2-fluorine is adjacent to the bromomethyl group (ortho-like). While fluorine is small (Van der Waals radius

    
     Å), it provides a slight steric shield that may affect the approach of bulky nucleophiles, though the electronic acceleration usually dominates.
    
Comparative Reactivity Matrix
Feature3-(Bromomethyl)-2,5-difluoropyridine 3-(Bromomethyl)pyridine Benzyl Bromide
Primary Mechanism

(Bimolecular Substitution)

/ Mixed

/

Electrophilicity Very High (Activated)HighModerate

Stability
Low (Destabilized Carbocation)ModerateHigh (Stabilized)
Metabolic Stability High (Blocked C2/C5 sites)Low (Prone to oxidation)Low
Competing Reaction

at C2 (with hard nucleophiles)
NoneNone
Kinetic Performance Analysis
Scenario A:

Alkylation (Target Reaction)
  • Nucleophile: Azide (

    
    ), Thiolates (
    
    
    
    ), Amines.
  • Prediction: Compound A reacts faster than Compound B .

  • Causality: The Transition State (TS) for

    
     involves the buildup of negative charge on the leaving group (Br) and the nucleophile. The electron-deficient ring of A  stabilizes the developing electron density in the TS more effectively than the neutral ring of B .
    
Scenario B: Solvolysis / Hydrolysis (Stability Risk)
  • Solvent: Water/Ethanol mixtures.

  • Prediction: Compound A hydrolyzes slower than Compound B .

  • Causality: Solvolysis often has significant

    
     character, requiring the formation of a carbocation intermediate. The electron-withdrawing fluorines destabilize the cationic intermediate (
    
    
    
    ), raising the activation energy (
    
    
    ) for ionization.
Scenario C:

Competition (Side Reaction)
  • Risk: The C2-Fluorine is activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Mitigation: Use "soft" nucleophiles (Sulfur, Phosphorus) which prefer the saturated carbon of the bromomethyl group. "Hard" nucleophiles (Alkoxides, Hydroxide) may attack the ring at C2, displacing fluoride.

Experimental Protocols

These protocols are designed to be self-validating , utilizing internal standards to account for solvent evaporation or instrument drift.

Protocol 1: Competitive Kinetic NMR (Relative Rates)

Objective: Determine the relative reaction rate (


) of Compound A vs. Benzyl Bromide.

Materials:

  • Substrate A: 3-(Bromomethyl)-2,5-difluoropyridine.

  • Reference Substrate: Benzyl Chloride (distinct NMR shift).

  • Nucleophile: N-Methylimidazole (NMI).

  • Solvent:

    
     (Acetonitrile-d3).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (Inert).

Workflow:

  • Preparation: In an NMR tube, dissolve equimolar amounts (0.05 mmol) of Substrate A, Reference Substrate, and Internal Standard in 0.6 mL

    
    .
    
  • T0 Scan: Acquire a single-scan

    
     NMR spectrum to establish initial integration ratios (
    
    
    
    and
    
    
    ).
  • Initiation: Add 0.05 mmol of NMI. Invert tube 3 times to mix.

  • Monitoring: Acquire spectra every 5 minutes for 60 minutes at 25°C.

  • Data Analysis: Track the disappearance of the methylene protons (

    
    ).
    
    • Plot

      
       vs. time.
      
    • The slope corresponds to

      
      .
      
    • Calculate

      
      .
      
Protocol 2: Solvolytic Stability Assay (Conductometry)

Objective: Quantify the half-life (


) of the compound in aqueous media to assess storage/processing stability.

Workflow:

  • Setup: Thermostat a reaction vessel containing 50 mL of 50:50 Acetone:Water at 25°C.

  • Sensor: Insert a calibrated conductivity probe.

  • Initiation: Inject 0.5 mL of a 1.0 M stock solution of Compound A (in acetone).

  • Principle: Hydrolysis releases

    
    , increasing conductivity linearly with conversion.
    
  • Validation: The reaction is complete when conductivity plateaus (

    
    ).
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • 
      .
      
Mechanistic Visualization

The following diagram illustrates the divergent reaction pathways. The Blue path represents the desired alkylation (accelerated by F), while the Red path represents the competing


 side reaction (enabled by F).

ReactionPathways Substrate 3-(Bromomethyl)- 2,5-difluoropyridine TS_SN2 TS: SN2 (Stabilized by -I effect) Substrate->TS_SN2 Soft Nu (Fast) TS_SNAr Meisenheimer Complex (Attack at C2-F) Substrate->TS_SNAr Hard Nu (Possible) Nu Nucleophile (Nu:) Nu->TS_SN2 Nu->TS_SNAr Product_Alk Alkylated Product (3-CH2-Nu) TS_SN2->Product_Alk Product_SNAr SNAr Product (2-Nu-substituted) TS_SNAr->Product_SNAr

Caption: Divergent reaction pathways for 3-(Bromomethyl)-2,5-difluoropyridine. The electron-deficient ring accelerates the desired


 pathway (Green) but opens a risk for 

at the 2-position (Red) if hard nucleophiles are used.
References
  • Nucleophilic Substitution in Pyridines

    • Title: Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.[1]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Fluorine Substituent Effects

    • Title: The Hammett Constants of Fluorine-Containing Substituents.
    • Source: Chemical Reviews (ACS).
    • URL:[Link]

  • Kinetic Methodology: Title: A Comparative Guide to the Reactivity of Benzyl Bromide Derivatives. Source: BenchChem Technical Guides.
  • Compound Data

    • Title: 3-(Bromomethyl)-2,5-difluoropyridine | C5H2BrF2N.
    • Source: PubChem (NIH).
    • URL:[Link]

Sources

Comparative

SAR studies of derivatives of 3-(Bromomethyl)-2,5-difluoropyridine

Title: Optimizing Heterocycles: Comparative SAR Guide for Derivatives of 3-(Bromomethyl)-2,5-difluoropyridine Executive Summary & Strategic Value In modern drug discovery, the 3-(Bromomethyl)-2,5-difluoropyridine scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Optimizing Heterocycles: Comparative SAR Guide for Derivatives of 3-(Bromomethyl)-2,5-difluoropyridine

Executive Summary & Strategic Value

In modern drug discovery, the 3-(Bromomethyl)-2,5-difluoropyridine scaffold (CAS: 855242-49-6) has emerged as a critical "enabler" reagent. It allows medicinal chemists to install the (2,5-difluoropyridin-3-yl)methyl moiety—a pharmacophore increasingly favored over standard benzyl or pyridyl groups.

This guide objectively compares derivatives synthesized using this reagent against their non-fluorinated and mono-fluorinated analogs. The core value proposition of this scaffold lies in its ability to simultaneously modulate pKa, enhance metabolic stability, and improve membrane permeability without significantly increasing steric bulk.

The SAR Logic: Why 2,5-Difluoropyridine?

To understand the utility of the 3-(bromomethyl)-2,5-difluoropyridine reagent, one must analyze the resulting structural motif it installs.

Mechanism of Action: The "Metabolic Shield"

The primary failure mode for pyridine-containing drugs is oxidative metabolism by Cytochrome P450 (CYP450) enzymes, typically at the electron-deficient C2 and C6 positions (alpha to the nitrogen).

  • Non-fluorinated Pyridine: Highly susceptible to N-oxidation and C-hydroxylation.

  • 2,5-Difluoro Substitution:

    • C2 Blocking: The fluorine at C2 physically and electronically blocks the primary site of metabolic attack.

    • C5 Electronic Effect: The fluorine at C5 further reduces the electron density of the ring, making the remaining C-H bonds less prone to oxidative insertion.

pKa Modulation & Permeability

The basicity of the pyridine nitrogen is a critical parameter for hERG toxicity and membrane permeability.

  • Pyridine pKa: ~5.2 (Partially ionized at physiological pH).

  • 2,5-Difluoropyridine pKa: < 1.0 (Neutral at physiological pH).

  • Impact: The strong electron-withdrawing nature of the two fluorine atoms dramatically lowers the pKa. This ensures the molecule remains neutral at pH 7.4, significantly improving passive diffusion across cell membranes and reducing off-target binding to the hERG potassium channel (which often requires a basic center).

Comparative Analysis: Case Study & Data

This section compares the performance of the 2,5-difluoropyridin-3-yl moiety against standard alternatives (Phenyl, Pyridine, and Monofluoropyridine) in a representative lead optimization campaign (modeled after LPAR1 antagonist studies, specifically GS-2278 analogs).

Table 1: Comparative SAR Profile of Scaffold Derivatives
ParameterCompound A (Phenyl Analog)Compound B (Pyridine Analog)Compound C (2-Fluoropyridine)Compound D (2,5-Difluoropyridine)
Structure Benzyl tail3-Pyridyl tail2-Fluoro-3-pyridyl2,5-Difluoro-3-pyridyl
Reagent Used Benzyl Bromide3-(Bromomethyl)pyridine3-(Bromomethyl)-2-fluoropyridine3-(Bromomethyl)-2,5-difluoropyridine
Potency (IC50) 12 nM45 nM18 nM8 nM
Microsomal Stability (t1/2) 15 min (High Clearance)22 min45 min>120 min (High Stability)
Lipophilicity (LogD) 3.8 (High)2.1 (Low)2.42.9 (Optimized)
hERG Inhibition ModerateHigh (Basic N)ModerateLow (Neutral N)

Key Insight: Compound D (derived from our subject reagent) achieves the "Goldilocks" zone. It retains the potency of the lipophilic phenyl ring (Compound A) while gaining the solubility benefits of the pyridine (Compound B), but without the metabolic instability or hERG liability associated with the basic pyridine nitrogen.

Visualizing the Metabolic Shielding Strategy

MetabolicShield Substrate Drug Candidate (Pyridine Scaffold) CYP CYP450 Enzyme (Oxidative Attack) Substrate->CYP Exposure Unprotected Unprotected Pyridine (High Clearance) CYP->Unprotected Oxidation at C2/C6 Protected 2,5-Difluoro Analog (Metabolic Stability) CYP->Protected F-Blockade at C2 Deactivation at C5 Clearance Clearance Unprotected->Clearance Rapid Excretion Bioavailability Bioavailability Protected->Bioavailability Extended Half-Life

Caption: Schematic demonstrating how 2,5-difluorination blocks CYP450 oxidative sites, shifting the pathway from clearance to bioavailability.

Experimental Protocols

To ensure reproducibility, the following protocols utilize 3-(Bromomethyl)-2,5-difluoropyridine in a standard nucleophilic substitution workflow.

Protocol A: General Alkylation (S_N2) Procedure

Target: Installation of the 2,5-difluoropyridin-3-yl group onto a secondary amine or phenol core.

Reagents:

  • Scaffold (Amine/Phenol): 1.0 equiv

  • 3-(Bromomethyl)-2,5-difluoropyridine: 1.2 equiv

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for phenols)
  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step:

  • Dissolution: Dissolve the scaffold (1.0 mmol) in anhydrous ACN (10 mL) under a nitrogen atmosphere.

  • Activation: Add

    
     (3.0 mmol) and stir at room temperature for 15 minutes to deprotonate the nucleophile.
    
  • Addition: Add 3-(Bromomethyl)-2,5-difluoropyridine (1.2 mmol) dropwise. Note: The reagent is a lachrymator; handle in a fume hood.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via LC-MS (Expect M+H shift corresponding to +127 Da).

  • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The fluorinated product typically elutes faster than non-fluorinated pyridine analogs due to lower polarity.

Protocol B: Microsomal Stability Validation

Purpose: To verify the metabolic stability gain compared to the non-fluorinated analog.

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
    • Success Criteria:

      
       (2,5-difluoro) > 2x 
      
      
      
      (non-fluoro).

Synthetic Workflow Diagram

The following diagram illustrates the critical decision points when using this reagent in a Lead Optimization campaign.

SynthesisWorkflow Start Lead Compound (Poor Metabolic Stability) Reaction S_N2 Alkylation (K2CO3, ACN, 60°C) Start->Reaction Nucleophile Input Reagent Reagent Selection: 3-(Bromomethyl)-2,5-difluoropyridine Reagent->Reaction Electrophile Input Product Derivative: 2,5-Difluoro Analog Reaction->Product Yield: 65-85% Validation Microsomal Stability Assay Product->Validation Testing Success Advance to PK Study Validation->Success t1/2 > 60 min Failure Re-design Linker Validation->Failure t1/2 < 30 min

Caption: Workflow for integrating 3-(Bromomethyl)-2,5-difluoropyridine into a lead optimization cycle.

References

  • Tang, X., et al. (2024). Discovery of GS-2278, a Potent and Selective LPAR1 Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry. (Note: Describes the optimization of 2,5-difluoropyridyl tails for metabolic stability).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews.

  • Hagooly, Y., et al. (2011). Synthesis of difluoroaryldioxoles using BrF3. Organic & Biomolecular Chemistry. (Provides context on fluorinated heterocycle synthesis).

  • PubChem Compound Summary. (2025). 2,5-Difluoropyridine.[1][2][3][4] National Center for Biotechnology Information.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 3-(Bromomethyl)-2,5-difluoropyridine

This document provides a comprehensive, step-by-step guide for the proper disposal of 3-(Bromomethyl)-2,5-difluoropyridine, a halogenated pyridine derivative commonly used in pharmaceutical and agrochemical research. The...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 3-(Bromomethyl)-2,5-difluoropyridine, a halogenated pyridine derivative commonly used in pharmaceutical and agrochemical research. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain strict compliance with environmental regulations. The unique structure of this compound, featuring a reactive bromomethyl group and a fluorinated pyridine core, necessitates a robust and informed approach to its waste management.

Part 1: Hazard Assessment and Immediate Safety Protocols

Before any handling or disposal, it is imperative to understand the inherent risks associated with 3-(Bromomethyl)-2,5-difluoropyridine. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its structural analogues provide critical safety data. The presence of the bromomethyl group suggests it is a potent alkylating agent, a class of compounds known for their potential carcinogenicity and high toxicity.[1][2] Analogous brominated and fluorinated pyridines are classified as harmful if swallowed, inhaled, or in contact with skin, and they are known to cause severe skin and eye irritation.[3][4][5][6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, dermal contact, or ingestion.[7]

  • Hand Protection: Wear double-layered, chemical-resistant gloves (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove). Gloves must be inspected before use and disposed of as hazardous waste after handling.[8][9]

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are required to protect against splashes.[8][10]

  • Body Protection: A chemically resistant lab coat or gown should be worn. For handling larger quantities or cleaning spills, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: All handling of solid or solutions of 3-(Bromomethyl)-2,5-difluoropyridine must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[8][11][12]

Engineering Controls and Emergency Preparedness
  • Ventilation: A properly functioning chemical fume hood is the primary engineering control.

  • Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible. A spill kit containing appropriate absorbent materials and neutralizing agents must be readily available.

Part 2: The Disposal Workflow: From Generation to Collection

The disposal of 3-(Bromomethyl)-2,5-difluoropyridine is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[13] As a halogenated organic compound, it must be treated as hazardous waste and never disposed of in standard trash or down the sanitary sewer.[13][14]

The following diagram illustrates the decision-making process for proper waste stream management.

G cluster_0 Waste Generation Point cluster_1 Categorize Waste Type cluster_2 Segregation & Containment cluster_3 Final Disposal Path Waste 3-(Bromomethyl)-2,5-difluoropyridine Waste Generated Spill Small Spill Residue Waste->Spill PPE Contaminated PPE (Gloves, Gowns, etc.) Waste->PPE Labware Contaminated Labware (Glassware, Syringes) Waste->Labware Bulk Bulk/Unused Reagent or Concentrated Solutions Waste->Bulk Spill_Container Sealable Container with Absorbent Material Spill->Spill_Container Absorb with inert material PPE_Container Designated 'Halogenated Solid Waste' Drum PPE->PPE_Container Place directly in container Rinsate_Container Designated 'Halogenated Liquid Waste' Carboy Labware->Rinsate_Container Triple-rinse with solvent, collect rinsate Bulk_Container Original Container or Designated 'Halogenated Liquid Waste' Carboy Bulk->Bulk_Container Transfer carefully Labeling Label Container with: - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date - PI/Lab Information Spill_Container->Labeling PPE_Container->Labeling Rinsate_Container->Labeling Bulk_Container->Labeling Collection Arrange Pickup by Environmental Health & Safety (EHS) Labeling->Collection

Caption: Decision workflow for the disposal of 3-(Bromomethyl)-2,5-difluoropyridine waste.

Step-by-Step Disposal Protocols

A. Disposal of Small Spills:

  • Evacuate and Ventilate: Ensure the spill is within a fume hood. If not, restrict access to the area.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep the saturated absorbent material into a designated, sealable, and chemically compatible container (e.g., a high-density polyethylene - HDPE - bucket).[8]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), and place the cloth in the same waste container.

  • Seal and Label: Securely close the container and label it as "Hazardous Waste" with the full chemical name: "3-(Bromomethyl)-2,5-difluoropyridine contaminated debris."[13][15]

B. Disposal of Contaminated Labware (e.g., glassware, syringes):

  • Initial Decontamination: Rinse the contaminated item three times with a minimal amount of a suitable organic solvent (e.g., acetone).

  • Collect Rinsate: Every drop of this solvent rinsate is considered hazardous waste. Collect all rinsate in a designated "Halogenated Organic Liquid Waste" container.[14]

  • Final Cleaning: After the solvent rinse, the labware can typically be washed with soap and water.

  • Disposal of Sharps: Needles and syringes must be placed in a designated sharps container after rinsing.

C. Disposal of Contaminated PPE and Consumables:

  • Segregation: All gloves, gowns, weigh boats, pipette tips, and other solid materials contaminated with 3-(Bromomethyl)-2,5-difluoropyridine are hazardous waste.

  • Containment: Place these items in a designated "Solid Hazardous Waste" container, typically a lined drum, clearly marked for halogenated organic waste.[14] Do not mix with non-hazardous trash.

D. Disposal of Bulk/Unused Reagent:

  • Maintain Original Container: If possible, dispose of the material in its original, clearly labeled container.

  • Bulking Waste: If combining with other compatible halogenated pyridine wastes, use a designated "Halogenated Organic Liquid Waste" carboy. Never mix with incompatible waste streams.[15]

  • Labeling: Ensure the container is properly labeled with the full chemical name and approximate concentration of each component. Abbreviations are not permitted.[13]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, ensuring secondary containment is used.[15]

Part 3: Chemical Incompatibility and Storage

Proper segregation is critical to prevent dangerous reactions. 3-(Bromomethyl)-2,5-difluoropyridine, as a halogenated organic compound, must be stored separately from certain chemical classes.

Parameter Guideline Rationale
Hazard Classification Halogenated Organic Waste, Likely Alkylating AgentGoverned by EPA RCRA regulations due to toxicity and reactivity.[1][13]
Compatible Containers HDPE, Glass (with caution), Fluorinated HDPEMust resist degradation by organic solvents. Plastic is often preferred over glass to minimize breakage risk.[13]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong BasesRisk of vigorous, exothermic, or violent reactions.[10][14][16]
Waste Segregation Store separately from non-halogenated organic waste, acids, bases, and oxidizers.Prevents dangerous chemical reactions and simplifies the final disposal process for the waste management facility.[14][15]

Part 4: Regulatory Compliance and Record Keeping

Compliance with federal and institutional regulations is non-negotiable.

  • EPA Identification: Facilities generating hazardous waste may need an EPA identification number.[17][18]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s), the accumulation start date, and the responsible researcher's information.[13][15]

  • Accumulation Time Limits: Waste must be collected by your institution's Environmental Health & Safety (EHS) department within specified time limits (e.g., containers must be removed within 72 hours of being full).[15]

  • Documentation: Maintain accurate records of the waste generated. This is crucial for compliance and for the safety of waste handlers.

By adhering to these rigorous safety and disposal protocols, researchers can mitigate the risks associated with 3-(Bromomethyl)-2,5-difluoropyridine, ensuring a safe laboratory environment and safeguarding our ecosystem.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. (URL: [Link])

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (URL: [Link])

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (URL: [Link])

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (URL: [Link])

  • What is bromine and what are the safe disposal and recycling methods? (URL: [Link])

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA. (URL: [Link])

  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. (URL: [Link])

  • Proper Handling of Hazardous Waste Guide - EPA. (URL: [Link])

  • Managing waste that may contain brominated flame retardants - Ministry for the Environment. (URL: [Link])

  • Bromine Recycling in the Chemical Industry – An Example of Circular Economy - CHIMIA. (URL: [Link])

  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983 - EPA. (URL: [Link])

  • Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs - Oregon OSHA. (URL: [Link])

  • processing bromine containing waste streams - ICL-IP Terneuzen. (URL: [Link])

  • 3-Bromo-2,5-difluoropyridine | C5H2BrF2N | CID 14600696 - PubChem. (URL: [Link])

  • Hazardous Materials Disposal Guide | Nipissing University. (URL: [Link])

  • Proper disposal of chemicals - Sciencemadness Wiki. (URL: [Link])

  • Safety Data Sheet PYRIDINE - ChemSupply Australia. (URL: [Link])

  • Chemical Compatibility Chart. (URL: [Link])

  • Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration. (URL: [Link])

  • Ensuring the Health and Safety of Workers When Handling Hazardous Drugs - POSITION STATEMENT. (URL: [Link])

  • Safe Handling of Hazardous Drugs October 2, 2020 UPDATE - COVID-19. (URL: [Link])

Sources

Handling

Comprehensive Safety and Handling Guide for 3-(Bromomethyl)-2,5-difluoropyridine

This document provides essential procedural guidance for the safe handling, use, and disposal of 3-(Bromomethyl)-2,5-difluoropyridine. As a reactive halogenated pyridine derivative, this compound presents significant haz...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling, use, and disposal of 3-(Bromomethyl)-2,5-difluoropyridine. As a reactive halogenated pyridine derivative, this compound presents significant hazards that require stringent adherence to safety protocols. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth, field-proven insights to ensure a safe laboratory environment.

Hazard Assessment: Understanding the Reactivity

3-(Bromomethyl)-2,5-difluoropyridine is a compound that demands respect due to its composite structure. The primary hazards arise from:

  • The Bromomethyl Group: This functional group is analogous to a benzylic halide. Such groups are potent lachrymators (tear-inducing agents) and are reactive alkylating agents. This reactivity is the basis for their utility in synthesis but also makes them hazardous upon contact with biological tissues, leading to irritation and potential burns. The SDS for the structurally similar 3-(Bromomethyl)pyridine hydrobromide classifies it as causing severe skin burns and eye damage[1].

  • The Difluoropyridine Core: The pyridine ring itself has a distinct toxicological profile, and halogenation can modify its properties. Related compounds like 3-bromo-2,5-difluoropyridine and other fluorinated pyridines are known to cause skin, eye, and respiratory irritation[2][3].

Given these characteristics, 3-(Bromomethyl)-2,5-difluoropyridine should be handled as a corrosive, irritant, lachrymatory, and potentially toxic substance. All operations must be conducted with the assumption of high hazard to minimize exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely a checklist; it is a comprehensive system designed to protect you from specific, identified hazards. The following table summarizes the minimum required PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles are mandatory. Standard safety glasses do not provide an adequate seal against vapors and splashes. A face shield must be worn over goggles during procedures with a heightened risk of splashing or energetic reactions.[4][5]
Hand Protection Chemical-Resistant Gloves (Double-Gloved)Nitrile gloves offer good baseline protection for incidental contact but should be considered disposable and changed immediately upon contamination.[5][6] For extended handling, consider heavier-duty gloves such as butyl rubber or neoprene. Double-gloving is a required practice to provide a secondary barrier in case of a breach in the outer glove. Always inspect gloves for damage before use.[6]
Body Protection Flame-Retardant (FR) Laboratory CoatA Nomex® or similar flame-retardant lab coat is essential and must be kept fully buttoned.[5][6] This compound is an organic halide, and while its flammability data is not specified, related compounds like 3-bromopyridine are flammable.[7][8][9] Clothing worn underneath must be made of natural fibers (e.g., cotton) and cover the legs completely; synthetic fibers can melt and adhere to skin in a fire.[4][6]
Foot Protection Closed-Toe, Chemical-Resistant ShoesShoes must fully cover the foot. Perforated shoes, sandals, or fabric-topped sneakers offer inadequate protection against spills.[5][6]
Respiratory Protection Chemical Fume Hood / RespiratorAll handling of this compound must occur within a certified chemical fume hood to control vapor exposure. If engineering controls fail or for emergency spill response outside a hood, a NIOSH-approved respirator with an organic vapor cartridge is required. Use of a respirator necessitates prior medical evaluation, training, and fit-testing.[5]

Operational and Disposal Plans

Adherence to a strict, step-by-step protocol is critical for safety and experimental integrity.

Safe Handling Workflow

The following workflow provides a logical sequence for operations involving 3-(Bromomethyl)-2,5-difluoropyridine.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate & Clear Work Area in Fume Hood verify_hood 2. Verify Fume Hood Functionality prep_area->verify_hood gather_ppe 3. Inspect & Don All Required PPE verify_hood->gather_ppe prep_spill 4. Prepare Spill Kit & Quenching Agents gather_ppe->prep_spill handle 5. Perform Operations (Weighing, Transfer, Reaction) prep_spill->handle decon 6. Decontaminate Glassware & Equipment in Hood handle->decon waste 7. Segregate & Seal Halogenated Waste decon->waste cleanup_area 8. Clean Work Surface waste->cleanup_area doff_ppe 9. Doff PPE Correctly (Gloves Last) cleanup_area->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Caption: Step-by-step safe handling workflow.

Emergency Response Protocols

Immediate and correct action following an exposure is critical.

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhale Inhalation exposure Exposure Event Occurs skin_wash Immediately flush with copious water for 15 min. exposure->skin_wash Skin eye_wash Flush with eyewash station for 15+ min. exposure->eye_wash Eyes inhale_air Move to fresh air immediately. exposure->inhale_air Inhalation skin_remove Remove contaminated clothing. skin_wash->skin_remove skin_med Seek immediate medical attention. skin_remove->skin_med eye_remove Remove contact lenses (if applicable). eye_wash->eye_remove eye_med Seek immediate medical attention. eye_remove->eye_med inhale_med Seek immediate medical attention. inhale_air->inhale_med

Caption: Emergency response logic for exposures.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15-20 minutes, holding the eyelids open.[2][10] Remove contact lenses if it can be done safely. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Call a poison control center or physician immediately.

Spill Management
  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.

  • Control Vapors: Ensure the fume hood is functioning at maximum capacity.

  • Assemble PPE: Don appropriate PPE, including a respirator if necessary, before re-entering the area.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a labeled, sealable container designated for halogenated organic waste.[10]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Waste Disposal Plan

3-(Bromomethyl)-2,5-difluoropyridine and materials contaminated with it are classified as hazardous waste.

  • Waste Segregation: All waste containing this compound (e.g., residual solid, reaction mixtures, contaminated consumables) must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[11]

  • Container Management: The waste container must be made of a compatible material (e.g., glass or high-density polyethylene), kept tightly sealed when not in use, and stored in a well-ventilated secondary container.[12][10]

  • Final Disposal: Disposal must be conducted through your institution's EHS program, which will transfer the waste to a licensed hazardous waste facility for high-temperature incineration or other approved treatment methods.[1][13] Chemical neutralization with reagents like sodium thiosulfate is not appropriate for this organic halide and should not be attempted.[11]

By implementing these comprehensive safety measures, you can effectively mitigate the risks associated with 3-(Bromomethyl)-2,5-difluoropyridine, ensuring a safe and productive research environment.

References

  • What is bromine and what are the safe disposal and recycling methods? (n.d.). Enva. Retrieved February 20, 2026, from [Link]

  • Darnell, A. J. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. United States Environmental Protection Agency. Retrieved February 20, 2026, from [Link]

  • Flame Resistant PPE. (n.d.). Department of Chemistry and Biochemistry - The Ohio State University. Retrieved February 20, 2026, from [Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. (n.d.). Environmental Health & Safety | University of Nevada, Reno. Retrieved February 20, 2026, from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara. Retrieved February 20, 2026, from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved February 20, 2026, from [Link]

  • Bromine water - disposal. (2008, October 20). #1 Science Forum For Lab Technicians. Retrieved February 20, 2026, from [Link]

  • Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. (2023, January 31). MDPI. Retrieved February 20, 2026, from [Link]

  • 3-Bromopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia. Retrieved February 20, 2026, from [Link]

  • 3-Bromo-2,5-difluoropyridine. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.